PROTAC SMARCA2 degrader-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C47H57N9O6S |
|---|---|
Poids moléculaire |
876.1 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[3-[3-(2-hydroxyphenyl)spiro[6,7-dihydropyrrolo[2,3-c]pyridazine-5,4'-piperidine]-1'-yl]pyrrolidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H57N9O6S/c1-28(2)42(46(60)56-25-34(57)21-38(56)45(59)50-29(3)31-9-11-32(12-10-31)43-30(4)49-27-63-43)40-23-41(53-62-40)61-20-19-54-16-13-33(24-54)55-17-14-47(15-18-55)26-48-44-36(47)22-37(51-52-44)35-7-5-6-8-39(35)58/h5-12,22-23,27-29,33-34,38,42,57-58H,13-21,24-26H2,1-4H3,(H,48,52)(H,50,59)/t29-,33?,34+,38-,42+/m0/s1 |
Clé InChI |
GULGDLDJVRFOFN-TVPGWKQSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of PROTAC SMARCA2 Degrader-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs trigger the selective degradation of the target protein, offering a powerful strategy to address previously "undruggable" targets.[2][3] This guide provides an in-depth technical overview of the mechanism of action for PROTAC SMARCA2 Degrader-23, a hypothetical therapeutic agent targeting SMARCA2 for degradation.
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[4] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling DNA accessibility.[5] In certain cancers, particularly those with mutations in the paralog SMARCA4, cancer cells become dependent on SMARCA2 for their survival, a concept known as synthetic lethality.[6] This dependency makes SMARCA2 an attractive therapeutic target.[6][7] PROTAC-mediated degradation of SMARCA2 offers a promising approach for the treatment of these SMARCA4-mutant cancers.[6][8]
The Tripartite Alliance: Mechanism of Action
The fundamental mechanism of this compound involves the formation of a ternary complex between the PROTAC molecule, the target protein (SMARCA2), and an E3 ubiquitin ligase.[1][9] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2.[10] The resulting polyubiquitin (B1169507) chain acts as a molecular flag, marking SMARCA2 for recognition and subsequent degradation by the 26S proteasome.[2][3] Following the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of degradation, acting in a catalytic manner.[1][9]
Quantitative Assessment of Degrader Efficacy
The efficacy of a PROTAC is quantified by several key parameters, including its binding affinity, degradation potency (DC50), and maximal degradation level (Dmax). The table below summarizes representative data for hypothetical this compound, based on values reported for similar SMARCA2/4 degraders.[11][12]
| Parameter | Description | Representative Value |
| Binding Affinity (Kd) | ||
| to SMARCA2 | The equilibrium dissociation constant for the binding of the PROTAC to the SMARCA2 protein. A lower value indicates stronger binding. | < 100 nM |
| to E3 Ligase | The equilibrium dissociation constant for the binding of the PROTAC to the recruited E3 ligase (e.g., VHL or CRBN). | < 100 nM |
| Degradation Potency (DC50) | The concentration of the PROTAC required to induce 50% degradation of the target protein after a specific time point. | < 100 nM |
| Maximal Degradation (Dmax) | The maximum percentage of target protein degradation achievable with the PROTAC. | > 90% |
| Time to Onset | The time required to observe significant degradation of the target protein. | < 1 h |
Experimental Protocols for Characterization
The characterization of this compound involves a series of in vitro and cellular assays to determine its binding, degradation, and functional effects.
Ternary Complex Formation Assays
Objective: To confirm the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.
Methodology:
-
Surface Plasmon Resonance (SPR): Immobilize either SMARCA2 or the E3 ligase on a sensor chip. Flow the PROTAC over the surface, followed by the other protein partner. A significant increase in the response units upon the addition of the third component indicates ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing SMARCA2 and the E3 ligase. The resulting heat changes can be used to determine the thermodynamics of ternary complex formation.
Cellular Degradation Assays
Objective: To quantify the degradation of SMARCA2 in a cellular context.
Methodology:
-
Western Blotting: Treat cancer cell lines (e.g., SMARCA4-mutant non-small cell lung cancer lines) with increasing concentrations of the PROTAC for a set duration. Lyse the cells and perform western blotting using antibodies specific for SMARCA2 and a loading control (e.g., GAPDH or Vinculin). The band intensity for SMARCA2 is quantified to determine the extent of degradation.
-
In-Cell Western™/ELISA: Plate cells in multi-well plates and treat with the PROTAC. After treatment, fix and permeabilize the cells, then incubate with primary antibodies against SMARCA2 and a normalization protein. Fluorescently labeled secondary antibodies are used for detection and quantification. This method allows for higher throughput screening.[7]
Mechanism of Action Confirmation Assays
Objective: To confirm that degradation is dependent on the ubiquitin-proteasome system and the specific E3 ligase.
Methodology:
-
Proteasome and Ubiquitination Inhibition: Co-treat cells with this compound and either a proteasome inhibitor (e.g., MG132) or a ubiquitin-activating enzyme (E1) inhibitor (e.g., MLN7243). Rescue of SMARCA2 degradation in the presence of these inhibitors confirms the involvement of the proteasome and ubiquitination.[6]
-
E3 Ligase Competition: Co-treat cells with the PROTAC and an excess of a small molecule that binds to the E3 ligase recruited by the PROTAC (e.g., lenalidomide (B1683929) for CRBN or a VHL ligand for VHL).[13] Competition for binding to the E3 ligase should block PROTAC-mediated degradation of SMARCA2.
Conclusion
This compound represents a targeted therapeutic strategy that leverages the cell's endogenous protein degradation machinery to eliminate SMARCA2. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, offers a catalytic and highly potent approach to cancer therapy. The detailed experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other PROTAC molecules, paving the way for the development of novel and effective cancer treatments.
References
- 1. portlandpress.com [portlandpress.com]
- 2. revvity.com [revvity.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. PROTAC SMARCA2/4-degrader-23 | PROTACs | 2568277-50-7 | Invivochem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of YD23: A Targeted SMARCA2 Degrader for SMARCA4-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The targeted degradation of proteins has emerged as a powerful therapeutic modality in oncology. This whitepaper provides a comprehensive technical overview of the discovery and development of YD23, a potent and selective degrader of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). YD23 operates through a proteolysis-targeting chimera (PROTAC) mechanism, hijacking the cellular ubiquitin-proteasome system to induce the degradation of SMARCA2. This is particularly relevant in the context of cancers harboring mutations in the paralogous gene SMARCA4, where the degradation of SMARCA2 has been shown to be synthetically lethal. This guide will detail the mechanism of action of YD23, present key quantitative data, outline detailed experimental protocols, and provide visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for Targeting SMARCA2 in SMARCA4-Mutant Cancers
The SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex plays a crucial role in regulating gene expression by altering the structure of chromatin. This complex is comprised of multiple subunits, with the ATPase activity being driven by either SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM). In a healthy cell, these two subunits are largely redundant. However, a significant subset of non-small cell lung cancers (NSCLCs) and other malignancies exhibit loss-of-function mutations in the SMARCA4 gene.[1][2] In these SMARCA4-mutant cancers, the cells become critically dependent on the remaining functional paralog, SMARCA2, for their survival. This dependency creates a synthetic lethal vulnerability, making the selective degradation of SMARCA2 a highly attractive therapeutic strategy.
Traditional small molecule inhibitors targeting the bromodomain of SMARCA2 have been developed, but their therapeutic efficacy has been limited. Proteolysis-targeting chimeras (PROTACs) offer an alternative and potent approach. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. YD23 is a novel PROTAC designed to selectively target SMARCA2 for degradation.[3][4]
YD23: A Selective SMARCA2 PROTAC Degrader
YD23 is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By bringing SMARCA2 and CRBN into close proximity, YD23 facilitates the transfer of ubiquitin from the E2 conjugating enzyme to SMARCA2, marking it for degradation by the 26S proteasome. This targeted degradation leads to the selective inhibition of growth in SMARCA4-mutant cancer cells.[3]
Quantitative Data Summary
The efficacy of YD23 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Growth Inhibition of YD23
| Parameter | Cell Line | SMARCA4 Status | Value | Reference |
| DC50 (Degradation) | H1792 | Wild-Type | 64 nM | [3] |
| H1975 | Wild-Type | 297 nM | [3] | |
| Median IC50 (Growth Inhibition) | SMARCA4-mutant cell lines | Mutant | 0.11 µM | [5] |
| SMARCA4-WT cell lines | Wild-Type | 6.0 µM | [5] |
Table 2: In Vivo Anti-Tumor Activity of YD23 in SMARCA4-Mutated Lung Cancer Xenografts
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| H1568 | 12.5 mg/kg, i.p., once daily for 25-26 days | 72% | [5] |
| H322 | 12.5 mg/kg, i.p., once daily for 25-26 days | 49% | [5] |
| H2126 | 12.5 mg/kg, i.p., once daily for 25-26 days | 44% | [5] |
Mechanism of Action and Signaling Pathways
The therapeutic effect of YD23 is rooted in its ability to induce the degradation of SMARCA2, which in turn leads to the reprogramming of the enhancer landscape in SMARCA4-mutant cells. This results in a loss of chromatin accessibility at enhancers of genes crucial for cell proliferation and cell cycle progression.[4][6]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms involved.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.13. Non‐small‐cell lung cancer xenograft model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Lethal Dance of SMARCA2 and SMARCA4: A Technical Guide for Researchers and Drug Developers
An In-depth Exploration of the Core Biology, Experimental Methodologies, and Therapeutic Landscape of Targeting SMARCA4-Deficient Cancers
The synthetic lethal relationship between the two core ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), has emerged as a promising therapeutic avenue for a significant subset of human cancers. Tumors harboring loss-of-function mutations in SMARCA4 become critically dependent on the residual activity of its paralog, SMARCA2, for survival. This dependency creates a specific vulnerability that can be exploited by targeted therapies aimed at inhibiting or degrading SMARCA2, offering a precision medicine approach for patients with otherwise difficult-to-treat malignancies. This guide provides a comprehensive technical overview of the molecular underpinnings of this synthetic lethality, detailed experimental protocols to investigate this phenomenon, a summary of the current therapeutic landscape, and visualizations of the key pathways and experimental workflows.
Molecular Basis of SMARCA2/SMARCA4 Synthetic Lethality
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression. SMARCA4 and SMARCA2 are mutually exclusive catalytic subunits of this complex, and both play crucial roles in maintaining genomic stability and cellular homeostasis.[1][2] In normal cells, the presence of either SMARCA4 or SMARCA2 is sufficient for the proper functioning of the SWI/SNF complex.
However, a significant percentage of cancers, including a subset of non-small cell lung cancer (NSCLC) and small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), are characterized by inactivating mutations or deletions in the SMARCA4 gene.[3][4][5] In these SMARCA4-deficient cancer cells, the cellular machinery becomes entirely reliant on the SMARCA2-containing SWI/SNF complex to perform its essential functions.[6] Inhibition or degradation of SMARCA2 in this context leads to a catastrophic failure of chromatin remodeling, resulting in cell cycle arrest and apoptosis, a classic example of synthetic lethality.[1]
The downstream effects of this synthetic lethal interaction are multifaceted. One of the key mechanisms involves the regulation of cyclin D1, a critical component of the cell cycle machinery. Loss of SMARCA4 has been shown to decrease cyclin D1 expression, leading to a vulnerability to CDK4/6 inhibitors.[7] The inhibition of SMARCA2 in a SMARCA4-deficient background further exacerbates this effect, leading to a profound cell cycle arrest.[7]
Experimental Protocols
Investigating the synthetic lethal relationship between SMARCA2 and SMARCA4 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Western Blotting for SMARCA2 and SMARCA4 Protein Expression
This protocol is essential for confirming the loss of SMARCA4 and the presence of SMARCA2 in cancer cell lines and patient-derived samples.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-SMARCA4/BRG1
-
Rabbit anti-SMARCA2/BRM
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-SMARCA4 (1:1000), anti-SMARCA2 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP levels as a measure of cell viability and is used to determine the cytotoxic effects of SMARCA2 inhibitors or degraders.
Materials:
-
SMARCA4-deficient and SMARCA4-proficient cancer cell lines
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the SMARCA2 inhibitor or degrader.
-
Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO).
-
Incubate for 72-120 hours.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values.
-
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of SMARCA2-targeted therapies.
Materials:
-
SMARCA4-deficient human cancer cell line (e.g., NCI-H1793, A549)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel
-
Calipers
-
Test compound and vehicle
Procedure:
-
Cell Preparation and Injection:
-
Harvest and resuspend SMARCA4-deficient cancer cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume (mm³) = (length x width²) / 2.
-
-
Compound Administration:
-
Administer the test compound and vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Presentation: Quantitative Analysis of SMARCA2-Targeted Therapies
A growing number of small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) targeting SMARCA2 are in preclinical and clinical development. The tables below summarize key quantitative data for some of these agents.
Table 1: In Vitro Activity of SMARCA2 Inhibitors and Degraders
| Compound | Modality | Target | Cell Line | IC50/DC50 (nM) | Selectivity (SMARCA4/SMARCA2) | Reference |
| FHD-286 | Inhibitor | SMARCA2/4 | AML cell lines | Varies | Dual | [8][9] |
| A947 | PROTAC | SMARCA2 | SW1573 | 0.039 (DC50) | ~28-fold | [10][11][12][13] |
| PRT3789 | PROTAC | SMARCA2 | NCI-H1693 | <10 (IC50) | Selective | [14][15][16][17] |
| G-141 | Inhibitor | SMARCA2 | Isogenic cells | Sub-nanomolar | >35-fold | [3] |
Table 2: Clinical Trial Data for SMARCA2 Degraders
| Compound | Phase | Cancer Type | Key Findings | Reference |
| PRT3789 | Phase 1 | SMARCA4-mutant solid tumors | Generally well-tolerated; confirmed partial responses in NSCLC and esophageal cancer patients. | [14][15][16] |
| PRT7732 | Phase 1 | SMARCA4-mutant solid tumors | Once-daily oral formulation; interim data expected in H2 2025. | [1] |
Signaling Pathways and Logical Relationships
The synthetic lethal interaction between SMARCA2 and SMARCA4 loss impacts several downstream signaling pathways, most notably the cell cycle regulation pathway.
Conclusion and Future Directions
The synthetic lethal strategy of targeting SMARCA2 in SMARCA4-deficient cancers represents a paradigm of precision oncology. The robust preclinical data and promising early clinical trial results for SMARCA2 degraders underscore the potential of this approach. Future research will likely focus on identifying biomarkers to predict response, exploring combination therapies to overcome potential resistance mechanisms, and developing next-generation SMARCA2 inhibitors and degraders with improved selectivity and pharmacokinetic properties. This in-depth guide provides a foundational resource for researchers and clinicians working to translate the promise of this synthetic lethal interaction into effective therapies for patients.
References
- 1. Prelude Therapeutics Reports Positive Clinical Results for SMARCA2 Degrader PRT3789 in Phase 1 Trials and Provides Financial Update | Nasdaq [nasdaq.com]
- 2. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 4. SMARCA4-deficient undifferentiated carcinoma of the ovary (small cell carcinoma, hypercalcemic type): clinicopathologic and immunohistochemical study of 3 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMARCA4 deficiency: implications for non-small cell lung cancer and management strategies, with relevance to and distinctions from thoracic undifferentiated tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMARCA4 loss is synthetic lethal with CDK4/6 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A947 | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]
- 13. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated Promising Initial Clinical Activity and Safety Profile in Phase 1 Trial - Prelude Therapeutics [investors.preludetx.com]
- 16. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated Promising Initial Clinical Activity and Safety Profile in Phase 1 Trial - Prelude Therapeutics [investors.preludetx.com]
- 17. preludetx.com [preludetx.com]
Role of SMARCA2 in SWI/SNF complex in cancer
An In-depth Technical Guide on the Role of SMARCA2 in the SWI/SNF Complex in Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its disruption is a major driver in a significant fraction of human cancers. Mutations in genes encoding SWI/SNF subunits are found in over 20% of all human malignancies, making this complex a focal point for cancer research and therapeutic development.[1][2][3] At the core of the complex are two mutually exclusive ATPase enzymes, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), which provide the motor function for chromatin remodeling.[4][5] While SMARCA4 is frequently inactivated through mutation in a variety of cancers, SMARCA2 mutations are rare.[5][6] This genetic landscape has unveiled a critical vulnerability in SMARCA4-deficient tumors: a dependency on the paralog protein, SMARCA2, for survival. This phenomenon, known as synthetic lethality, has established SMARCA2 as a high-priority therapeutic target. This guide provides a comprehensive overview of the role of SMARCA2 within the SWI/SNF complex, its function in cancer, the therapeutic strategies being employed to target it, and the key experimental protocols used in its study.
The SWI/SNF Chromatin Remodeling Complex
The SWI/SNF complex, first identified in yeast, utilizes the energy from ATP hydrolysis to alter the structure of chromatin.[4][7] This remodeling activity, which includes sliding, ejecting, or repositioning nucleosomes, is fundamental for regulating gene expression by controlling the access of transcription factors to DNA.[1][8][9]
Complex Composition and Variants
The mammalian SWI/SNF (mSWI/SNF) complexes are large, multi-subunit assemblies.[10] All variants share a set of core subunits but are defined by the presence of specific, mutually exclusive subunits, most notably the catalytic ATPase.[11] The two primary ATPase subunits are:
-
SMARCA4 (BRG1): The most frequently mutated subunit of the complex in cancer.[5]
-
SMARCA2 (BRM): A close homolog of SMARCA4, sharing approximately 75% protein sequence identity.[5][12]
The presence of either SMARCA4 or SMARCA2, along with other signature subunits like ARID1A/B, defines the specific type of SWI/SNF complex (e.g., cBAF, PBAF), which have distinct functional roles.[11]
References
- 1. Composition and Function of Mutant Swi/Snf Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SWI/SNF chromatin remodeling complexes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Composition and Function of Mutant Swi/Snf Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. SWI/SNF - Wikipedia [en.wikipedia.org]
- 9. The SWI/SNF complex — chromatin and cancer | Semantic Scholar [semanticscholar.org]
- 10. [PDF] Composition and Function of Mammalian SWI/SNF Chromatin Remodeling Complexes in Human Disease. | Semantic Scholar [semanticscholar.org]
- 11. portlandpress.com [portlandpress.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to PROTAC-Mediated Degradation of SMARCA2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the development and application of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. This technology holds significant promise for the treatment of cancers with specific genetic vulnerabilities, particularly those with mutations in the paralogous gene SMARCA4.
Introduction: The Rationale for Targeting SMARCA2
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome positioning and accessibility of DNA to transcription factors. In a significant subset of cancers, including non-small cell lung cancer, SMARCA4 is inactivated through mutation. These SMARCA4-deficient cancer cells become critically dependent on the remaining functional SMARCA2 for their survival. This synthetic lethal relationship makes the selective degradation of SMARCA2 a highly attractive therapeutic strategy for treating SMARCA4-mutant tumors while sparing healthy tissues.[1][2]
PROTAC technology offers a powerful approach to eliminate SMARCA2. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing SMARCA2 and an E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of SMARCA2 by the proteasome.[3][4]
Mechanism of Action of SMARCA2-Targeting PROTACs
The degradation of SMARCA2 by a PROTAC is a catalytic process involving several key steps. The PROTAC first binds to both SMARCA2 and an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex.[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can engage in another round of degradation.[4]
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Quantitative Data of Key SMARCA2 PROTACs
Several potent and selective SMARCA2 PROTACs have been developed. Their efficacy is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).
| PROTAC | E3 Ligase Recruited | Target Cell Line | DC50 | Dmax | Selectivity for SMARCA2 over SMARCA4 | Reference |
| ACBI2 | VHL | RKO | 1 nM | ~81% | >30-fold | [6][7] |
| NCI-H1568 | 1-13 nM | ~86% (4h) | Selective | [8] | ||
| A947 | VHL | SW1573 | 39 pM | 96% | ~28-fold (DC50) | [9][10] |
| YDR1 | Cereblon | H1792 (24h) | 69 nM | 87% | Moderate | [11] |
| H1792 (48h) | 60 nM | 94% | Moderate | [11] | ||
| H322 | 6.4 nM | 99.2% | High | [11] | ||
| YD54 | Cereblon | H1792 (24h) | 8.1 nM | 98.9% | Moderate | [11] |
| H1792 (48h) | 16 nM | 99.2% | Moderate | [11] | ||
| H322 | 1 nM | 99.3% | High | [11] | ||
| PRT3789 | VHL | Media HiBiT assay | 0.71 nM | 93% | ~37-fold (DC50) | [12] |
| Plasma HiBiT assay | 21 nM | 95% | ~40-fold (DC50) | [12] | ||
| SMARCA2/4-degrader-1 | Not Specified | A549 | <100 nM | >90% | Degrades both | [13] |
| SMARCA2/4-degrader-2 | Not Specified | A549 | <100 nM | >90% | Degrades both | [14][15] |
Signaling Pathways and Experimental Workflows
The SWI/SNF Complex and SMARCA2's Role
SMARCA2 is a core component of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin. This remodeling is essential for the regulation of gene expression involved in various cellular processes, including cell cycle control, DNA repair, and differentiation. In SMARCA4-mutant cancers, the residual SWI/SNF complex containing SMARCA2 is crucial for maintaining the expression of genes necessary for cancer cell survival.[1][16]
Caption: Role of SMARCA2 within the SWI/SNF complex.
Experimental Workflow for SMARCA2 PROTAC Development
The development and characterization of SMARCA2 PROTACs follow a structured workflow, from initial design and synthesis to in vivo efficacy studies.
Caption: General workflow for SMARCA2 PROTAC development.
Detailed Experimental Protocols
Western Blot for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., SW1573, NCI-H1568) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the SMARCA2 PROTAC or DMSO (vehicle control) for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against SMARCA2 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and SMARCA2 levels are normalized to the loading control.
In-Cell Western (ICW) Assay for SMARCA2 Degradation
The ICW assay is a high-throughput method to quantify protein levels directly in fixed cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC as described for the Western blot.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate with the primary antibody against SMARCA2 overnight at 4°C.
-
Secondary Antibody and Normalization Dye Incubation: Wash the wells and incubate with an IRDye-conjugated secondary antibody and a cell normalization stain (e.g., CellTag 700 Stain) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: After a final wash, scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the SMARCA2 signal is normalized to the cell stain signal.
Cell Viability (MTS/MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after PROTAC treatment.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTS Assay: Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (PES) to each well.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization (MTT only): For the MTT assay, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the formation of the SMARCA2-PROTAC-E3 ligase ternary complex in a homogeneous format.
-
Reagent Preparation: Prepare solutions of the tagged SMARCA2 protein (e.g., His-tagged), the tagged E3 ligase (e.g., GST-tagged VHL), the corresponding FRET donor-labeled antibody (e.g., anti-His-Tb), the FRET acceptor-labeled antibody (e.g., anti-GST-d2), and the PROTAC at various concentrations.
-
Assay Plate Setup: In a low-volume 384-well plate, add the SMARCA2 protein, E3 ligase, and the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Final Incubation: Incubate the plate for a specified time at room temperature, protected from light.
-
Signal Reading: Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, indicative of ternary complex formation and the "hook effect" at high concentrations.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of SMARCA2.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the SMARCA2 protein, the E3 ligase, and the PROTAC in a reaction buffer. Include control reactions lacking one or more components (e.g., no PROTAC, no E3 ligase).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against SMARCA2. A ladder of higher molecular weight bands corresponding to polyubiquitinated SMARCA2 should be observed in the complete reaction mixture.
Conclusion and Future Directions
The targeted degradation of SMARCA2 using PROTAC technology represents a promising and validated therapeutic strategy for SMARCA4-mutant cancers. The development of potent, selective, and orally bioavailable SMARCA2 degraders like ACBI2 and the clinical advancement of compounds such as PRT3789 underscore the potential of this approach.[8][17][18] Future research will likely focus on further optimizing the drug-like properties of SMARCA2 PROTACs, exploring novel E3 ligases to potentially enhance efficacy and overcome resistance, and investigating combination therapies to maximize anti-tumor activity. The continued application of the robust experimental methodologies outlined in this guide will be crucial for advancing this exciting field of targeted protein degradation.
References
- 1. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biorbyt.com [biorbyt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. preludetx.com [preludetx.com]
- 18. Prelude Therapeutics Reports Positive Clinical Results for SMARCA2 Degrader PRT3789 in Phase 1 Trials and Provides Financial Update | Nasdaq [nasdaq.com]
YD23-Induced SMARCA2 Degradation: A Technical Guide to the Pathway and its Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of YD23, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein. SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers harboring mutations in its paralog, SMARCA4. This document details the YD23-induced SMARCA2 degradation pathway, summarizes key quantitative data, provides comprehensive experimental protocols for studying this process, and includes visual representations of the core mechanisms and workflows.
Introduction to YD23 and the SMARCA2 Degradation Pathway
YD23 is a heterobifunctional small molecule that operates by hijacking the ubiquitin-proteasome system to selectively target SMARCA2 for degradation.[1] It is composed of three key moieties: a ligand that binds to the bromodomain of SMARCA2, a linker molecule, and a ligand that recruits an E3 ubiquitin ligase.[1] Specifically, YD23 has been shown to engage the Cereblon (CRBN) E3 ligase.[1]
The degradation process is initiated by the formation of a ternary complex between SMARCA2, YD23, and the CRBN E3 ligase.[1][2] This proximity, induced by YD23, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the SMARCA2 protein. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.[2] This targeted degradation of SMARCA2 has been shown to be synthetically lethal in cancer cells with SMARCA4 mutations, leading to reduced chromatin accessibility at enhancers of genes involved in cell proliferation and ultimately inhibiting tumor growth.[1][3]
Quantitative Data Summary
The efficacy of YD23 has been quantified across various cancer cell lines, particularly those with SMARCA4 mutations. The following tables summarize the key in vitro and in vivo data reported in the literature.
Table 1: In Vitro Degradation and Potency of YD23
| Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| H1792 | Wild-Type | 64 | 88 | - | [1] |
| H1975 | Wild-Type | 297 | 95 | - | [1] |
| SMARCA4-mutant lung cancer cell lines (median) | Mutant | - | - | 0.11 | [1] |
| SMARCA4-WT cells (median) | Wild-Type | - | - | 6.0 | [1] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition of cell growth.
Table 2: In Vivo Antitumor Activity of YD23
| Xenograft Model | SMARCA4 Status | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Reference |
| H1568 | Mutant | 12.5 mg/kg, i.p., once daily | 25-26 days | 72 | [1] |
| H322 | Mutant | 12.5 mg/kg, i.p., once daily | 25-26 days | 49 | [1] |
| H2126 | Mutant | 12.5 mg/kg, i.p., once daily | 25-26 days | 44 | [1] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the YD23-induced SMARCA2 degradation pathway and a typical experimental workflow for its characterization.
Caption: YD23-induced SMARCA2 degradation pathway.
References
Structural Basis of YD23-Mediated SMARCA2 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and molecular mechanisms underpinning the targeted degradation of the chromatin remodeler SMARCA2 by the Proteolysis Targeting Chimera (PROTAC), YD23. YD23 is a heterobifunctional molecule designed to induce the proximity of SMARCA2 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This guide collates available quantitative data, details key experimental protocols, and visualizes the underlying biological processes to serve as a comprehensive resource for researchers in targeted protein degradation and drug development.
Introduction
The targeted degradation of proteins using PROTACs represents a paradigm shift in therapeutic intervention, enabling the pharmacological knockdown of previously "undruggable" targets. SMARCA2, a key ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a synthetic lethal target in cancers with loss-of-function mutations in its paralog, SMARCA4. YD23 is a novel PROTAC that has demonstrated potent and selective degradation of SMARCA2, offering a promising therapeutic strategy for SMARCA4-deficient tumors.[1][2]
YD23 functions by forming a ternary complex between the bromodomain of SMARCA2 and the CRBN E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the SMARCA2 surface, marking it for degradation by the 26S proteasome. Understanding the structural basis of this YD23-induced ternary complex is critical for rational drug design and the development of next-generation SMARCA2 degraders.
YD23-Mediated SMARCA2 Degradation Pathway
The mechanism of action of YD23 follows the canonical PROTAC-induced degradation pathway. This involves the formation of a key ternary complex, which is the central event driving the subsequent ubiquitination and degradation of the target protein.
Structural Basis of Ternary Complex Formation
As of the latest available data, a high-resolution crystal structure of the YD23-SMARCA2-CRBN ternary complex has not been publicly released. Structural insights are currently inferred from related SMARCA2-PROTAC-E3 ligase complexes and computational modeling. YD23 is comprised of a ligand that binds to the SMARCA2 bromodomain, a pomalidomide-based ligand that recruits CRBN, and a chemical linker that bridges the two.[2][3] The stability and conformation of the resulting ternary complex are critical for efficient ubiquitination.
While a specific structure for the YD23-mediated complex is pending, studies on other SMARCA2 PROTACs, such as those recruiting the VHL E3 ligase, have provided valuable insights into the principles of ternary complex formation and the importance of protein-protein interactions and linker-induced contacts.
Quantitative Data
The following tables summarize the key quantitative data for YD23 from published studies. This data is essential for comparing its potency and efficacy with other SMARCA2 degraders.
Table 1: Cellular Degradation Potency (DC50)
The half-maximal degradation concentration (DC50) represents the concentration of YD23 required to degrade 50% of the target protein in a cellular context.
| Cell Line | Target Protein | DC50 (nM) | Reference |
| H1792 | SMARCA2 | 64 | [3] |
| H1975 | SMARCA2 | 297 | [3] |
Table 2: Cellular Growth Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) reflects the concentration of YD23 needed to inhibit the growth of cancer cell lines by 50%.
| Cell Line Type | Median IC50 (µM) | Treatment Duration | Reference |
| SMARCA4-mutant | 0.11 | 12 days | [3] |
| SMARCA4-WT | 6.0 | 12 days | [3] |
Note: Further biophysical data, such as binary and ternary binding affinities (Kd) and cooperativity factors (α) from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the YD23-SMARCA2-CRBN system, are not yet publicly available in detail.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used to characterize YD23.
Cellular SMARCA2 Degradation Assay (Western Blot)
This protocol is used to quantify the levels of SMARCA2 protein in cells following treatment with YD23.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of YD23 or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72, 96 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 signal to the loading control and then to the vehicle-treated sample to determine the percentage of remaining protein.
In Vitro Ubiquitination Assay
This assay confirms that YD23-induced degradation of SMARCA2 is dependent on the ubiquitin-proteasome system.
Protocol Steps:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, recombinant SMARCA2 protein, and the CRBN-DDB1-CUL4A-RBX1 E3 ligase complex in ubiquitination reaction buffer.
-
Initiation: Add YD23 or DMSO to the respective reaction tubes and initiate the reaction by adding ATP.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Analyze the reaction products by western blot using an anti-SMARCA2 antibody to detect the characteristic high molecular weight smear indicative of polyubiquitination.
Conclusion
YD23 is a potent and selective degrader of SMARCA2 that operates by forming a ternary complex with the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of its target. The data presented in this guide highlights its efficacy in cellular models, particularly those with SMARCA4 mutations. While detailed structural and biophysical data for the YD23-mediated ternary complex are still emerging, the provided protocols offer a robust framework for the continued investigation and development of YD23 and other SMARCA2-targeting PROTACs. Future structural studies will be invaluable in elucidating the precise molecular interactions that govern the formation and stability of the ternary complex, paving the way for the design of even more effective therapeutics.
References
The Impact of YD23 on Chromatin Remodeling in SMARCA4-Deficient Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMARCA4, a critical component of the SWI/SNF chromatin remodeling complex, is frequently mutated in various cancers, leading to a dependency on its paralog, SMARCA2, for survival. This synthetic lethal relationship presents a promising therapeutic window. YD23, a potent and selective proteolysis-targeting chimera (PROTAC), has been developed to specifically degrade SMARCA2. This guide provides an in-depth analysis of the mechanism of action of YD23 in SMARCA4-deficient cancer cells, focusing on its effects on chromatin accessibility, gene expression, and the associated signaling pathways. The information presented herein is based on key preclinical studies and is intended to provide a comprehensive technical resource for researchers and drug development professionals in the field of oncology and epigenetic therapies.
Introduction: The Synthetic Lethal Approach in SMARCA4-Deficient Cancers
The SWI/SNF (Switch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression by altering nucleosome positioning.[1][2] Inactivating mutations in the SMARCA4 gene, which encodes one of the two mutually exclusive ATPase subunits of this complex, are prevalent in a significant subset of non-small cell lung cancers (NSCLC) and other malignancies.[1][3] Cells lacking functional SMARCA4 become critically dependent on the remaining paralog, SMARCA2, for their viability and proliferation.[1][3] This dependency, known as synthetic lethality, has established SMARCA2 as a high-value therapeutic target in SMARCA4-mutant cancers.[1][3]
Targeted protein degradation using PROTACs offers a novel therapeutic modality. YD23 is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of SMARCA2.[1] It achieves this by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1]
Quantitative Analysis of YD23 Activity
The efficacy of YD23 has been quantified through various in vitro assays, demonstrating its potency and selectivity for SMARCA2 degradation and its consequential impact on the viability of SMARCA4-deficient cancer cells.
Table 1: SMARCA2 Degradation Efficiency of YD23
| Cell Line | SMARCA4 Status | YD23 DC₅₀ (nM) | YD23 Dₘₐₓ (%) |
| H1792 | Wild-Type | 64 | >90 |
| H1975 | Wild-Type | 297 | >90 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data extracted from MedChemExpress product page citing Kotagiri S, et al.[2]
Table 2: Anti-proliferative Activity of YD23 in Lung Cancer Cell Lines
| Cell Line Group | SMARCA4 Status | Median IC₅₀ (µM) |
| SMARCA4-Mutant | Deficient | 0.11 |
| SMARCA4-Wild-Type | Wild-Type | 6.0 |
IC₅₀: Half-maximal inhibitory concentration. Data extracted from MedChemExpress product page citing Kotagiri S, et al.[2]
Table 3: In Vivo Tumor Growth Inhibition by YD23 in SMARCA4-Mutant Xenografts
| Xenograft Model | Tumor Growth Inhibition (TGI) (%) |
| H1568 | 72 |
| H322 | 49 |
| H2126 | 44 |
YD23 administered at 12.5 mg/kg, i.p., once daily. Data extracted from MedChemExpress product page citing Kotagiri S, et al.[2]
Core Mechanism of Action: Chromatin Remodeling and Transcriptional Reprogramming
The primary mechanism through which YD23 exerts its anti-tumor effect in SMARCA4-deficient cells is by inducing a profound reprogramming of the chromatin landscape.
Reduction of Chromatin Accessibility at Enhancers
Upon degradation of SMARCA2 by YD23, there is a significant reduction in chromatin accessibility, particularly at the enhancer regions of genes that are critical for cell proliferation and cell cycle progression.[1][3] This effect is selective for SMARCA4-deficient cells.[1]
Downregulation of Cell Cycle and Growth Regulatory Genes
The decreased accessibility of enhancers leads to a subsequent downregulation of the corresponding gene expression.[1] Gene expression profiling has revealed that genes involved in crucial cell cycle pathways, such as E2F target genes, the G2/M checkpoint, and mitotic spindle formation, are significantly downregulated following YD23 treatment.[2]
Involvement of the YAP/TEAD Signaling Pathway
Integrative analysis of chromatin accessibility and gene expression data has identified the YAP/TEAD transcriptional co-activators as key partners of SMARCA2 in driving the growth of SMARCA4-mutant cells.[1][3] The enhancers that lose accessibility upon SMARCA2 degradation are enriched for the TEAD binding motif.[1] This suggests that SMARCA2 is essential for maintaining the open chromatin state at these enhancers, allowing for YAP/TEAD-mediated transcription of pro-proliferative genes.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the research on YD23.
Caption: Mechanism of action of YD23 in SMARCA4-deficient cells.
Caption: Experimental workflow for evaluating the efficacy of YD23.
Detailed Experimental Protocols
The following protocols are based on standard methodologies employed in the preclinical evaluation of targeted protein degraders and chromatin-modifying agents.
Cell Culture and Reagents
-
Cell Lines: SMARCA4-deficient (e.g., H1568, H322, H2126) and SMARCA4-wild-type (e.g., H1792, H1975) non-small cell lung cancer cell lines are utilized.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
YD23 Preparation: YD23 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.
Western Blotting for SMARCA2 Degradation
-
Cell Lysis: After treatment with YD23 for the indicated times, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against SMARCA2 and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of YD23 or vehicle control (DMSO) for a specified period (e.g., 12 days).
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control. IC₅₀ values are calculated using non-linear regression analysis.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
-
Cell Preparation: Following treatment with YD23 or vehicle, a defined number of viable cells (e.g., 50,000) are harvested.
-
Tagmentation: The cells are lysed, and the nuclei are incubated with a hyperactive Tn5 transposase to fragment the DNA in open chromatin regions and ligate sequencing adapters.
-
Library Preparation: The tagmented DNA is purified and then amplified by PCR to add index sequences for multiplexing.
-
Sequencing: The resulting libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome. Peak calling is performed to identify regions of open chromatin. Differential accessibility analysis between YD23-treated and control samples is conducted to identify regions with significant changes in chromatin accessibility. Motif analysis is performed on differentially accessible regions.
RNA Sequencing (RNA-seq)
-
RNA Extraction: Total RNA is extracted from YD23-treated and control cells using a suitable kit.
-
Library Preparation: mRNA is enriched from the total RNA, followed by fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference transcriptome. Gene expression levels are quantified, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon YD23 treatment. Pathway analysis is then conducted on the differentially expressed genes to identify enriched biological pathways.
Conclusion and Future Directions
YD23 represents a promising therapeutic agent for the treatment of SMARCA4-deficient cancers by exploiting the principle of synthetic lethality. Its mechanism of action, centered on the selective degradation of SMARCA2, leads to a significant reprogramming of the enhancer landscape, resulting in the downregulation of key genes driving cell proliferation. The identification of the YAP/TEAD pathway's involvement provides a deeper understanding of the molecular consequences of SMARCA2 degradation and may suggest potential combination therapies. The data and protocols presented in this guide offer a foundational resource for further preclinical and clinical investigation of YD23 and other SMARCA2-targeting therapeutics. Future research should focus on elucidating potential resistance mechanisms and exploring synergistic combinations to enhance the therapeutic efficacy of this targeted approach.
References
A Technical Guide to the Downstream Signaling Effects of Selective SMARCA2 Degradation
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling effects resulting from the targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. While the initial query specified the molecule "YD23," public scientific literature does not contain information on a SMARCA2 degrader with this designation. However, recent advancements have led to the development of several potent and selective SMARCA2 degraders, including the orally bioavailable compounds YDR1 and YD54, as well as the well-characterized tool compound A947. This guide will focus on the cellular consequences of SMARCA2 degradation mediated by these representative molecules.
The degradation of SMARCA2 has emerged as a promising therapeutic strategy, particularly in cancers harboring loss-of-function mutations in its paralog, SMARCA4. This approach leverages the principle of synthetic lethality, where the loss of SMARCA2 in a SMARCA4-deficient background is catastrophic for cancer cell survival. The downstream effects of this targeted protein degradation are profound, leading to cell cycle arrest, modulation of key signaling pathways, and ultimately, tumor growth inhibition.
Mechanism of Action: PROTAC-Mediated Degradation
The selective degradation of SMARCA2 is achieved through the use of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to simultaneously bind to the target protein (SMARCA2) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Quantitative Data on SMARCA2 Degraders
The efficacy of SMARCA2 degraders is quantified by their ability to induce degradation of the target protein (DC50 and Dmax) and their impact on cancer cell viability (IC50). The following tables summarize the performance of key selective SMARCA2 degraders in SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines.
Table 1: In Vitro Degradation Potency of SMARCA2 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| YDR1 | H1792 (SMARCA4-WT) | 69 | 87 | 24 |
| H1792 (SMARCA4-WT) | 60 | 94 | 48 | |
| SMARCA4-mutant average | 7.7 | >90 | 24 | |
| YD54 | H1792 (SMARCA4-WT) | 8.1 | 98.9 | 24 |
| H1792 (SMARCA4-WT) | 16 | 99.2 | 48 | |
| SMARCA4-mutant average | 3.5 | >95 | 24 | |
| A947 | SW1573 (SMARCA4-mutant) | 0.039 | >95 | 20 |
Data compiled from publicly available research.[1][2][3][4]
Table 2: In Vitro Anti-proliferative Activity of SMARCA2 Degraders
| Compound | Cell Line | IC50 (nM) |
| YDR1 | SMARCA4-mutant cell lines | Potent inhibition |
| YD54 | SMARCA4-mutant cell lines | Potent inhibition |
| A947 | SMARCA4-mutant NSCLC cells | Dose-dependent inhibition |
Specific IC50 values are often presented graphically in the source literature.[1][2][3][4]
Downstream Signaling Pathways
Degradation of SMARCA2 in SMARCA4-mutant cancer cells triggers a cascade of downstream events, primarily affecting gene expression and cell cycle progression.
Caption: Downstream effects of SMARCA2 degradation in SMARCA4-mutant cancer cells.
Selective degradation of SMARCA2 leads to significant changes in the epigenetic landscape. A key mechanistic consequence is the reprogramming of enhancers, resulting in reduced chromatin accessibility at sites crucial for the expression of proliferation-associated genes.[5][6][7] This ultimately leads to a G1 phase cell cycle arrest.[2]
Furthermore, SMARCA2 degradation has been shown to modulate the Hippo-YAP signaling pathway.[1][3] Treatment with YDR1 or YD54 results in a marked increase in the phosphorylation of YAP1 at serine residues S109 and S127, which is associated with the inhibition of its oncogenic activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SMARCA2 degraders.
This protocol is for assessing the dose-dependent degradation of SMARCA2 in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., NCI-H1792, SW1573) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the SMARCA2 degrader (e.g., YDR1, YD54, A947) in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with varying concentrations of the degrader for the desired time points (e.g., 24, 48 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against SMARCA2 (e.g., Cell Signaling Technology, #11966) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the extent of SMARCA2 degradation relative to the loading control.
-
This protocol is for determining the effect of SMARCA2 degradation on cell proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of the SMARCA2 degrader.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the degrader concentration and fit a dose-response curve to calculate the IC50 value.
-
This protocol is for measuring changes in the mRNA levels of downstream target genes.
-
RNA Isolation and cDNA Synthesis:
-
Treat cells with the SMARCA2 degrader as described for Western blotting.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, primers for the target gene (e.g., KRT80) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Caption: A generalized workflow for characterizing SMARCA2 degraders.
Conclusion
The targeted degradation of SMARCA2 represents a validated and promising therapeutic strategy for SMARCA4-deficient cancers. The downstream consequences of this approach are a direct result of its impact on chromatin remodeling, leading to enhancer reprogramming, cell cycle arrest, and modulation of oncogenic signaling pathways such as Hippo-YAP. The continued development and characterization of potent and selective SMARCA2 degraders hold significant potential for advancing precision oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Targeted Kinase Inhibitors in Non-Small Cell Lung Cancer: A Case Study with Osimertinib
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the experimental compound "YD23" in the context of non-small cell lung cancer (NSCLC) did not yield specific information. "YD23" does not appear to be a publicly documented drug or experimental compound for this indication. Therefore, this technical guide has been generated using a well-characterized and clinically relevant therapeutic agent, Osimertinib (AZD9291) , as a representative example to fulfill the user's request for an in-depth technical guide. The data, protocols, and visualizations provided herein are based on publicly available information for Osimertinib and are intended to serve as a template for the type of detailed analysis requested.
Introduction to Osimertinib in NSCLC
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved for the treatment of NSCLC.[1] It is highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[2] Preclinical studies have been instrumental in demonstrating its potency, selectivity, and efficacy in various NSCLC models, including those with brain metastases.[3] This guide provides an overview of the preclinical and clinical data for Osimertinib, along with detailed protocols for its experimental use in NSCLC models.
Mechanism of Action
Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, which effectively inhibits its kinase activity by preventing ATP from binding to the receptor.[4] This irreversible binding leads to the sustained inhibition of EGFR-mediated signaling cascades that are crucial for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][5] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which is intended to reduce side effects associated with the inhibition of normal EGFR activity in healthy tissues.[4] Furthermore, Osimertinib has demonstrated good blood-brain barrier penetration, making it effective in treating central nervous system (CNS) metastases.[4][6]
Signaling Pathway Diagram
Data Presentation
Table 1: In Vitro Activity of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) for Proliferation Inhibition | Reference |
| PC-9 | Exon 19 deletion | 15 | [1] |
| H1975 | L858R, T790M | 10-15 | [1][2] |
| H3255 | L858R | 25 | [1] |
| A549 | EGFR Wild-Type | >1000 | [1] |
| Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a representative summary from preclinical studies. |
Table 2: In Vivo Efficacy of Osimertinib in NSCLC Xenograft Models
| Model | EGFR Mutation Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| PC-9 Xenograft | Exon 19 deletion | Osimertinib (5 mg/kg, daily) | >90 | [7] |
| H1975 Xenograft | L858R, T790M | Osimertinib (25 mg/kg, daily) | Significant Regression | [6] |
| PC-9 Brain Metastases | Exon 19 deletion | Osimertinib (25 mg/kg, daily) | Sustained Regression | [3][6] |
| Note: The data presented is a representative summary from preclinical studies. Tumor growth inhibition is compared to vehicle control. |
Table 3: Clinical Efficacy of Osimertinib in NSCLC Patients
| Clinical Trial (Phase) | Patient Population | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| AURA (I) | T790M-positive | 2nd line | 61% | 9.6 months | [8] |
| AURA2 (II) | T790M-positive | 2nd line | 70% | 9.9 months | [8] |
| AURA3 (III) | T790M-positive | 2nd line | 71% | 10.1 months | [8] |
| FLAURA (III) | EGFR-mutated | 1st line | - | 18.9 months | [8] |
| LAURA (III) | Unresectable Stage III EGFR-mutated | Post-chemoradiotherapy | - | 39.1 months | [9] |
| Note: This table provides a summary of key clinical trial results. For detailed information, please refer to the cited publications. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of Osimertinib in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Osimertinib stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count NSCLC cells. Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo NSCLC Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of Osimertinib in a mouse xenograft model of NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Osimertinib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle control to the mice daily via oral gavage.
-
Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the Osimertinib-treated group compared to the vehicle control group.
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
Investigating SMARCA2 as a Therapeutic Target in Oncology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. This is particularly relevant in cancers harboring loss-of-function mutations in its paralog, SMARCA4. This synthetic lethal relationship, where cancer cells with deficient SMARCA4 become dependent on SMARCA2 for survival, provides a clear therapeutic window. This technical guide offers an in-depth overview of the role of SMARCA2 in cancer, the therapeutic rationale for its targeting, and detailed experimental protocols to investigate novel SMARCA2-targeting compounds.
Introduction: The SWI/SNF Complex and the SMARCA2/4 Synthetic Lethal Relationship
The SWI/SNF complex is a critical regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin and thereby control gene accessibility. In mammals, this complex contains one of two mutually exclusive ATPase subunits: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM). While SMARCA4 is frequently mutated or silenced in a variety of cancers, SMARCA2 is less commonly altered.
A significant breakthrough in the field was the discovery of a synthetic lethal interaction between SMARCA4 and SMARCA2.[1][2] Cancer cells that have lost SMARCA4 function become critically dependent on the residual activity of SMARCA2-containing SWI/SNF complexes for their proliferation and survival.[3] This dependency creates a specific vulnerability that can be exploited therapeutically by inhibiting or degrading SMARCA2, leading to selective killing of cancer cells while sparing healthy tissues where both SMARCA4 and SMARCA2 are present.
Therapeutic Modalities Targeting SMARCA2
Two primary strategies are being pursued to therapeutically target SMARCA2: small molecule inhibition of its ATPase activity and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).
-
ATPase Inhibitors: These molecules are designed to bind to the ATPase domain of SMARCA2, preventing the ATP hydrolysis required for chromatin remodeling. While conceptually straightforward, achieving high selectivity for SMARCA2 over the highly homologous SMARCA4 ATPase domain has been a significant challenge.[4] Dual SMARCA2/4 inhibitors have shown dose-limiting toxicities in clinical trials, underscoring the need for SMARCA2-selective agents.[4]
-
PROTAC Degraders: PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (in this case, SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. PROTACs offer the potential for greater selectivity and a more profound and durable target suppression compared to inhibitors.[6]
Data Presentation: Preclinical and Clinical Landscape
The following tables summarize key quantitative data from preclinical and clinical studies of SMARCA2 inhibitors and degraders.
Table 1: Preclinical Activity of SMARCA2 Degraders (PROTACs)
| Compound | Target | Cell Line (SMARCA4 status) | DC₅₀ (Degradation) | IC₅₀ (Proliferation) | In Vivo Model | Antitumor Activity | Reference |
| ACBI1 | SMARCA2/4 Degrader | MV-4-11 (SMARCA4 WT) | SMARCA2: 6 nM, SMARCA4: 11 nM | 28 nM | - | - | [7] |
| ACBI2 | SMARCA2-selective Degrader | RKO (SMARCA4 WT) | SMARCA2: 2 nM, SMARCA4: 5 nM | NCI-H1568 (SMARCA4-mut): 2 nM | SMARCA4-deficient xenografts | Efficacious | [8] |
| A947 | SMARCA2-selective Degrader | SW1573 (SMARCA4 WT) | Moderately selective for SMARCA2 | SMARCA4-mutant models: Potent inhibition | HCC515 & HCC2302 (SMARCA4-mut) xenografts | Significant tumor growth inhibition | [9][10] |
| YDR1 | SMARCA2-selective Degrader | - | - | - | H1568 (SMARCA4-mut) xenograft | 27.6% Tumor Growth Inhibition (TGI) at 40 mg/kg | [11] |
| Unnamed | SMARCA2-selective Degrader | SMARCA4-deleted cells | < 10 nM | 1 - 10 nM | SMARCA4-mutant NSCLC xenografts | Significant anti-tumor activity | [12] |
Table 2: Clinical Trial Data for SMARCA2 Degraders
| Compound | Company | Phase | Cancer Type | Key Findings | Reference |
| PRT3789 | Prelude Therapeutics | Phase 1 | SMARCA4-mutated solid tumors | Generally well-tolerated. In 26 evaluable NSCLC or esophageal cancer patients, 7 showed tumor shrinkage, with 3 confirmed partial responses. | [1][13][14] |
Table 3: Preclinical Data for SMARCA2 Inhibitors
| Compound | Company | Selectivity | Key Findings | Reference |
| G-141 | Onco3r Therapeutics | >35-fold for SMARCA2 over SMARCA4 | Sub-nanomolar potency in inhibiting SMARCA2 activity. Robust efficacy in a SMARCA4-deficient NSCLC xenograft model without signs of SMARCA4-related toxicity. | [2][6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SMARCA2 targeting is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
SMARCA2/4 Synthetic Lethality Pathway
Caption: Synthetic lethality between SMARCA4 and SMARCA2 in cancer.
PROTAC-Mediated Degradation of SMARCA2
Caption: Mechanism of PROTAC-induced SMARCA2 degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating a novel SMARCA2 PROTAC.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize SMARCA2-targeting compounds.
Western Blot for SMARCA2 Protein Levels
This protocol is designed to quantify the reduction in SMARCA2 protein levels following treatment with an inhibitor or degrader.[15]
Materials:
-
Cell lines (e.g., SMARCA4-deficient and wild-type)
-
SMARCA2-targeting compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-SMARCA2 (specific catalog number and supplier should be validated)
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the SMARCA2-targeting compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMARCA2 antibody (typically at a 1:1000 dilution) and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative abundance of SMARCA2, normalized to the loading control.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][5]
Materials:
-
96-well plates
-
Cell lines
-
SMARCA2-targeting compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the SMARCA2-targeting compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
In Vitro Ubiquitination Assay for PROTACs
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of SMARCA2.[16]
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or Cereblon-DDB1)
-
Recombinant human SMARCA2 protein
-
SMARCA2 PROTAC
-
Ubiquitination reaction buffer
-
ATP
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, E3 ligase complex, SMARCA2 protein, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the SMARCA2 PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-SMARCA2 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated SMARCA2 indicates successful PROTAC activity.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the PROTAC-induced proximity between SMARCA2 and the E3 ligase.[17]
Materials:
-
Tagged recombinant SMARCA2 (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
SMARCA2 PROTAC
-
TR-FRET donor antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor antibody (e.g., anti-His-AF488)
-
Assay buffer
Procedure:
-
Assay Setup: In a microplate, combine the tagged SMARCA2 protein, tagged E3 ligase complex, and the TR-FRET donor and acceptor antibodies with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency and cooperativity of ternary complex formation.
Conclusion and Future Directions
The selective targeting of SMARCA2 in SMARCA4-deficient cancers represents a highly promising and validated therapeutic strategy. The development of potent and selective SMARCA2 degraders is a particularly exciting area of research, with early clinical data demonstrating encouraging signs of anti-tumor activity. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel SMARCA2-targeting agents. Future research will focus on optimizing the properties of these molecules, identifying biomarkers to predict patient response, and exploring combination therapies to overcome potential resistance mechanisms. The continued investigation of SMARCA2 as a therapeutic target holds the potential to deliver significant clinical benefits for patients with SMARCA4-mutant cancers.
References
- 1. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated Promising Initial Clinical Activity and Safety Profile in Phase 1 Trial - BioSpace [biospace.com]
- 2. First preclinical data oncology at 2025 AACR-NCI-EORTC — Onco3R Therapeutics [onco3r.com]
- 3. researchhub.com [researchhub.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. biopharmaboardroom.com [biopharmaboardroom.com]
- 14. Prelude Therapeutics' PRT3789 Shows Promising Activity and Safety in Phase 1 Trial [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of PROTAC SMARCA2 Degrader YD23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the initial characterization of YD23, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and has emerged as a synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[1][2][3] YD23 offers a promising therapeutic strategy by selectively targeting SMARCA2 for degradation, leading to anti-proliferative effects in SMARCA4-mutant cancer cells.[1][4] This document summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for the PROTAC SMARCA2 degrader YD23.
Table 1: In Vitro Degradation Potency of YD23
| Cell Line | DC50 (nM) | Time Point |
| H1792 | 64 | Not Specified |
| H1975 | 297 | Not Specified |
DC50: The concentration of the compound that results in 50% degradation of the target protein.[1]
Table 2: In Vitro Anti-proliferative Activity of YD23
| Cell Line Type | Median IC50 (µM) | Treatment Duration |
| SMARCA4-mutant | 0.11 | 12 days |
| SMARCA4-WT | 6.0 | 12 days |
IC50: The concentration of the compound that inhibits 50% of cell growth.[4]
Table 3: In Vivo Anti-tumor Efficacy of YD23
| Xenograft Model | Dosing | Treatment Duration | Tumor Growth Inhibition (TGI) (%) |
| H1568 (SMARCA4-mutated) | 12.5 mg/kg, i.p., once daily | 25-26 days | 72 |
| H322 (SMARCA4-mutated) | 12.5 mg/kg, i.p., once daily | 25-26 days | 49 |
| H2126 (SMARCA4-mutated) | 12.5 mg/kg, i.p., once daily | 25-26 days | 44 |
TGI: Tumor Growth Inhibition. The compound was reported to be well-tolerated with slight weight loss (<10%).[1][4]
Experimental Protocols
Western Blotting for SMARCA2 Degradation (DC50 Determination)
This protocol is a generalized procedure based on standard Western blotting techniques to determine the degradation of SMARCA2.
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., H1792, H1975) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a serial dilution of YD23 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with periodic vortexing.
-
Centrifuge the lysates at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing soluble proteins.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities for SMARCA2 and a loading control (e.g., β-actin or GAPDH).
-
Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle control for each concentration of YD23.
-
Plot the percentage of degradation against the log of the YD23 concentration and fit a dose-response curve to determine the DC50 value.
-
Cell Viability Assay (IC50 Determination)
This protocol outlines a common method for assessing cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., SMARCA4-mutant and SMARCA4-WT lines) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of YD23. Include a vehicle control.
-
Incubate the cells for the specified duration (e.g., 12 days).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the percentage of viability against the log of the YD23 concentration and fit a dose-response curve to calculate the IC50 value.
-
In Vivo Xenograft Study
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of YD23.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously implant human cancer cells (e.g., H1568, H322, H2126) into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
-
-
Drug Formulation and Administration:
-
Prepare a formulation of YD23 suitable for intraperitoneal (i.p.) injection. This may involve dissolving the compound in a vehicle such as DMSO and further diluting it with a solution like PEG300, Tween 80, and water, or corn oil.
-
Administer YD23 or a vehicle control to the mice once daily via i.p. injection at the specified dose (e.g., 12.5 mg/kg).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the YD23-treated group compared to the vehicle control group.
-
At the end of the study, tumors can be excised for further analysis, such as Western blotting to confirm in vivo SMARCA2 degradation.
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of YD23, a PROTAC that induces the degradation of SMARCA2.
Experimental Workflow for YD23 Characterization
Caption: Workflow for the in vitro and in vivo characterization of the SMARCA2 degrader YD23.
Signaling Pathway Affected by SMARCA2 Degradation
Caption: Signaling consequences of SMARCA2 degradation by YD23 in SMARCA4-mutant cancer cells.
References
- 1. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preludetx.com [preludetx.com]
- 3. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Ubiquitin-Proteasome System in PROTAC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-based inhibition to event-driven pharmacology.[1] Unlike traditional small-molecule inhibitors that simply block a protein's function, PROTACs are engineered heterobifunctional molecules that harness the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[1][2] This guide provides a comprehensive technical overview of the critical interplay between the UPS and PROTACs, detailing the mechanisms, key factors influencing efficacy, and the experimental protocols required for their evaluation.
A PROTAC molecule consists of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[7] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple POI molecules, leading to potent and sustained effects at lower doses.[2][7]
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in essential cellular processes like cell cycle progression, DNA repair, and signal transduction.[1][3] The system relies on a sequential enzymatic cascade to tag substrate proteins with polyubiquitin (B1169507) chains, marking them for destruction.
The key components of the UPS are:
-
Ubiquitin (Ub): A small, highly conserved 76-amino acid protein.
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent process, forming a thioester bond.[1]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[1]
-
E3 Ubiquitin Ligase: Acts as the substrate recognition module. It binds to both the target protein and the E2-ubiquitin complex, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the target.[1] The human genome encodes over 600 E3 ligases, providing immense specificity.[1]
-
26S Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins into small peptides.[1]
PROTAC Mechanism of Action
PROTACs effectively hijack the UPS to induce the degradation of a specific POI.[2] The process is cyclical and catalytic, involving several key steps:
-
Binary Complex Formation: The PROTAC molecule, once inside the cell, can first bind to either the POI or the E3 ligase, forming a binary complex.[8]
-
Ternary Complex Formation: The initial binary complex then recruits the third component (either the E3 ligase or the POI) to form a crucial POI-PROTAC-E3 ligase ternary complex.[3][8] The stability and conformation of this complex are critical for degradation efficiency.[]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to surface-exposed lysine residues on the POI, creating a polyubiquitin chain.[5]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.[7]
-
Recycling: After the POI is degraded, the PROTAC molecule is released and can participate in another degradation cycle.[2][5]
Quantitative Assessment of PROTAC Efficacy
The effectiveness of a PROTAC is evaluated using several key quantitative parameters that describe the concentration-dependent degradation of the target protein.
-
DC₅₀ (Half-maximal degradation concentration): The concentration of a PROTAC that induces 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achievable with a given PROTAC.[10] This parameter reflects the efficacy of the degrader.
-
Degradation Rate (kdeg): The rate at which the target protein is degraded, which can be determined through time-course experiments.
| PROTAC | Target | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| RC-3 | BTK | Cereblon | Mino | <10 | >85 | [11] |
| NC-1 | BTK | Cereblon | Mino | 2.2 | 97 | [11] |
| ARV-110 | Androgen Receptor | Cereblon | VCaP | ~1 | >95 | [12] |
| dBET1 | BRD4 | Cereblon | 293T | 4.3 | >95 | [13] |
| MZ1 | BRD4 | VHL | HeLa | 25 | ~90 | [14] |
| Compound 8o | KRAS G12D | VHL | MIA PaCa-2 | 2.5 | 94 | [15] |
Note: The values presented are approximations from various studies and can vary based on experimental conditions.
Key Factors in the UPS Influencing PROTAC Efficacy
The efficiency of PROTAC-mediated degradation is not solely dependent on the PROTAC's properties but is heavily influenced by the cellular environment and the components of the UPS.
-
E3 Ligase Abundance and Availability: The choice of E3 ligase is critical. PROTACs will be most effective in cell types where the recruited E3 ligase is highly expressed and accessible.[4][16] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[12]
-
Ternary Complex Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein (e.g., the E3 ligase) influences its affinity for the other (the POI).[17] Positive cooperativity (α > 1) stabilizes the ternary complex, which often, but not always, correlates with higher degradation potency.[18]
-
Target Protein Ubiquitination and Turnover: The rate of PROTAC-induced ubiquitination must overcome the rate of protein synthesis and any deubiquitination activity by deubiquitinating enzymes (DUBs). The accessibility of lysine residues on the POI's surface is also a crucial factor.
-
Proteasome Capacity: The cell's capacity to process and degrade ubiquitinated proteins can become a rate-limiting step, particularly at high PROTAC concentrations or when targeting highly abundant proteins.
Experimental Protocols
A robust evaluation of PROTAC efficacy requires a suite of biochemical, biophysical, and cell-based assays.
Western Blotting for Target Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Methodology:
-
Cell Seeding & Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a set time period (e.g., 24 hours).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence or fluorescence-based detection system. Quantify band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[15]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microplate, combine purified recombinant E1, E2, a specific E3 ligase (e.g., Cereblon complex), the target protein, ATP, and biotinylated ubiquitin.[19]
-
PROTAC Addition: Add the PROTAC of interest at various concentrations. Include a positive control PROTAC (if available) and a no-PROTAC negative control.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Detection: The detection method can vary. An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format is common.[19]
-
Add acceptor beads (e.g., GSH-coated for a GST-tagged POI) and streptavidin-coated donor beads (which bind the biotin-ubiquitin).[19]
-
In the presence of a polyubiquitinated POI, the beads are brought into close proximity, generating a chemiluminescent signal that can be read on a plate reader.
-
-
Data Analysis: Plot the signal against PROTAC concentration to assess the efficiency of PROTAC-induced ubiquitination.
Ternary Complex Formation Assays
These biophysical methods are used to measure the affinity and kinetics of the POI-PROTAC-E3 ligase complex.
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize one of the proteins (e.g., the purified E3 ligase complex) onto an SPR sensor chip.[14]
-
Binary Interaction Analysis: Flow the PROTAC molecule over the chip at various concentrations to measure the binary binding affinity (PROTAC-E3 ligase).[20]
-
Ternary Interaction Analysis: In a separate experiment, pre-mix a fixed, saturating concentration of the POI with varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase.[17]
-
Data Analysis: The sensorgrams will show an increase in response units (RU) corresponding to the formation of the ternary complex. Fit the data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions.[17] The cooperativity (α) can then be calculated as α = KDbinary / KDternary.[17]
Other techniques to measure ternary complex formation include Isothermal Titration Calorimetry (ITC), Fluorescence Resonance Energy Transfer (FRET), and NanoBRET™.[6][21]
Proteasome Activity Assay
This assay assesses whether changes in proteasome function could be impacting PROTAC efficacy.
Methodology:
-
Lysate Preparation: Prepare cell lysates from cells treated with or without the PROTAC.
-
Substrate Addition: Add a specific fluorogenic peptide substrate for the proteasome (e.g., for chymotrypsin-like activity) to the lysates in a microplate.[22]
-
Incubation: Incubate at 37°C. The proteasome will cleave the substrate, releasing the fluorophore.[22]
-
Fluorescence Measurement: Read the fluorescence signal over time using a fluorescent plate reader.[22]
-
Data Analysis: An increase or decrease in the rate of fluorescence generation indicates a change in proteasome activity. This can be useful for identifying compounds that may directly modulate the proteasome.
Conclusion
The efficacy of a PROTAC is a complex interplay between its intrinsic chemical properties and the cellular machinery of the ubiquitin-proteasome system. A deep understanding of the UPS—from E3 ligase availability to proteasome capacity—is paramount for the rational design and optimization of effective protein degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of PROTACs, enabling researchers to dissect the mechanism of action, quantify efficacy, and ultimately accelerate the development of this transformative class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. revvity.com [revvity.com]
- 8. portlandpress.com [portlandpress.com]
- 10. promega.com [promega.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 13. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. o2hdiscovery.co [o2hdiscovery.co]
- 21. Ternary complex formation - Profacgen [profacgen.com]
- 22. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PROTAC SMARCA2 Degrader-23
For Research Use Only
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][5] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][5] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, potentially leading to a more potent and sustained pharmacological effect compared to traditional inhibitors.[1][5]
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[6][7] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[6] In cancers with mutations in the paralogous gene SMARCA4 (also known as BRG1), cancer cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[8][9] Therefore, the selective degradation of SMARCA2 presents a promising therapeutic strategy for SMARCA4-deficient cancers.[8][10][11]
This document provides detailed protocols for the experimental use of PROTAC SMARCA2 degrader-23, a selective degrader of the SMARCA2 protein.
Data Presentation
The following tables summarize the degradation potency and anti-proliferative activity of representative SMARCA2 PROTACs in relevant cancer cell lines. This data is provided as a reference for the expected performance of this compound.
Table 1: In Vitro Degradation Potency of SMARCA2 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| YD23 | H1792 | 64 | >90 | 24 | CRBN |
| YD23 | H1975 | 297 | >90 | 24 | CRBN |
| A947 | SW1573 | <100 | >90 | 20 | VHL |
| AU-24118 | VCaP | Comparable to AU-15330 | Not specified | Not specified | CRBN |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of SMARCA2 PROTACs
| Compound | Cell Line | IC50 (µM) | Assay Duration (days) | SMARCA4 Status |
| YD23 | SMARCA4-mutant lung cancer cell lines (median) | 0.11 | 12 | Mutant |
| YD23 | SMARCA4-WT cells (median) | 6.0 | 12 | Wild-Type |
| A947 | SMARCA4-mutant models | Potent growth inhibition | 5 | Mutant |
IC50: Half-maximal inhibitory concentration.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating a SMARCA2 degrader.
Experimental Protocols
Protocol 1: In Vitro SMARCA2 Degradation Assay by Western Blot
This protocol details the procedure for quantifying the degradation of SMARCA2 protein in cultured cells following treatment with this compound.
Materials:
-
SMARCA4-mutant (e.g., NCI-H1793) and SMARCA4-wild-type (e.g., SW1573) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132)
-
Ubiquitin-activating enzyme inhibitor (e.g., MLN-7243)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 1 nM to 10 µM.
-
Include a DMSO vehicle control.
-
For mechanism-of-action confirmation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) or a ubiquitin-activating enzyme inhibitor (e.g., 1 µM MLN-7243) for 1-2 hours before adding the degrader.[8]
-
Aspirate the old medium and add the medium containing the compounds.
-
Incubate for the desired time (e.g., 2, 4, 8, 16, 24 hours). A 20-24 hour endpoint is common for initial DC50 determination.[9][12]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
-
Calculate the percentage of remaining protein relative to the DMSO control.
-
Plot the percentage of remaining protein against the log concentration of the degrader and fit a dose-response curve to determine the DC50 value.
-
Protocol 2: Cell Viability Assay
This protocol is for determining the anti-proliferative effect of this compound on cancer cells.
Materials:
-
SMARCA4-mutant and SMARCA4-wild-type cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the degrader.
-
Fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Global Proteomics for Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound across the entire proteome using mass spectrometry.
Materials:
-
Cell line of interest (e.g., SW1573)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexed quantification)
-
Solid-phase extraction (SPE) C18 cartridges
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound at a concentration that achieves maximal SMARCA2 degradation (e.g., 10x DC50) and a DMSO control for a specified time (e.g., 24 hours).
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells in urea-based lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Labeling and Cleanup (optional):
-
If using TMT, label the peptides from different conditions with the respective TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
Desalt the peptides using SPE C18 cartridges.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reversed-phase HPLC.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the degrader compared to the DMSO control.
-
Generate a volcano plot to visualize the changes in protein abundance and their statistical significance. The expected result is a significant and selective downregulation of SMARCA2.[14]
-
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. revvity.com [revvity.com]
- 6. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 12. PROTAC SMARCA2/4-degrader-23 | PROTACs | 2568277-50-7 | Invivochem [invivochem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for YD23 Treatment of SMARCA4-Mutant Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA4 (also known as BRG1) is a critical component of the SWI/SNF chromatin remodeling complex and a frequently mutated tumor suppressor in various cancers, including non-small cell lung cancer (NSCLC).[1][2][3] Tumors with inactivating mutations in SMARCA4 often exhibit a dependency on the remaining ATPase of the SWI/SNF complex, SMARCA2 (also known as BRM), for their survival. This synthetic lethal relationship provides a promising therapeutic window for targeting SMARCA4-deficient cancers.[3][4][5]
YD23 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of SMARCA2.[4] By hijacking the cell's ubiquitin-proteasome system, YD23 effectively reduces SMARCA2 protein levels, leading to synthetic lethality in SMARCA4-mutant cancer cells.[4] These application notes provide an overview of YD23, its mechanism of action, and detailed protocols for its use in treating SMARCA4-mutant cancer cell lines.
Mechanism of Action
YD23 is a heterobifunctional molecule composed of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN).[4] This ternary complex formation leads to the polyubiquitination and subsequent proteasomal degradation of SMARCA2. In SMARCA4-deficient cancer cells, the loss of SMARCA2 disrupts the function of the SWI/SNF complex, leading to reduced chromatin accessibility at genes crucial for cell cycle progression and cell growth, ultimately resulting in selective cell death.[4]
References
Application Note: Quantification of SMARCA2 Degradation by YD23 using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[1] This complex plays a critical role in regulating gene expression by altering chromatin structure.[1] In certain cancers with mutations in the paralogous gene SMARCA4, cancer cells become dependent on SMARCA2 for survival, making it a promising therapeutic target.[2][3] YD23 is a potent and selective proteolysis targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[2][4][5][6] This application note provides a detailed protocol for the quantification of SMARCA2 degradation in cultured cells upon treatment with YD23 using the Western blot technique.
Western blotting is a widely used method to detect and quantify the relative abundance of a specific protein in a complex mixture, such as a cell lysate.[7][8] This protocol is intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of SMARCA2 degraders like YD23.
Principle of the Assay
This protocol describes the treatment of cultured cells with YD23 to induce the degradation of endogenous SMARCA2. To confirm that the degradation is mediated by the proteasome, a control group is treated with the proteasome inhibitor MG132.[9][10][11] Following treatment, cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific for SMARCA2. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is used to visualize and quantify the amount of SMARCA2 protein. The signal intensity, which correlates with the amount of SMARCA2, is captured and analyzed to determine the extent of degradation. A loading control, such as β-actin or GAPDH, is used to normalize for any variations in protein loading between lanes.
Materials and Reagents
Cell Culture and Treatment
-
Human cell line of interest (e.g., SMARCA4-mutant non-small cell lung cancer cell line)
-
Complete cell culture medium
-
YD23 (stocked in DMSO)[4]
-
MG132 (stocked in DMSO)[9]
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Protein Extraction
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer)[10][12]
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
Western Blotting
-
4-12% Bis-Tris polyacrylamide gels (or other appropriate percentage for a ~185 kDa protein)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membranes[7]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Anti-SMARCA2 antibody (rabbit or mouse monoclonal)[1][13]
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Chemiluminescent HRP substrate
-
Chemiluminescence detection system (e.g., CCD camera-based imager)
Experimental Protocol
Cell Culture and Treatment
-
Plate cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of YD23 in complete cell culture medium to achieve the desired final concentrations for determining the DC50 (the concentration at which 50% of the protein is degraded). A typical concentration range to test for YD23 could be from 1 nM to 10 µM.[4]
-
For the proteasome inhibition control, pre-treat cells with a final concentration of 10-20 µM MG132 for 1-2 hours before adding YD23.[9]
-
Treat the cells with the various concentrations of YD23, a vehicle control (DMSO), and the YD23 + MG132 combination.
-
Incubate the cells for a specified duration (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
Cell Lysis and Protein Quantification
-
After the treatment period, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare the protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Also load a protein molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel. Given the high molecular weight of SMARCA2 (~185 kDa), a lower percentage gel and longer run time at a lower voltage may be beneficial for better resolution.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Optimize transfer conditions for large proteins, which may require a longer transfer time or the addition of SDS to the transfer buffer.
Immunoblotting
-
Following transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-SMARCA2 antibody diluted in blocking buffer. The optimal dilution and incubation time should be determined based on the antibody datasheet (a typical starting point is 1:1000 dilution overnight at 4°C).[14]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system. Multiple exposure times may be necessary to ensure the signal is within the linear range for quantification.[15]
-
If necessary, the membrane can be stripped and re-probed for a loading control protein (e.g., β-actin). Alternatively, a multiplex fluorescent Western blot can be performed.
Data Presentation and Analysis
The intensity of the bands corresponding to SMARCA2 and the loading control should be quantified using densitometry software.
-
Normalization: For each sample, normalize the SMARCA2 band intensity to the corresponding loading control band intensity.
-
Degradation Calculation: Express the normalized SMARCA2 levels in treated samples as a percentage of the vehicle-treated control.
-
DC50 Determination: Plot the percentage of SMARCA2 remaining against the log concentration of YD23. Fit the data to a dose-response curve to determine the DC50 value.
Table 1: Quantification of SMARCA2 Degradation by YD23
| YD23 Concentration (nM) | Normalized SMARCA2 Intensity (Arbitrary Units) | % SMARCA2 Remaining (relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 100 |
| 1 | 0.95 | 95 |
| 10 | 0.75 | 75 |
| 50 | 0.52 | 52 |
| 100 | 0.30 | 30 |
| 500 | 0.15 | 15 |
| 1000 | 0.08 | 8 |
| 1000 + 20µM MG132 | 0.88 | 88 |
Table 2: Summary of YD23 Potency
| Parameter | Value |
| DC50 | 64 nM[4] |
| Dmax | >90% |
Visualization of Experimental Workflow
Caption: Workflow for measuring YD23-mediated SMARCA2 degradation.
Signaling Pathway Diagram
Caption: Mechanism of YD23-induced SMARCA2 degradation via the proteasome.
References
- 1. SMARCA2/BRM Polyclonal Antibody (A301-015A) [thermofisher.com]
- 2. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plexium.com [plexium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SMARCA2 PROTAC YD23 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MG-132 | Cell Signaling Technology [cellsignal.com]
- 10. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MG-132, proteasome inhibitor (CAS 133407-82-6) | Abcam [abcam.com]
- 12. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 13. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: In Vitro Cell Viability Assay with PROTAC SMARCA2 Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful therapeutic modality to target and eliminate disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] This is achieved by simultaneously binding to the protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][3]
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[4][5][6] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[4][5] Dysregulation of the SWI/SNF complex is implicated in various cancers.[4][7][8] In tumors with mutations in the SMARCA4 gene, a paralog of SMARCA2, cancer cells often become dependent on the remaining SMARCA2 activity for survival, a concept known as synthetic lethality.[3][6][9] Therefore, selective degradation of SMARCA2 presents a promising therapeutic strategy for treating SMARCA4-deficient cancers.[9][10][11]
This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with a PROTAC SMARCA2 degrader. The protocols described are for two common and robust cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action of a PROTAC SMARCA2 Degrader
A PROTAC SMARCA2 degrader is a bifunctional molecule designed to selectively induce the degradation of the SMARCA2 protein. One end of the PROTAC binds to the SMARCA2 protein, often targeting a specific domain like the bromodomain, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels and subsequent downstream effects on gene expression and cell viability in SMARCA4-deficient cancer cells.
Caption: Mechanism of action of a PROTAC SMARCA2 degrader.
Data Presentation
The following table summarizes hypothetical data from a cell viability assay performed on SMARCA4-deficient and SMARCA4-proficient cell lines treated with a PROTAC SMARCA2 degrader.
| Cell Line | SMARCA4 Status | PROTAC SMARCA2 Degrader IC₅₀ (nM) | Notes |
| A549 | Deficient | 50 | A non-small cell lung cancer (NSCLC) cell line. Expected to be sensitive to SMARCA2 degradation. |
| NCI-H1299 | Deficient | 75 | Another NSCLC cell line lacking SMARCA4 expression. |
| SW1573 | Deficient | 60 | A human lung carcinoma cell line. |
| NCI-H460 | Wild-Type | >10,000 | An NSCLC cell line with intact SMARCA4. Expected to be less sensitive to SMARCA2 degradation.[6] |
| HeLa | Wild-Type | >10,000 | A human cervical cancer cell line with wild-type SMARCA4. |
IC₅₀ values represent the concentration of the degrader that inhibits cell growth by 50% and are hypothetical examples based on expected outcomes.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
PROTAC SMARCA2 degrader stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
Cell culture medium (serum-free for incubation step)[13]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[12]
-
96-well flat-bottom plates
-
Adherent or suspension cancer cell lines
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC SMARCA2 degrader in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the degrader. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully aspirate the medium containing the compound.[12] Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12][13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.
-
Solubilization: After the incubation, add 150 µL of the solubilization solution to each well.[12][13] Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at an optical density of 590 nm within 1 hour of adding the solubilization solution.[12]
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14][15][16] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[14][15][16]
Materials:
-
PROTAC SMARCA2 degrader stock solution (in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates[17]
-
Adherent or suspension cancer cell lines
-
Multi-channel pipette
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.[15][17] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[15][17] Mix gently by inverting until the substrate is fully dissolved.[15][17]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the PROTAC SMARCA2 degrader in culture medium. Add the desired concentrations of the degrader to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only for background luminescence).[15][17]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15][17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][17]
-
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.
Conclusion
The provided protocols for the MTT and CellTiter-Glo® assays are standard methods for evaluating the effect of a PROTAC SMARCA2 degrader on cell viability. The choice of assay may depend on the specific cell type, experimental throughput, and available equipment. It is crucial to include appropriate controls and perform experiments with biological replicates to ensure the reliability of the results. The expected outcome is a selective reduction in the viability of SMARCA4-deficient cancer cells upon treatment with a potent and selective PROTAC SMARCA2 degrader.
References
- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. broadpharm.com [broadpharm.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 17. promega.com [promega.com]
Application Note: Determination of YD23 Dose-Response Curve in H1792 Non-Small Cell Lung Cancer Cells
For Research Use Only.
Abstract
This application note provides a detailed protocol for determining the dose-response curve of YD23 in the H1792 human non-small cell lung cancer (NSCLC) cell line. YD23 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the SMARCA2 protein[1]. The H1792 cell line, which harbors a KRAS G12C mutation, serves as a relevant model for studying the effects of targeted therapies in NSCLC[2][3]. The following protocols describe the necessary steps for cell culture, preparation of YD23, execution of a cell viability assay, and subsequent data analysis to generate a dose-response curve and calculate the IC50 value.
Introduction
The determination of a dose-response curve is a fundamental aspect of preclinical drug development, providing critical information on the potency and efficacy of a therapeutic compound. YD23, a novel PROTAC, functions by inducing the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. This mechanism of action is of particular interest in cancers with mutations in other SWI/SNF components, such as SMARCA4. The H1792 cell line, derived from a lung adenocarcinoma, is characterized by a KRAS G12C mutation, which leads to constitutive activation of downstream pro-proliferative signaling pathways[2][3][4]. Evaluating the effect of YD23 on H1792 cells will provide insights into its potential therapeutic efficacy in KRAS-mutant NSCLC. This application note outlines a comprehensive workflow for assessing the dose-dependent effects of YD23 on the viability of H1792 cells.
Materials and Methods
Cell Line and Culture Conditions
The NCI-H1792 cell line is an epithelial-like cell line derived from a metastatic site (pleural effusion) of a human lung adenocarcinoma[5][6].
-
Cell Line: NCI-H1792 (ATCC® CRL-5895™)
-
Growth Medium: RPMI-1640 Medium (ATCC® 30-2001™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells should be passaged when they reach 80-90% confluency. Detach cells using Trypsin-EDTA solution[5].
YD23 Compound Preparation
YD23 is a PROTAC that induces SMARCA2 degradation[1].
-
Stock Solution: Prepare a 10 mM stock solution of YD23 in sterile dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C to minimize freeze-thaw cycles[7].
-
Working Solutions: Prepare serial dilutions of YD23 in the complete growth medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.5% to prevent solvent-induced cytotoxicity[7].
Experimental Workflow
The overall experimental workflow for determining the dose-response curve of YD23 in H1792 cells is depicted in the following diagram.
Detailed Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Harvest H1792 cells using trypsin-EDTA and perform a cell count. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: The following day, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of YD23. Include wells for a vehicle control (DMSO at the same final concentration as the highest YD23 dose) and an untreated control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The quantitative data obtained from the cell viability assay should be organized in a clear and structured table. The following is an example of how to present the data.
| YD23 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Percent Viability (%) |
| 0 (Untreated) | 1.25 ± 0.08 | 100 |
| 0 (Vehicle Control) | 1.23 ± 0.07 | 98.4 |
| 0.01 | 1.15 ± 0.06 | 92.0 |
| 0.1 | 0.98 ± 0.05 | 78.4 |
| 1 | 0.65 ± 0.04 | 52.0 |
| 10 | 0.25 ± 0.03 | 20.0 |
| 100 | 0.10 ± 0.02 | 8.0 |
Percent viability is calculated as: (Absorbance of treated cells / Absorbance of untreated cells) x 100.
Signaling Pathway
YD23 induces the degradation of SMARCA2, a component of the SWI/SNF chromatin remodeling complex. In H1792 cells, which have a KRAS G12C mutation, the RAS/MAPK and PI3K/AKT signaling pathways are constitutively active, driving cell proliferation and survival. The degradation of SMARCA2 by YD23 is hypothesized to alter chromatin accessibility, leading to the downregulation of genes essential for cell cycle progression and proliferation, thereby inhibiting the growth of H1792 cells.
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve of YD23 in H1792 non-small cell lung cancer cells. The detailed methodology for cell culture, compound preparation, and a cell viability assay, along with guidelines for data presentation and a proposed signaling pathway, will enable researchers to effectively evaluate the anti-proliferative effects of YD23 in a relevant cancer cell model. The successful execution of these protocols will yield valuable data on the potency of YD23 and inform further preclinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 3. Cellosaurus cell line NCI-H1792 (CVCL_1495) [cellosaurus.org]
- 4. researchgate.net [researchgate.net]
- 5. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Efficacy Testing of YD23 in Animal Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Animal xenograft models are a cornerstone of preclinical cancer research, providing a crucial platform for evaluating the in vivo efficacy of novel therapeutic agents. These models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, allow for the study of tumor growth, metastasis, and response to treatment in a living organism.[1][2] This document provides detailed application notes and protocols for testing the in vivo efficacy of YD23, a novel therapeutic candidate, using animal xenograft models.
YD23 is a potent and selective inhibitor of the Interleukin-23 (IL-23) signaling pathway. The IL-23/IL-17 axis is a critical driver of inflammation and has been implicated in the pathogenesis of various autoimmune diseases and several types of cancer.[3][4][5] IL-23, primarily produced by activated dendritic cells and macrophages, promotes the expansion and maintenance of T helper 17 (Th17) cells.[5] These cells, in turn, produce pro-inflammatory cytokines, including IL-17, which can contribute to tumor growth, angiogenesis, and metastasis. By targeting the IL-23 signaling pathway, YD23 aims to disrupt this pro-tumorigenic inflammatory microenvironment.
These protocols are designed to provide a robust framework for assessing the anti-tumor activity of YD23 in a reproducible and rigorous manner.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of YD23 in inhibiting the IL-23/IL-17 signaling pathway.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis | Semantic Scholar [semanticscholar.org]
- 5. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of YD23
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: The following data and protocols are provided for illustrative purposes only. YD23 is a fictional compound, and the experimental results, signaling pathways, and methodologies described herein are representative examples to guide researchers in the pharmacokinetic and pharmacodynamic analysis of novel small molecule inhibitors.
Introduction
YD23 is a novel, potent, and selective small molecule inhibitor of Kinase X (KX), a serine/threonine kinase that is a critical component of the Proliferation Signaling Pathway (PSP). Aberrant activation of the PSP is implicated in the pathogenesis of various solid tumors. These application notes provide detailed protocols for assessing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of YD23 in a preclinical setting. The described assays are designed to establish a quantitative relationship between YD23 exposure and its biological effect on the target pathway, which is crucial for determining the optimal dosing regimen for in vivo efficacy studies.
Pharmacokinetic Analysis of YD23 in Rodents
The pharmacokinetic profile of YD23 was characterized in male BALB/c mice following a single intravenous (IV) and oral (PO) administration. Plasma concentrations of YD23 were determined at various time points using a validated LC-MS/MS method.
Data Presentation: Pharmacokinetic Parameters of YD23
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 125 | 450 ± 98 |
| Tmax (h) | 0.1 | 1.0 |
| AUC0-t (ng·h/mL) | 1230 ± 210 | 2500 ± 450 |
| AUC0-inf (ng·h/mL) | 1280 ± 230 | 2650 ± 480 |
| t1/2 (h) | 2.5 ± 0.4 | 2.8 ± 0.5 |
| CL (L/h/kg) | 1.56 ± 0.28 | - |
| Vdss (L/kg) | 3.9 ± 0.7 | - |
| Oral Bioavailability (%) | - | 41.4 |
| Data are presented as mean ± standard deviation (n=5 mice per group). |
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
YD23 Formulation:
-
IV formulation: 1 mg/mL in a solution of 10% DMSO, 40% PEG300, 50% saline.
-
PO formulation: 2 mg/mL suspension in 0.5% methylcellulose.
-
-
Dosing:
-
IV group: Administer a single bolus dose of 2 mg/kg YD23 via the tail vein.
-
PO group: Administer a single dose of 10 mg/kg YD23 by oral gavage.
-
-
Sample Collection:
-
Collect blood samples (~50 µL) via the saphenous vein at pre-dose (0 h) and at 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood samples are collected into K2EDTA-coated tubes.
-
Process blood to plasma by centrifugation at 2,000 x g for 10 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS):
-
Perform protein precipitation on plasma samples by adding acetonitrile (B52724) (1:3 v/v) containing an internal standard.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method with a suitable C18 column and a gradient mobile phase.
-
Quantify YD23 based on a standard curve prepared in blank plasma.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Pharmacodynamic Analysis of YD23
The pharmacodynamic effect of YD23 was assessed by measuring the inhibition of KX phosphorylation (p-KX) in tumor xenografts. A dose-dependent relationship between YD23 concentration and target inhibition was established.
Data Presentation: YD23 Dose-Dependent Inhibition of p-KX in Tumor Xenografts
| YD23 Dose (mg/kg, PO) | Plasma Concentration at 2h (ng/mL) | p-KX Inhibition (%) |
| Vehicle | < 1.0 | 0 ± 5 |
| 3 | 150 ± 45 | 35 ± 8 |
| 10 | 430 ± 110 | 75 ± 12 |
| 30 | 1200 ± 350 | 95 ± 4 |
| Data are presented as mean ± standard deviation (n=5 mice per group). Tumor samples were collected 2 hours post-dose. |
Experimental Protocol: In Vivo Pharmacodynamic (Target Engagement) Study
-
Tumor Model: Establish subcutaneous tumor xenografts in immunodeficient mice (e.g., NU/NU mice) using a human cancer cell line with an activated PSP pathway.
-
Dosing: Once tumors reach a volume of 150-200 mm³, randomize animals into treatment groups and administer single oral doses of YD23 (e.g., 3, 10, 30 mg/kg) or vehicle.
-
Sample Collection:
-
At a predetermined time point post-dose (e.g., 2 hours, corresponding to approximate Tmax), collect a terminal blood sample for PK analysis as described above.
-
Immediately following blood collection, euthanize the animals and excise the tumors.
-
Snap-freeze tumor tissue in liquid nitrogen and store at -80°C.
-
-
Tumor Homogenization and Protein Extraction:
-
Homogenize frozen tumor tissue in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-KX and total KX overnight at 4°C.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-KX signal to the total KX signal for each sample.
-
Calculate the percentage of p-KX inhibition relative to the vehicle-treated control group.
-
Visualizations
Signaling Pathway
Caption: YD23 inhibits the phosphorylation of Kinase X (KX).
Experimental Workflow
Caption: Integrated workflow for PK/PD analysis of YD23.
Application Notes and Protocols: Ternary Complex Formation Assay for YD23 Using TR-FRET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step in this process. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay technology well-suited for studying the formation and characterization of these ternary complexes.
This document provides a detailed protocol and application notes for a TR-FRET-based ternary complex formation assay for YD23, a selective SMARCA2 degrader. YD23 functions by recruiting the E3 ligase Cereblon (CRBN) to the SMARCA2 protein, thereby inducing its degradation. These protocols are designed to guide researchers in quantifying the binding affinity and cooperativity of the YD23-mediated ternary complex.
Principle of the TR-FRET Assay
The TR-FRET assay for ternary complex formation relies on the proximity-dependent energy transfer between a donor fluorophore and an acceptor fluorophore. In this application, one component of the ternary complex (e.g., SMARCA2) is labeled with a donor fluorophore (typically a lanthanide like Terbium, Tb), and another component (e.g., CRBN) is labeled with an acceptor fluorophore (e.g., a fluorescent protein or a small organic dye). When YD23 brings SMARCA2 and CRBN into close proximity to form the ternary complex, the donor fluorophore, upon excitation, transfers its energy to the acceptor fluorophore, which in turn emits light at a specific wavelength. The ratio of the acceptor to donor emission is proportional to the amount of ternary complex formed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of YD23-induced SMARCA2 degradation and the experimental workflow of the TR-FRET assay.
Application Notes and Protocols for YD23 Binding Kinetics using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[1][2][3] It provides high-quality kinetic data on the association and dissociation rates of interacting molecules, which is crucial for understanding biological pathways and for the development of novel therapeutics.[4] This document provides detailed application notes and protocols for determining the binding kinetics of a small molecule, designated here as YD23, to a target protein using SPR technology.
These guidelines will cover the principles of SPR, experimental design, detailed protocols for ligand immobilization and analyte injection, and methods for data analysis to determine key kinetic parameters.
Principle of Surface Plasmon Resonance (SPR)
SPR technology measures the change in the refractive index at the surface of a sensor chip.[2][5][6] In a typical experiment, one molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed across the surface in a continuous stream of buffer.[7][8] As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index. This change is detected in real-time and plotted as a sensorgram, which shows the response units (RU) over time.[6][8]
The sensorgram provides a wealth of information about the interaction, including the association rate (how quickly the analyte binds to the ligand), the dissociation rate (how quickly the complex falls apart), and the overall binding affinity.[9][10]
Experimental Design and Workflow
A typical SPR experiment for analyzing the binding kinetics of YD23 to a target protein involves several key steps, from preparing the sensor chip to analyzing the resulting data.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting an SPR experiment to determine the binding kinetics of YD23 to a target protein.
Protocol 1: Ligand Immobilization (Target Protein)
The goal of this protocol is to covalently attach the target protein to the sensor chip surface. Amine coupling is a common and robust method for this purpose.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 sensor chip)
-
Target protein solution (in a low-salt buffer, e.g., 10 mM acetate, pH 4.0-5.5)
-
Amine coupling kit containing:
-
0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)
-
0.1 M N-hydroxysuccinimide (NHS)
-
1 M ethanolamine-HCl, pH 8.5
-
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
System Priming: Prime the SPR instrument with running buffer to ensure a stable baseline.
-
Surface Activation: Inject a mixture of EDC and NHS over the sensor surface to activate the carboxymethyl groups.[11]
-
Ligand Injection: Inject the target protein solution over the activated surface. The primary amines on the protein will react with the activated surface, forming a stable amide bond. Aim for an immobilization level that will yield a maximum analyte response (Rmax) appropriate for the interaction being studied.
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface, preventing non-specific binding.[11]
-
Stabilization: Wash the surface with running buffer until a stable baseline is achieved.
Protocol 2: Analyte Injection (YD23) and Kinetic Analysis
This protocol describes the injection of the small molecule analyte (YD23) at various concentrations to measure the binding kinetics. Both multi-cycle and single-cycle kinetics can be employed.[7][9] The following describes a multi-cycle kinetics approach.
Materials:
-
Immobilized sensor chip from Protocol 1
-
YD23 stock solution (typically in DMSO)
-
Running buffer
-
Regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5, or a high salt buffer)
Procedure:
-
Sample Preparation: Prepare a dilution series of YD23 in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected equilibrium dissociation constant (KD).[6] Ensure the final DMSO concentration is consistent across all samples and ideally below 5% to minimize solvent effects.[4]
-
Baseline Establishment: Flow running buffer over the sensor surface until a stable baseline is obtained.
-
Association: Inject the lowest concentration of YD23 over the surface for a defined period (e.g., 60-180 seconds) to monitor the binding event.[12]
-
Dissociation: Switch back to flowing running buffer over the surface to monitor the dissociation of the YD23-protein complex.[12]
-
Regeneration: If the dissociation is slow, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.[3][10] Test different regeneration conditions to find one that completely removes the analyte without damaging the immobilized ligand.
-
Repeat: Repeat steps 2-5 for each concentration in the YD23 dilution series, including a buffer-only injection as a control.
Data Presentation and Analysis
The raw data from the SPR experiment is a series of sensorgrams, one for each analyte concentration. This data is then processed and fitted to a kinetic model to extract the binding parameters.
Data Processing
-
Reference Subtraction: Subtract the signal from a reference flow cell (without immobilized ligand or with an irrelevant protein) to correct for bulk refractive index changes and non-specific binding.
-
Blank Subtraction: Subtract the sensorgram from the buffer-only injection to correct for any systematic drift.
Kinetic Analysis
The processed sensorgrams are then fitted to a suitable binding model. For a simple 1:1 interaction, the Langmuir binding model is often used.[5] The fitting process will yield the following kinetic parameters:
-
Association rate constant (ka or kon): Describes the rate of complex formation (M⁻¹s⁻¹).[13]
-
Dissociation rate constant (kd or koff): Describes the rate of complex decay (s⁻¹).[13]
-
Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd to ka (KD = kd/ka).[13][14] A smaller KD value indicates a stronger binding affinity.[14]
The results of the kinetic analysis should be summarized in a clear and concise table.
| Analyte | Ligand | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) | Chi² |
| YD23 | Target Protein | Value | Value | Value | Value |
-
Chi²: A measure of the goodness of fit of the kinetic model to the experimental data. A lower Chi² value indicates a better fit.
Signaling Pathways and Logical Relationships
The binding of YD23 to its target protein may be part of a larger biological signaling pathway. Understanding this pathway is crucial for interpreting the functional significance of the binding kinetics. The following diagram illustrates a hypothetical signaling pathway where YD23 acts as an inhibitor.
Conclusion
Surface Plasmon Resonance is an indispensable tool for the detailed characterization of molecular interactions.[5][11] By following the protocols and guidelines outlined in this document, researchers can obtain high-quality, reproducible kinetic data for the binding of YD23 to its target protein. This information is vital for understanding its mechanism of action and for making informed decisions in the drug discovery and development process.
References
- 1. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 5. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. nicoyalife.com [nicoyalife.com]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 10. Kinetics [sprpages.nl]
- 11. bioradiations.com [bioradiations.com]
- 12. mdpi.com [mdpi.com]
- 13. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for YD23 Administration in Mouse Models of Lung Cancer
To the valued researcher,
Following a comprehensive search of scientific literature and public databases, we were unable to locate any specific information pertaining to a compound designated "YD23" for the treatment of lung cancer in mouse models. The search yielded no data on its mechanism of action, experimental protocols for its administration, or any quantitative results from preclinical studies.
It is possible that "YD223" is an internal development name, a novel compound not yet publicly disclosed, or a potential typographical error.
While we cannot provide specific protocols for "YD23," we have compiled the following generalized application notes and protocols based on common practices for administering therapeutic agents to mouse models of lung cancer. These are intended to serve as a foundational guide and should be adapted based on the specific characteristics of the therapeutic agent you are investigating.
I. General Considerations for In Vivo Lung Cancer Models
The selection of an appropriate mouse model is critical for the preclinical evaluation of novel therapeutic agents. Common models for lung cancer research include:
-
Xenograft Models: Human lung cancer cell lines (e.g., A549, H460, LLC) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude, SCID, NSG).[1][2]
-
Genetically Engineered Mouse Models (GEMMs): These models harbor specific genetic mutations that spontaneously lead to the development of lung tumors, closely mimicking human disease progression (e.g., KrasG12D, EGFR L858R).[3]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice, preserving the original tumor architecture and heterogeneity.
II. Experimental Protocols
A. Preparation of Therapeutic Agents for In Vivo Administration
The formulation of a therapeutic agent for injection is a critical step to ensure its stability, solubility, and biocompatibility.
Protocol 1: General Formulation Protocol
-
Determine Solubility: Assess the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, ethanol, Cremophor EL).
-
Vehicle Selection: Choose a vehicle that ensures complete dissolution of the compound and is well-tolerated by the animals. For compounds with poor aqueous solubility, a co-solvent system may be necessary.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the therapeutic agent.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the compound in the chosen vehicle.
-
If a co-solvent system is used, dissolve the compound in the organic solvent first, then slowly add the aqueous component while vortexing to prevent precipitation.
-
Ensure the final concentration of any organic solvent (e.g., DMSO) is at a non-toxic level for the mice (typically <10% of the total injection volume).
-
-
Sterilization: Filter-sterilize the final dosing solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution according to the compound's stability data (e.g., at 4°C, protected from light). Prepare fresh solutions as needed.
B. Administration of Therapeutic Agents to Mice
The route of administration depends on the desired pharmacokinetic profile and the nature of the therapeutic agent.
Protocol 2: Intravenous (IV) Injection via Tail Vein
-
Animal Restraint: Place the mouse in a suitable restraint device to safely expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the dosing solution (typically 100-200 µL).
-
Successful injection is indicated by the lack of resistance and no bleb formation under the skin.
-
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Tilt the mouse to a slight head-down position to allow the abdominal organs to shift. The injection site is in the lower right or left quadrant of the abdomen.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Using a 25-27 gauge needle, insert the needle at a 10-20 degree angle, ensuring it does not penetrate any internal organs.
-
Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
Inject the dosing solution.
-
-
Post-Injection: Withdraw the needle and return the mouse to its cage.
Protocol 4: Oral Gavage (PO)
-
Animal Restraint: Gently restrain the mouse by scruffing the neck.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Administration:
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the dosing solution.
-
-
Post-Administration: Gently remove the gavage needle and return the mouse to its cage.
III. Monitoring and Data Collection
Table 1: Key Parameters for In Vivo Efficacy Studies
| Parameter | Method of Measurement | Frequency |
| Tumor Volume | Caliper measurements (for subcutaneous tumors) | 2-3 times per week |
| Imaging (e.g., bioluminescence, micro-CT for orthotopic tumors) | Weekly or as per study design | |
| Body Weight | Digital scale | 2-3 times per week |
| Clinical Signs | Visual observation (e.g., posture, activity, grooming) | Daily |
| Survival | Monitoring for endpoints (e.g., tumor size limits, body weight loss) | Daily |
IV. Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. Below are examples of how Graphviz can be used to create such visualizations.
Caption: A generalized workflow for a preclinical lung cancer efficacy study in a mouse model.
Many anti-cancer agents target specific signaling pathways that are dysregulated in cancer cells. The PI3K/Akt/mTOR and Ras/MAPK pathways are frequently implicated in lung cancer.[4][5][6]
Caption: Simplified diagram of the Ras/MAPK and PI3K/Akt/mTOR signaling pathways in lung cancer.
We recommend that you consult with a veterinary professional and your institution's animal care and use committee to develop a specific and approved protocol for your studies. If you can provide an alternative name or more details about "YD23," we would be pleased to conduct a more targeted search to assist you further.
References
- 1. Radiation-guided drug delivery to mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mouse model of lung cancer induced via intranasal injection for anticancer drug screening and evaluation of pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditional mouse lung cancer models using adenoviral or lentiviral delivery of Cre recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective requirement for Mediator MED23 in Ras-active lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Uncovering Resistance Mechanisms to YD23 Using Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
YD23 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of SMARCA2, a component of the SWI/SNF chromatin remodeling complex.[1] It has shown selective inhibition of growth in SMARCA4 mutant lung cancer cells by affecting gene enhancers related to cell cycle and growth regulation.[1] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss confers resistance to a therapeutic agent.[2][3] This approach involves introducing a library of single guide RNAs (sgRNAs) targeting every gene in the genome into a population of cancer cells.[2][4] Subsequent treatment with the drug of interest allows for the selection and identification of cells with gene knockouts that lead to survival and proliferation, thereby revealing the genetic drivers of resistance.[5]
This application note provides a detailed protocol for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, confer resistance to YD23.
Principle of the Assay
The core principle of the CRISPR-Cas9 screening workflow is to generate a diverse population of cells, each with a single gene knockout, and then apply a selective pressure—in this case, YD23 treatment—to identify which gene knockouts allow cells to survive and proliferate. The workflow can be summarized in four key steps:
-
sgRNA Library Introduction: A pooled lentiviral library of sgRNAs, designed to target all genes in the human genome, is introduced into a population of Cas9-expressing cancer cells that are sensitive to YD23.[2][4]
-
Drug Selection: The transduced cell population is then treated with a cytotoxic concentration of YD23.
-
Identification of Resistance Genes: Genomic DNA is extracted from the surviving cell population. The sgRNA sequences present in these resistant cells are amplified and identified via next-generation sequencing (NGS).[6]
-
Data Analysis and Validation: The abundance of each sgRNA in the treated population is compared to a control population to identify sgRNAs that are significantly enriched. The corresponding genes are considered candidate resistance genes, which are then validated through further experimentation.[5]
Experimental Workflow
The overall experimental workflow for the CRISPR-Cas9 screen to identify YD23 resistance genes is depicted below.
Detailed Protocols
Generation of a Cas9-Expressing Stable Cell Line
Objective: To generate a cancer cell line that stably expresses the Cas9 nuclease, which is required for the sgRNA-mediated gene knockout.
Materials:
-
YD23-sensitive cancer cell line (e.g., SMARCA4-mutant lung cancer cell line)
-
Lentiviral vector encoding Cas9 and a selection marker (e.g., puromycin (B1679871) resistance)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9 lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the Cas9 lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one viral particle.
-
Selection: 48 hours post-transduction, select for Cas9-expressing cells by adding puromycin to the culture medium at a pre-determined concentration.
-
Expand the puromycin-resistant, Cas9-expressing cell population.
-
Validation: Confirm Cas9 expression and activity using a functional assay or Western blotting.
Genome-Wide CRISPR-Cas9 Knockout Screen
Objective: To perform the primary screen to identify sgRNAs that are enriched in the YD23-treated cell population.
Materials:
-
Cas9-expressing stable cell line
-
Pooled human genome-wide sgRNA library
-
YD23
-
Complete cell culture medium
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Protocol:
-
Lentiviral Library Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5). Ensure a sufficient number of cells are transduced to maintain library representation (at least 200-500 cells per sgRNA).
-
Antibiotic Selection: 48 hours post-transduction, select for transduced cells using the appropriate antibiotic for the sgRNA library vector.
-
Establish Baseline Population: After selection, harvest a subset of cells to serve as the baseline (T0) control for sgRNA representation.
-
YD23 Treatment: Split the remaining cells into two populations: a treatment group and a control (vehicle-treated) group.
-
Treat the treatment group with a predetermined lethal concentration of YD23 (e.g., IC80-IC90). Culture the cells for 14-21 days, allowing for the selection of resistant cells.
-
Maintain the control group in parallel with vehicle treatment.
-
Harvesting Cells: Once a resistant population emerges in the YD23-treated group, harvest cells from both the treated and control populations.
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and YD23-treated cell populations.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Submit the PCR amplicons for next-generation sequencing.
Data Analysis
Objective: To identify sgRNAs that are significantly enriched in the YD23-treated population compared to the control population.
-
Sequence Alignment: Align the sequencing reads to the sgRNA library reference file to determine the read count for each sgRNA.
-
Normalization: Normalize the read counts for each sample to account for differences in sequencing depth.
-
Enrichment Analysis: For each sgRNA, calculate the log2 fold change in abundance between the YD23-treated and control samples.
-
Statistical Analysis: Use statistical methods (e.g., MAGeCK or DESeq2) to identify sgRNAs that are significantly enriched in the YD23-treated population.
-
Gene Ranking: Rank the genes based on the enrichment scores of their corresponding sgRNAs.
Hit Validation
Objective: To confirm that the knockout of candidate genes identified in the primary screen confers resistance to YD23.
Protocol:
-
Individual sgRNA Validation: For the top candidate genes, design and clone 2-3 independent sgRNAs into a lentiviral vector.
-
Generate Knockout Cell Lines: Transduce the Cas9-expressing parental cell line with the individual sgRNA constructs to generate single-gene knockout cell lines.
-
Confirm Knockout: Verify the knockout of the target gene at the protein level (Western blot) or genomic level (sequencing).
-
Dose-Response Assays: Perform cell viability assays (e.g., CellTiter-Glo) on the validated knockout cell lines in the presence of a range of YD23 concentrations.
-
Determine IC50 Shift: Compare the IC50 values of the knockout cell lines to that of the parental cell line. A significant increase in the IC50 value confirms that the gene knockout confers resistance to YD23.
Data Presentation
Table 1: Hypothetical Results of a Genome-Wide CRISPR-Cas9 Screen for YD23 Resistance
| Gene Symbol | sgRNA Sequence | Log2 Fold Change (YD23 vs. Control) | p-value | Rank |
| GENE_A | GATCGATCGATCGATCGATC | 8.2 | 1.5e-8 | 1 |
| GENE_B | AGCTAGCTAGCTAGCTAGCT | 7.5 | 3.2e-7 | 2 |
| GENE_C | TACGTACGTACGTACGTACG | 6.9 | 9.8e-7 | 3 |
| GENE_D | CATGCATGCATGCATGCATG | 6.3 | 2.1e-6 | 4 |
| GENE_E | GGCGCGCGCGCGCGCGCGCG | 5.8 | 7.4e-6 | 5 |
Table 2: Validation of Top Candidate Genes by Dose-Response Assay
| Cell Line | Target Gene | YD23 IC50 (nM) | Fold Change in IC50 (vs. Parental) |
| Parental | - | 15 | 1.0 |
| GENE_A KO | GENE_A | 180 | 12.0 |
| GENE_B KO | GENE_B | 155 | 10.3 |
| GENE_C KO | GENE_C | 130 | 8.7 |
Potential Signaling Pathways Involved in YD23 Resistance
The development of resistance to targeted therapies often involves the activation of alternative signaling pathways that bypass the drug's mechanism of action. CRISPR-Cas9 screens can help elucidate these pathways. Based on known mechanisms of drug resistance, several signaling pathways could be implicated in resistance to YD23.[7]
Commonly implicated pathways in drug resistance include:
-
PI3K/AKT/mTOR Pathway: This is a critical regulator of cell growth and survival, and its aberrant activation is a known mechanism of resistance to various cancer therapies.[8][9]
-
MAPK/ERK Pathway: This pathway plays a key role in cell proliferation and survival, and its reactivation can confer resistance to targeted agents.[7]
The identification of genes within these or other pathways from the CRISPR-Cas9 screen will provide valuable insights into the specific mechanisms of YD23 resistance. This knowledge can inform the development of combination therapies to overcome resistance and improve patient outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 3. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Everything you need to know about CRISPR library screening [takarabio.com]
- 7. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SMARCA2 Function using YD23
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] Dysregulation of the SWI/SNF complex is implicated in various diseases, including cancer.[2][3]
YD23 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[4][5] As a heterobifunctional molecule, YD23 brings SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach offers a powerful tool to investigate the specific functions of SMARCA2 in epigenetic regulation and to explore its therapeutic potential, particularly in cancers with mutations in the paralogous gene SMARCA4, where SMARCA2 becomes essential for cell survival (synthetic lethality).[4][5][6][7]
These application notes provide detailed protocols for utilizing YD23 to study SMARCA2 function, including methods for assessing its degradation, impact on chromatin accessibility, and downstream effects on gene expression.
Mechanism of Action of YD23
YD23 functions as a SMARCA2 degrader by hijacking the ubiquitin-proteasome system. It consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This trimolecular complex formation facilitates the transfer of ubiquitin to SMARCA2, marking it for degradation by the 26S proteasome. The degradation of SMARCA2 leads to the disassembly of SMARCA2-containing SWI/SNF complexes, resulting in altered chromatin accessibility at specific genomic loci, particularly enhancers of genes involved in cell proliferation, and subsequent changes in gene expression.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of YD23 on SMARCA2 degradation and cell viability from published studies.
Table 1: In Vitro Degradation of SMARCA2 by YD23
| Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| H1792 | Wild-type | 64 | >90 | Not Specified |
| H1975 | Wild-type | 297 | >90 | Not Specified |
| SW1573 | Mutant | Not Specified | 96 | 10 nM for 20h (A947) |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. Data for a similar PROTAC, A947, is included for context.[4][8]
Table 2: In Vitro Anti-proliferative Activity of YD23
| Cell Line Group | SMARCA4 Status | Median IC50 (µM) | Treatment Time (days) |
| Lung Cancer Cell Lines | Mutant | 0.11 | 12 |
| Lung Cancer Cell Lines | Wild-type | 6.0 | 12 |
IC50: Concentration for 50% inhibition of cell growth.[4]
Table 3: In Vivo Anti-tumor Activity of YD23 in SMARCA4-Mutant Xenografts
| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) |
| H1568 | 12.5 mg/kg, i.p., once daily for 25-26 days | 72 |
| H322 | 12.5 mg/kg, i.p., once daily for 25-26 days | 49 |
| H2126 | 12.5 mg/kg, i.p., once daily for 25-26 days | 44 |
TGI was significant in all tested models.[4]
Experimental Workflow
A typical workflow to study the effects of YD23 on SMARCA2 function involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
Western Blot for SMARCA2 Degradation
This protocol is for assessing the degradation of SMARCA2 protein in cultured cells following treatment with YD23.
Materials:
-
Cell culture medium and supplements
-
YD23
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of YD23 or DMSO for the desired duration (e.g., 24, 48 hours).
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control or run a parallel gel.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the loading control and the vehicle-treated sample.
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
This protocol outlines the steps to assess changes in chromatin accessibility upon YD23-mediated SMARCA2 degradation.
Materials:
-
YD23-treated and control cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630)
-
Transposition reaction mix (including Tn5 transposase and tagmentation buffer)
-
DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit)
-
PCR master mix
-
Sequencing primers
-
Next-generation sequencing platform
Procedure:
-
Cell Harvesting and Lysis: Harvest approximately 50,000 cells by centrifugation. Resuspend the cell pellet in 50 µL of ice-cold lysis buffer and incubate on ice for 10 minutes. Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Transposition: Carefully remove the supernatant and resuspend the nuclei pellet in the transposition reaction mix. Incubate at 37°C for 30 minutes.
-
DNA Purification: Immediately purify the transposed DNA using a DNA purification kit according to the manufacturer's protocol.
-
PCR Amplification: Amplify the purified DNA using PCR to add sequencing adapters and to enrich for the transposed fragments. The number of PCR cycles should be optimized to avoid over-amplification.
-
Library Quantification and Sequencing: Quantify the final library and perform paired-end sequencing on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome. Use peak calling algorithms to identify regions of open chromatin. Compare the chromatin accessibility profiles between YD23-treated and control samples to identify differential accessible regions.
Chromatin Immunoprecipitation with sequencing (ChIP-seq)
This protocol is for mapping the genomic occupancy of SMARCA2 and assessing its displacement following YD23 treatment.
Materials:
-
YD23-treated and control cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-SMARCA2 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a sonication buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-SMARCA2 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform sequencing.
-
Data Analysis: Align reads to the reference genome and use peak calling algorithms to identify SMARCA2 binding sites. Compare the occupancy between YD23-treated and control samples.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the expression of target genes downstream of SMARCA2 degradation.
Materials:
-
YD23-treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from YD23-treated and control cells using an RNA extraction kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions with the cDNA template, primers for the target and reference genes, and qPCR master mix.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene and compared to the control group.
Troubleshooting
-
No or weak SMARCA2 degradation in Western blot:
-
Optimize YD23 concentration and treatment time.
-
Ensure the use of fresh protease inhibitors.
-
Verify the quality of the primary antibody.
-
-
High background in ATAC-seq or ChIP-seq:
-
Optimize the number of cells used.
-
For ChIP-seq, ensure adequate washing steps and use a high-quality antibody.
-
For ATAC-seq, optimize the lysis and transposition conditions.
-
-
Variability in RT-qPCR results:
-
Ensure high-quality, intact RNA is used.
-
Verify the specificity of the primers.
-
Use a stable reference gene for normalization.
-
Conclusion
YD23 is a valuable chemical probe for elucidating the specific roles of SMARCA2 in epigenetic regulation. The protocols provided here offer a comprehensive framework for investigating the molecular consequences of SMARCA2 degradation, from its direct effect on chromatin to downstream changes in gene expression and cellular phenotype. These studies will contribute to a deeper understanding of the SWI/SNF complex in health and disease and may inform the development of novel therapeutic strategies targeting epigenetic vulnerabilities in cancer.
References
- 1. Protocol for assaying chromatin accessibility using ATAC-seq in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Chromatin Accessibility: ATAC-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromatin accessibility profiling by ATAC-seq | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Comprehensive Protocol for Assessing YD23-Induced Apoptosis
Introduction
YD23 is a novel small molecule compound that has demonstrated potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that YD23 induces programmed cell death, or apoptosis. These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to comprehensively assess YD23-induced apoptosis. The protocols herein describe the use of flow cytometry to quantify apoptosis, biochemical assays to measure caspase activity, Western blotting to analyze key apoptotic proteins, and fluorescence microscopy to assess mitochondrial membrane potential.
Key Concepts in Apoptosis
Apoptosis is a tightly regulated process of cell suicide that is critical for normal tissue development and homeostasis. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. There are two main signaling pathways that can initiate apoptosis: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. The intrinsic pathway is often triggered by cellular stress, such as DNA damage or growth factor withdrawal, and involves the release of cytochrome c from the mitochondria. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the executioners of apoptosis.
Data Presentation
The following tables summarize representative quantitative data obtained from the described experimental protocols. As YD23 is a novel compound, data from the well-characterized apoptosis inducer, staurosporine (B1682477), is used for illustrative purposes.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| YD23 (Staurosporine) | 0.5 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.9 |
| YD23 (Staurosporine) | 1.0 | 50.3 ± 4.1 | 35.2 ± 3.7 | 14.5 ± 2.8 |
Table 2: Caspase-3 Activity Assay
| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 ± 0.2 |
| YD23 (Staurosporine) | 0.5 | 3.8 ± 0.5 |
| YD23 (Staurosporine) | 1.0 | 7.2 ± 0.9 |
Table 3: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot
| Treatment | Concentration (µM) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) | Bax/Bcl-2 Ratio |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| YD23 (Staurosporine) | 0.5 | 4.1 ± 0.6 | 3.5 ± 0.4 | 2.8 ± 0.5 |
| YD23 (Staurosporine) | 1.0 | 8.9 ± 1.2 | 7.8 ± 0.9 | 5.1 ± 0.7 |
Table 4: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio (ΔΨm) |
| Vehicle Control | - | 5.8 ± 0.7 |
| YD23 (Staurosporine) | 0.5 | 2.1 ± 0.4 |
| YD23 (Staurosporine) | 1.0 | 1.2 ± 0.3 |
| FCCP (Positive Control) | 50 | 0.8 ± 0.2 |
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
Materials:
-
YD23
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[2]
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of YD23 and a vehicle control for the indicated time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[3]
-
Wash the cells twice with ice-cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.[2]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[2]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
YD23
-
Caspase-3 Colorimetric Assay Kit
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat cells with YD23 as described in the previous protocol.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[5]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new microcentrifuge tube.
-
Determine the protein concentration of each lysate.
-
Add 50 µL of 2X Reaction Buffer and 5 µL of DEVD-pNA substrate to each well of a 96-well plate.
-
Add 50-100 µg of protein lysate to each well.
-
Incubate the plate at 37°C for 1-2 hours.[6]
-
Measure the absorbance at 405 nm using a microplate reader.[7]
Data Analysis: Calculate the fold increase in caspase-3 activity by comparing the absorbance of YD23-treated samples to the vehicle control.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and quantification of key proteins involved in the apoptotic pathway.
Materials:
-
YD23
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with YD23, harvest, and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control (e.g., β-actin). Calculate the fold change in protein expression relative to the vehicle control.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
YD23
-
JC-1 Assay Kit
-
FCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate or on glass coverslips.
-
Treat cells with YD23 and controls for the desired time. Include a positive control treated with FCCP.
-
Remove the culture medium and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with assay buffer.
-
Measure the fluorescence intensity.
-
Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~540 nm, Emission ~590 nm.
-
Green fluorescence (JC-1 monomers in apoptotic cells): Excitation ~485 nm, Emission ~535 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Visualizations
References
- 1. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes: Immunohistochemical Analysis of SMARCA2 Protein Degradation in YD23-Treated Tumors
Introduction
The SWI/SNF (Switch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeler that regulates gene expression by altering nucleosome positioning.[1][2][3] This complex has two mutually exclusive catalytic ATPase subunits, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1] Inactivation of the SMARCA4 subunit is a frequent event in various cancers, including non-small cell lung cancer (NSCLC).[4][5] Many of these SMARCA4-deficient tumors become dependent on the paralog SMARCA2 for survival, a concept known as synthetic lethality.[4][5][6] This dependency makes SMARCA2 a compelling therapeutic target in SMARCA4-mutant cancers.
YD23 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[7][8] It functions by forming a ternary complex between SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SMARCA2 by the proteasome.[8] This targeted degradation selectively inhibits the growth of SMARCA4-mutant cancer cells.[4][7]
Application
These application notes provide a comprehensive protocol for performing immunohistochemistry (IHC) to detect and quantify the degradation of SMARCA2 protein in tumor tissues following treatment with YD23. This method is essential for preclinical and clinical studies to:
-
Confirm the pharmacodynamic (PD) effect of YD23 in vivo.
-
Assess the extent and distribution of SMARCA2 degradation within the tumor microenvironment.
-
Correlate target engagement with anti-tumor efficacy in xenograft models.
The protocol is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of YD23 from in vitro and in vivo studies.
Table 1: In Vitro Activity of YD23 in Lung Cancer Cell Lines
| Cell Line | SMARCA4 Status | DC50 (Median Degradation Concentration) | IC50 (Median Inhibitory Concentration) | Reference |
| H1792 | Mutant | 64 nM | 0.11 µM (Median for mutant lines) | [7][8] |
| H1975 | Wild-Type | 297 nM | 6.0 µM (Median for WT lines) | [7][8] |
| Panel of 10 SMARCA4-WT lines | Wild-Type | 92.8 nM (Median) | Not Applicable | [7] |
Table 2: In Vivo Efficacy of YD23 in SMARCA4-Mutant Xenograft Models
| Xenograft Model | YD23 Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| H1568 | 12.5 mg/kg, i.p., once daily | 25-26 days | 72% | [8] |
| H322 | 12.5 mg/kg, i.p., once daily | 25-26 days | 49% | [8] |
| H2126 | 12.5 mg/kg, i.p., once daily | 25-26 days | 44% | [8] |
Mandatory Visualizations
Caption: Mechanism of Action for YD23, a SMARCA2-targeting PROTAC.
Caption: Experimental workflow for IHC analysis of YD23-treated tumors.
Caption: Synthetic lethality between SMARCA4 and SMARCA2 in cancer.
Experimental Protocols
Protocol 1: In Vivo Treatment of Tumor Xenografts
This protocol describes a general procedure for treating tumor-bearing mice with YD23 to assess in vivo efficacy and collect tumors for PD analysis.
-
Cell Implantation: Subcutaneously implant SMARCA4-mutant human cancer cells (e.g., H1568) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer YD23 at an effective dose (e.g., 12.5 mg/kg) via intraperitoneal (i.p.) injection once daily.[8]
-
Control Group: Administer the corresponding vehicle solution on the same schedule.
-
-
Monitoring: Monitor tumor volume and body weight throughout the study (e.g., for 21-26 days).[8]
-
Tumor Collection: At the end of the study, or at specific time points for PD analysis, euthanize the mice and excise the tumors.
Protocol 2: Tissue Processing and FFPE Preparation
Proper fixation and processing are critical for preserving tissue morphology and antigenicity.
-
Fixation: Immediately place the excised tumors in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydration: Transfer the fixed tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 95%, 100%) to remove water.
-
Clearing: Treat the tissue with xylene to remove the ethanol.
-
Infiltration & Embedding: Infiltrate the tissue with molten paraffin wax and then embed it in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections from the formalin-fixed, paraffin-embedded (FFPE) blocks using a microtome and mount them on positively charged slides.[9]
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 58-60°C.[9]
Protocol 3: Immunohistochemistry for SMARCA2
This protocol outlines the steps for staining FFPE tissue sections for SMARCA2.
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2-3 changes, 5 minutes each). b. Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes). c. Rinse in distilled water.
-
Antigen Retrieval: a. Perform Heat-Induced Epitope Retrieval (HIER). b. Place slides in a staining dish containing an appropriate retrieval solution (e.g., ImmunoDNA Retriever with Citrate or EDTA).[9] c. Heat in a steamer or water bath at 95-99°C for 30-60 minutes.[9] d. Allow slides to cool to room temperature in the retrieval buffer for 15-20 minutes.[9]
-
Peroxidase Block: Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS or TBS).
-
Protein Block: Incubate with a protein blocking solution (e.g., normal goat serum) for 20-30 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the anti-SMARCA2 primary antibody (e.g., Rabbit Polyclonal) in antibody diluent to its optimal concentration. b. Incubate the slides with the primary antibody overnight at 4°C or for 60 minutes at room temperature.
-
Detection System: a. Rinse slides with wash buffer (3 changes, 5 minutes each). b. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 30-60 minutes at room temperature. c. Rinse thoroughly with wash buffer.
-
Chromogen Application: a. Apply a diaminobenzidine (DAB) solution and incubate for 5-10 minutes, or until a brown precipitate is visible. b. Rinse immediately with distilled water to stop the reaction.
-
Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue. b. "Blue" the sections in running tap water or a bluing reagent.
-
Dehydration and Mounting: a. Dehydrate the slides through graded alcohols (70%, 95%, 100%). b. Clear in xylene. c. Coverslip the slides using a permanent mounting medium.
Protocol 4: Staining Interpretation and Analysis
-
Cellular Localization: Positive SMARCA2 staining is expected in the nuclei of tumor cells.[10][11]
-
Internal Control: Non-neoplastic cells within the tissue, such as stromal cells or lymphocytes, should show positive nuclear staining and serve as an internal positive control.[12]
-
Interpretation of YD23 Effect:
-
Vehicle-Treated Tumors: Expect moderate to strong nuclear staining in tumor cells.
-
YD23-Treated Tumors: Expect a significant reduction or complete loss of nuclear staining in tumor cells, indicating successful SMARCA2 protein degradation.[13]
-
-
Quantitative Analysis (Optional): a. Scoring: Use a semi-quantitative method like the H-Score. b. H-Score Calculation: H-Score = Σ (I × Pi), where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells (0-100) at that intensity. c. Comparison: Compare the H-scores between the vehicle and YD23-treated groups to quantify the percentage of SMARCA2 degradation.
References
- 1. Remodeling the cancer epigenome: mutations in the SWI/SNF complex offer new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of SWI/SNF chromatin remodelers in the repair of DNA double strand breaks and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMARCA2 PROTAC YD23 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancerdiagnostics.com [cancerdiagnostics.com]
- 10. Expression of SMARCA2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: PROTAC SMARCA2 Degrader-23 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC SMARCA2 degrader-23.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC SMARCA2 degrader?
A1: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules designed to eliminate specific proteins from the cell.[1] A SMARCA2 degrader consists of a ligand that binds to the SMARCA2 protein, a second ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them.[2][3] This PROTAC facilitates the formation of a ternary complex between SMARCA2 and the E3 ligase, leading to the ubiquitination of SMARCA2.[4] The ubiquitinated SMARCA2 is then recognized and degraded by the proteasome.[5] This approach is particularly promising in cancers with mutations in the SMARCA4 gene, as these tumors become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[6]
Q2: What is the "hook effect" and how does it affect my experiment?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[7][8] This results in a bell-shaped dose-response curve.[9] At excessively high concentrations, the PROTAC can form non-productive binary complexes with either the target protein (SMARCA2) or the E3 ligase, which prevents the formation of the productive ternary complex necessary for degradation.[10] Failing to recognize the hook effect can lead to misinterpretation of data, such as incorrectly concluding that a potent PROTAC is inactive.[8]
Q3: What are potential reasons for observing no or weak degradation of SMARCA2?
A3: Several factors can contribute to a lack of SMARCA2 degradation:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[10]
-
Low E3 Ligase Expression: The cell line being used may not express sufficient levels of the specific E3 ligase that the PROTAC is designed to recruit.[7]
-
Incorrect PROTAC Concentration: The concentrations tested may be too low to induce degradation or too high and falling within the hook effect region.[7]
-
Suboptimal Incubation Time: The kinetics of degradation can vary, and the chosen time point may be too early or too late to observe maximal degradation.[11]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.[10]
-
Inefficient Ternary Complex Formation: The geometry of the ternary complex may not be optimal for ubiquitination to occur.[10]
Q4: How can I assess off-target effects of my SMARCA2 degrader?
A4: A comprehensive approach is recommended to identify off-target effects:
-
Global Proteomics: Mass spectrometry-based proteomics can provide an unbiased view of changes in the entire proteome upon treatment with the PROTAC.[5][12] Shorter treatment times (e.g., under 6 hours) are often used to distinguish direct targets from downstream effects.[13]
-
Western Blotting: This can be used to validate potential off-targets identified through proteomics.[12]
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm whether the PROTAC directly engages with suspected off-target proteins in a cellular context.[12]
-
Transcriptomics (RNA-seq): Analyzing mRNA levels can help differentiate between protein degradation and transcriptional regulation.[14]
-
Use of Control Compounds: Including an inactive control PROTAC (e.g., an epimer that doesn't bind the E3 ligase) is crucial to distinguish between degradation-dependent and independent effects.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak SMARCA2 degradation | Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties or consider using a cell line with higher permeability.[10] |
| Low expression of the recruited E3 ligase in the chosen cell line. | Confirm E3 ligase expression levels via Western blot or qPCR. Switch to a cell line with higher expression if necessary.[7] | |
| Suboptimal PROTAC concentration (too low or in the "hook effect" range). | Perform a wider dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration.[7] | |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) at an optimal PROTAC concentration to determine the ideal degradation time point.[7][11] | |
| Bell-shaped dose-response curve ("Hook Effect") | Formation of unproductive binary complexes at high PROTAC concentrations. | Confirm the hook effect with a wider concentration range. Determine the optimal concentration (Dmax) and use concentrations at or below this for future experiments.[7] |
| Imbalance in binding affinities for SMARCA2 and the E3 ligase. | Assess ternary complex formation using biophysical assays (e.g., TR-FRET, AlphaLISA, SPR) to understand the binding kinetics.[8][9] | |
| Inconsistent degradation results between experiments | Variability in cell culture conditions (passage number, confluency). | Standardize cell culture protocols, including using cells within a defined passage number range and consistent seeding densities.[10] |
| Instability of the PROTAC in cell culture medium. | Assess the stability of the PROTAC in your experimental media over time. | |
| Observed cell toxicity | Off-target effects of the PROTAC. | Perform global proteomics to identify unintended degraded proteins.[14] |
| High concentration of the PROTAC or the solvent (e.g., DMSO). | Perform a cell viability assay to determine the cytotoxic concentration and lower the PROTAC concentration if possible. Ensure the solvent concentration is not toxic.[12] |
Experimental Protocols
Western Blot for SMARCA2 Degradation
This protocol outlines the steps to quantify SMARCA2 protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound in cell culture medium. It is recommended to use a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[7] Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).[15]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.[15]
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[15]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[15]
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.[15]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.[15]
-
Visualize the protein bands using an ECL substrate and an imaging system.[15]
-
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is for assessing the effect of the SMARCA2 degrader on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound.
-
Treat the cells with varying concentrations of the degrader and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[16]
-
Alternatively, for an MTT assay, replace the medium with MTT solution and incubate for 45 minutes at 37°C, followed by solubilization with DMSO.[17]
-
Measure the absorbance at 450 nm for CCK-8 or 555 nm for MTT using a microplate reader.[16][17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the degrader concentration to determine the EC50 value.
-
In-Cell Ubiquitination Assay
This protocol is to confirm that the degradation of SMARCA2 is mediated by the ubiquitin-proteasome system.
-
Cell Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with the this compound at its optimal degradation concentration. Include a vehicle control.
-
To observe the accumulation of ubiquitinated protein, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Incubate the cell lysate with an anti-SMARCA2 antibody overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to capture the complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated SMARCA2.
-
The presence of a high molecular weight smear or distinct bands in the PROTAC-treated and proteasome inhibitor-treated lanes indicates ubiquitination of SMARCA2.[18]
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: The Hook Effect in PROTAC Experiments.
Caption: Logical workflow for troubleshooting lack of PROTAC activity.[10]
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: YD23 Experiments and Immunoassay Troubleshooting
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for immunoassays used in conjunction with YD23, a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the SMARCA2 protein.[1][2] A common challenge in quantifying protein levels, such as SMARCA2, in response to YD23 treatment is the potential for a "hook effect" at high analyte concentrations, leading to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it relevant to my YD23 experiments?
A1: The hook effect, also known as the prozone effect, is a phenomenon in "one-step" or "sandwich" immunoassays that can cause falsely low results when the analyte concentration is extremely high.[3][4] In the context of your YD23 experiments, you might be using an immunoassay (like an ELISA) to measure the baseline levels of the target protein, SMARCA2, or another biomarker. If your samples (e.g., cell lysates from a cancer cell line) have a very high concentration of this target analyte, the immunoassay signal might paradoxically decrease, leading you to underestimate the protein concentration.[2][3] This could result in a misinterpretation of YD23's efficacy in degrading its target.
Q2: How can I identify a potential hook effect in my assay?
A2: A key indicator of a hook effect is obtaining a result that is unexpectedly low, especially for a sample you anticipate having a high concentration of the analyte. The most definitive way to identify this issue is to test serial dilutions of your sample.[4] If you dilute the sample and the calculated concentration of the diluted sample is significantly higher than the undiluted sample, you are likely observing a hook effect.[4]
Q3: My immunoassay results for SMARCA2 levels in SMARCA4-mutant cells are lower than expected before YD23 treatment. Could this be a hook effect?
A3: Yes, that is a plausible scenario. Given that YD23 is designed to be effective in SMARCA4-mutant cancers, which are dependent on the SMARCA2 paralog, the baseline expression of SMARCA2 in these cells could be very high.[2] This high initial concentration could saturate the antibodies in your immunoassay kit, leading to the hook effect and a falsely low reading. Diluting the sample before running the assay is the recommended first step in troubleshooting this issue.
Troubleshooting Guide
Issue: Unexpectedly Low Analyte Signal in High-Concentration Samples
This guide provides a systematic approach to diagnose and resolve a suspected hook effect when quantifying protein analytes in samples related to YD23 research.
Step 1: Initial Observation
You observe that a sample expected to have a high concentration of the target protein (e.g., SMARCA2) yields a signal that is either low or within the linear range of the assay, which is inconsistent with biological expectations.
Step 2: Perform Serial Dilution
The most reliable method to overcome the hook effect is to perform a serial dilution of the problematic sample.[4]
Step 3: Analyze Dilution Results
After running the diluted samples, calculate the concentration of the original, undiluted sample by multiplying the measured concentration by the dilution factor.
-
No Hook Effect: If the calculated concentrations from the diluted samples are consistent with the undiluted sample (within an acceptable margin of error), a hook effect is not present.
-
Hook Effect Confirmed: If the calculated concentrations from the diluted samples increase and then plateau at a higher level than the original undiluted sample, the hook effect is confirmed. The true concentration of your sample is in the range of the plateau.
Quantitative Data Example
The table below shows hypothetical data from a sandwich ELISA experiment designed to measure SMARCA2 concentration. A sample from a SMARCA4-mutant lung cancer cell line was tested neat (undiluted) and in a series of dilutions.
| Sample Dilution | Measured SMARCA2 Conc. (ng/mL) | Dilution Factor | Calculated Original Conc. (ng/mL) | Hook Effect Indication |
| Neat (1:1) | 150 | 1 | 150 | Yes (Falsely Low) |
| 1:10 | 250 | 10 | 2500 | Yes (Increasing) |
| 1:100 | 45 | 100 | 4500 | Yes (Approaching True Value) |
| 1:500 | 9.5 | 500 | 4750 | No (Plateau) |
| 1:1000 | 4.8 | 1000 | 4800 | No (Plateau - In Linear Range) |
As shown in the table, the undiluted sample gave a falsely low reading of 150 ng/mL. Diluting the sample revealed the true concentration to be approximately 4800 ng/mL.
Experimental Protocols
Protocol: Overcoming the Hook Effect via Serial Dilution
This protocol outlines the steps for performing a serial dilution to obtain an accurate analyte concentration in a sample suspected of exhibiting the hook effect.
Materials:
-
High-concentration sample
-
Assay-compatible diluent (e.g., the buffer provided in the immunoassay kit)
-
Calibrated micropipettes and sterile tips
-
Microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Prepare Dilutions:
-
Label a series of microcentrifuge tubes (e.g., 1:10, 1:100, 1:500, 1:1000).
-
For a 1:10 dilution: Add 10 µL of your sample to 90 µL of the assay diluent. Mix thoroughly by gentle vortexing or pipetting.
-
For a 1:100 dilution: Add 10 µL of the 1:10 diluted sample to 90 µL of the assay diluent. Mix thoroughly.
-
For a 1:500 dilution: Add 10 µL of the 1:100 diluted sample to 40 µL of the assay diluent. Mix thoroughly.
-
For a 1:1000 dilution: Add 10 µL of the 1:100 diluted sample to 90 µL of the assay diluent. Mix thoroughly.
-
-
Run the Immunoassay:
-
Run the undiluted (neat) sample and all prepared dilutions in the immunoassay according to the manufacturer's protocol.
-
Ensure to run each dilution in duplicate or triplicate for statistical significance.
-
-
Data Analysis:
-
Determine the concentration of the analyte in each diluted sample using the standard curve of the assay.
-
For each dilution, calculate the concentration of the original sample using the formula:
-
Original Concentration = Measured Concentration × Dilution Factor
-
-
Compare the calculated original concentrations across the dilution series.
-
Identify the dilution factor where the calculated concentration reaches a plateau. This plateau represents the most accurate measurement of the analyte concentration in the original sample.
-
Visualizations
Mechanism of Action and Troubleshooting Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. YD23 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Tyrosine Kinase Inhibitors (TKIs) | Richard T. Silver MD Myeloproliferative Neoplasms Center [silvermpncenter.weill.cornell.edu]
- 4. IL-23 inhibitors for treating psoriasis: What to know [medicalnewstoday.com]
Improving cell permeability of PROTAC SMARCA2 degrader-23
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the PROTAC SMARCA2 degrader. The information is designed to address common challenges, with a focus on improving cell permeability and achieving optimal degradation of the SMARCA2 protein.
Frequently Asked Questions (FAQs)
Q1: My PROTAC SMARCA2 degrader shows potent in vitro activity (e.g., target binding, ternary complex formation) but poor degradation in cellular assays. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability.[1] PROTACs are large molecules that often fall "beyond the Rule of 5" for oral drug candidates, making it difficult for them to cross the cell membrane.[1][2] To confirm if low permeability is the issue, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[1][3]
Q2: What molecular properties of my PROTAC SMARCA2 degrader might be contributing to its low cell permeability?
A2: Several physicochemical properties can negatively impact PROTAC permeability:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which can impede passive diffusion across the cell membrane.[1]
-
Large Topological Polar Surface Area (TPSA): A high TPSA, resulting from numerous polar functional groups, is a primary contributor to poor permeability.[1][4]
-
High Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): These increase the molecule's polarity, making it less favorable for partitioning into the lipid bilayer of the cell membrane.[1]
-
High Number of Rotatable Bonds: A flexible molecule can face an entropic penalty when entering the structured environment of the cell membrane.[1]
Q3: How can I improve the cell permeability of my PROTAC SMARCA2 degrader?
A3: Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: The linker plays a critical role in the overall physicochemical properties.[4][5]
-
Length: Shorter linkers are generally preferred to minimize MW and TPSA.[1]
-
Rigidity: Introducing rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can improve permeability and solubility.[2][4]
-
Composition: Replacing a PEG linker with a phenyl ring or avoiding multiple amide motifs can significantly improve permeability.[5]
-
-
Introduce Intramolecular Hydrogen Bonds: Forming intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation, reducing its size and polarity and facilitating cell membrane passage.[5]
-
Amide-to-Ester Substitution: Replacing an amide bond with a less polar ester can improve physicochemical properties and bioactivity.[6] This strategy has been shown to increase the permeability of BET protein-targeting PROTACs.[6]
-
Prodrug Strategy: Adding a lipophilic group to the E3 ligase ligand can create a prodrug that may have increased bioavailability.[5]
-
"Click Chemistry" Approach: An alternative strategy involves synthesizing the PROTAC intracellularly from two smaller, more permeable precursors using "click chemistry".[7]
Q4: Are there specific design strategies for SMARCA2 PROTACs that have shown success?
A4: Yes, studies on SMARCA2 degraders have highlighted the importance of linker exploration to achieve selectivity and favorable physicochemical properties. For instance, linker modifications have led to highly selective SMARCA2 degraders with over 1000-fold selectivity against the homologous SMARCA4.[8] Structure-based design, utilizing high-affinity, non-selective SMARCA ligands, has also been successful in creating potent and highly selective SMARCA2 degraders.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No or weak SMARCA2 degradation in cells, despite confirmed in vitro activity. | Poor cell permeability of the PROTAC. | 1. Perform a PAMPA or Caco-2 assay to directly measure permeability. 2. If permeability is low, consider re-designing the PROTAC using strategies outlined in FAQ Q3. 3. Use a positive control PROTAC with known good cell permeability to validate the assay. |
| Inconsistent degradation results between experiments. | Issues with PROTAC solubility or stability in cell culture media. | 1. Ensure complete solubilization of the PROTAC in DMSO before diluting in media. 2. Check for precipitation of the compound in the final culture media. 3. Assess the stability of the PROTAC in media over the time course of the experiment. |
| Degradation is observed, but the maximal level of degradation (Dmax) is low. | The ternary complex (SMARCA2-PROTAC-E3 ligase) may not be forming efficiently or is not productive for ubiquitination. | 1. Perform a co-immunoprecipitation (Co-IP) to confirm the formation of the ternary complex in cells.[10] 2. If the complex forms, investigate ubiquitination of SMARCA2 via an in-cell ubiquitination assay.[10] 3. Consider that the linker length or geometry may not be optimal for productive ubiquitination.[4] |
| High concentrations of the PROTAC lead to reduced degradation (the "hook effect"). | Formation of binary complexes (SMARCA2-PROTAC or PROTAC-E3 ligase) that do not lead to degradation. | 1. This is an expected phenomenon for PROTACs. 2. Perform a dose-response curve to identify the optimal concentration range for maximal degradation. 3. Amide-to-ester substitutions have been shown to sometimes lead to an earlier onset of the hook effect.[6] |
Quantitative Data Summary
Table 1: Physicochemical Properties and Permeability of Representative PROTACs
| PROTAC | Molecular Weight (Da) | TPSA (Ų) | HBD Count | HBA Count | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC 14 | >800 | High | >5 | >10 | 1.7 | 8.4 |
| PROTAC 15 | >800 | High | >5 | >10 | Active (DCmax=33%, DC50=10nM) but permeability data not specified | Not Specified |
| PROTAC 20a | >800 | High | >5 | >10 | Low | Not Specified |
| PROTAC 20d | >800 | High | >5 | >10 | High B2A permeability (8.6) | >12 |
Data synthesized from a study on Androgen Receptor PROTACs, illustrating the range of permeability values observed for these large molecules.[11]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to estimate cell permeability.[3][12]
Methodology:
-
Preparation of Donor Plate:
-
Dissolve the PROTAC SMARCA2 degrader in DMSO to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.[1]
-
-
Preparation of Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.
-
Add buffer to the wells of the acceptor plate.[1]
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a sandwich with the lipid membrane in between.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[1]
-
-
Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[1]
-
-
Calculation of Permeability Coefficient (Papp):
-
Calculate the Papp value using a standard formula that takes into account the volume of the acceptor and donor wells, the area of the filter, and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport of a compound.[3]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Test:
-
Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.[1]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replenish with fresh buffer.[1]
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Measurement:
-
Perform the assay in the reverse direction, adding the PROTAC to the basolateral chamber and sampling from the apical chamber.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the A to B and B to A Papp values.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. scispace.com [scispace.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Assessing Off-Target Effects of YD23 with Proteomics
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for assessing the off-target effects of YD23, a potent and selective SMARCA2-targeting PROTAC (Proteolysis Targeting Chimera), using proteomic approaches.[1]
Frequently Asked Questions (FAQs)
Q1: What is YD23 and what is its primary target?
YD23 is a proteolysis targeting chimera (PROTAC) designed to selectively target the SMARCA2 protein for degradation.[1] It is under investigation as a potential therapeutic for cancers with mutations in the SMARCA4 gene, where SMARCA2 becomes essential for cell survival.[1] Mechanistically, YD23 induces the reprogramming of the enhancer landscape in SMARCA4-mutant cells.[1]
Q2: Why is it critical to assess the off-target effects of YD23?
As with any therapeutic agent, understanding off-target effects is crucial for ensuring safety and efficacy. For a PROTAC like YD23, off-target effects would primarily manifest as the unintended degradation of proteins other than SMARCA2. Identifying these unintended targets is essential to:
-
Predict and understand potential side effects or toxicities.[2]
-
Elucidate secondary mechanisms of action that could be beneficial or detrimental.
-
Ensure the selectivity of the molecule and validate its primary mechanism.
-
Support regulatory submissions for clinical development.[3]
Q3: What are the recommended proteomic methods for identifying YD23 off-targets?
Quantitative proteomic approaches are ideal for identifying unintended protein degradation. The most common and effective methods include:
-
Shotgun Proteomics (Data-Dependent Acquisition - DDA or Data-Independent Acquisition - DIA): These global profiling methods quantify changes in protein abundance across the entire proteome in response to YD23 treatment. They are unbiased and provide a comprehensive overview of potential off-target degradation.
-
Compound-Centric Chemical Proteomics (CCCP): This method uses a modified, immobilized version of the drug to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[2][4] It helps identify proteins that physically bind to YD23.
-
Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of proteins across the proteome upon ligand binding.[5][6] Binding of YD23 to an off-target protein can alter its melting temperature, which can be detected by mass spectrometry. This method can identify both direct binders and downstream pathway modulations.[7][8]
Q4: How does a PROTAC like YD23 work?
YD23 is a hetero-bifunctional molecule. One end binds to the target protein (SMARCA2), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Any off-target degradation would occur if YD23 unintentionally binds to and induces the degradation of other proteins.
Caption: On-target vs. Off-target mechanism of YD23 PROTAC.
Experimental Protocols
Protocol: Global Proteomic Profiling to Identify YD23 Off-Targets
This protocol outlines a standard workflow for identifying proteins that are degraded upon YD23 treatment using label-free quantitative mass spectrometry.
Caption: Workflow for proteomic analysis of YD23 off-targets.
Methodology Details:
-
Cell Culture and Treatment:
-
Culture SMARCA4-mutant lung cancer cells (e.g., NCI-H1299) to ~80% confluency.
-
Prepare a dose-response or time-course experiment. A typical starting point is to treat cells with 1 µM YD23 and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Include at least three biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing a strong detergent (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity.[9]
-
Clarify lysate by centrifugation to remove cell debris.
-
-
Protein Digestion:
-
Normalize protein concentration for all samples using a BCA assay.
-
Reduce disulfide bonds with DTT (dithiothreitol).
-
Alkylate cysteine residues with IAA (iodoacetamide).
-
Digest proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid.
-
Use C18 columns or tips to desalt and concentrate the peptides. Elute peptides in a solution compatible with mass spectrometry (e.g., 80% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples on a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Use a data-dependent (DDA) or data-independent (DIA) acquisition method. DIA is often preferred for its reproducibility and fewer missing values.[10]
-
-
Data Analysis:
-
Process raw mass spectrometry data using a software suite like MaxQuant, Proteome Discoverer, or Spectronaut.
-
Search the data against a human protein database (e.g., UniProt/Swiss-Prot).
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins between YD23-treated and control samples.
-
Filter the results for proteins quantified in at least two replicates of one condition.
-
Perform statistical analysis (e.g., t-test) and visualize results using a volcano plot to identify proteins with statistically significant changes in abundance.
-
Troubleshooting Guide
Q5: My western blot doesn't confirm the degradation of top hits from my proteomics screen. What went wrong?
| Potential Cause | Troubleshooting Step |
| Antibody Quality | Validate your antibody for specificity and sensitivity. Run positive and negative controls. |
| Transient Degradation | The degradation effect might be time-dependent. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) and re-assess by western blot. |
| Indirect Effect | The change in protein level might be an indirect transcriptional effect, not direct degradation. YD23 is known to affect the enhancer landscape.[1] Consider performing qPCR to check mRNA levels of the gene of interest. |
| Proteomics Data Artifact | Re-examine the mass spectrometry data for the specific peptides identified for that protein. Ensure they are unique and of high quality. Poorly quantified or single-peptide hits can be unreliable. |
Q6: I have a very low number of identified proteins in my mass spectrometry run. How can I improve this?
| Potential Cause | Troubleshooting Step |
| Poor Protein Digestion | Check your digestion protocol. Ensure the correct trypsin-to-protein ratio and optimal pH. A small test digest can help diagnose issues.[10][11] |
| Sample Contamination | Salts, detergents, or polymers (like PEG from plastics) can suppress ionization.[9][12] Ensure thorough peptide cleanup and use proteomics-grade reagents and plasticware. |
| Low Sample Input | Low-abundance proteins may not be detected if the starting material is insufficient. Increase the amount of protein loaded onto the mass spectrometer.[11] |
| Instrument Performance | Run a standard sample (e.g., a commercial HeLa digest) to benchmark your instrument's performance.[13] If performance is low, the instrument may require cleaning or calibration. |
Q7: My proteomics data shows hundreds of proteins with significant abundance changes. How do I prioritize which are true off-targets?
Caption: A logical workflow for prioritizing potential off-targets.
Prioritization Strategy:
-
Magnitude of Effect: Prioritize proteins showing the strongest degradation (e.g., >50% reduction in abundance).
-
Dose-Dependency: True off-targets should show a dose-dependent degradation response. Validate top hits in a dose-response experiment.
-
Structural Homology: Check if any hits have structural or sequence homology to the on-target, SMARCA2, particularly in the YD23 binding region.
-
Orthogonal Validation: Use a different technique, such as western blotting or targeted proteomics (Parallel Reaction Monitoring - PRM), to confirm the degradation of your top candidates.
-
Functional Analysis: Use bioinformatics tools to see if the high-confidence off-targets cluster in specific cellular pathways. This can provide clues about the functional consequences of off-target activity.
Q8: I am considering using Thermal Proteome Profiling (TPP). What are its main limitations?
While powerful, TPP has limitations to consider:
| Limitation | Explanation |
| No Guaranteed Thermal Shift | Not all protein-ligand interactions result in a measurable change in thermal stability. This can lead to false negatives.[8] |
| Detectability | The target protein must be abundant enough to be detected by mass spectrometry across the temperature range.[14] |
| Indirect Effects | Changes in protein stability can be due to downstream signaling events rather than direct binding, complicating data interpretation.[7][8] |
| Complex Data Analysis | Interpreting the complex datasets and fitting melting curves can be challenging and may require specialized bioinformatics expertise.[5][7] |
Quantitative Data Summary (Example)
The table below is a representative example of how to structure the final quantitative data from a proteomics experiment assessing YD23 off-targets.
| Protein | Gene | Log2 (Fold Change YD23/DMSO) | p-value | -log10(p-value) | Potential Off-Target? |
| SMARCA2 | SMARCA2 | -3.50 | 1.2e-7 | 6.92 | On-Target |
| Protein X | GENEX | -2.85 | 8.5e-6 | 5.07 | High Priority |
| Protein Y | GENEY | -1.52 | 5.6e-5 | 4.25 | Medium Priority |
| Protein Z | GENEZ | -0.58 | 0.045 | 1.35 | Low Priority |
| GAPDH | GAPDH | 0.05 | 0.89 | 0.05 | No |
| ACTB | ACTB | -0.02 | 0.95 | 0.02 | No |
References
- 1. YD23 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing protein-protein interactions with thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing protein-protein interactions with thermal proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rna.uzh.ch [rna.uzh.ch]
- 9. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 10. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 11. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
Optimizing YD23 treatment duration for maximal SMARCA2 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing YD23 treatment to achieve maximal SMARCA2 degradation.
Frequently Asked Questions (FAQs)
Q1: What is YD23 and how does it work?
YD23 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to target the SMARCA2 protein for degradation.[1] It is a heterobifunctional molecule consisting of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted degradation is a powerful strategy, particularly in cancers with mutations in the SMARCA4 gene, where the cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[1][2]
Q2: What is the optimal concentration of YD23 to use?
The optimal concentration of YD23 is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal degradation concentration (DC50) in your specific cell line. As a starting point, a concentration range of 1 pM to 10 µM can be tested. Be aware of the "hook effect," where excessively high concentrations of a PROTAC can lead to reduced degradation.
Q3: How long should I treat my cells with YD23?
The optimal treatment duration for maximal SMARCA2 degradation can vary between cell lines and experimental goals. A time-course experiment is recommended to determine the ideal incubation time. Significant degradation can be observed as early as a few hours, with maximal degradation often occurring between 24 and 96 hours. For long-term studies, such as assessing effects on cell proliferation, treatment durations of up to 12 days have been reported.[1]
Q4: What are the known downstream effects of YD23-mediated SMARCA2 degradation?
YD23-mediated degradation of SMARCA2 has been shown to induce reprogramming of the enhancer landscape in SMARCA4-mutant cells.[3] This leads to a loss of chromatin accessibility at enhancers of genes involved in cell proliferation.[3] A key downstream signaling pathway affected is the Hippo-YAP/TEAD pathway, where SMARCA2 acts as a key partner.[3]
Troubleshooting Guides
Issue 1: Suboptimal or No SMARCA2 Degradation
| Possible Cause | Troubleshooting Steps |
| Incorrect YD23 Concentration | Perform a dose-response curve (e.g., 1 pM to 10 µM) to identify the optimal concentration (DC50) for your cell line. Be mindful of the "hook effect" at higher concentrations. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48, 72, 96 hours) at the optimal YD23 concentration to determine the time to maximal degradation. |
| Low E3 Ligase Expression | Confirm the expression of the E3 ligase recruited by YD23 (CRBN) in your cell line via Western blot or qPCR.[1] |
| Poor Cell Permeability of YD23 | While YD23 is generally cell-permeable, issues can arise in certain cell types. Consider using positive control compounds known to be permeable in your cell line. |
| YD23 Instability | Prepare fresh stock solutions of YD23 in DMSO and dilute in media immediately before use. Assess the stability of YD23 in your specific cell culture media over the course of the experiment if problems persist. |
| Inefficient Ternary Complex Formation | Confirm the interaction between SMARCA2, YD23, and the E3 ligase in your system using techniques like co-immunoprecipitation. |
Issue 2: Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Non-Specific Protein Degradation | Perform proteomic analysis (e.g., mass spectrometry) to identify any unintended degraded proteins. Include a negative control (e.g., an inactive epimer of YD23, if available) to distinguish between on-target and off-target effects. |
| Toxicity/Cell Death | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to assess the cytotoxic effects of YD23. If toxicity is observed at concentrations required for degradation, consider reducing the treatment duration. |
Quantitative Data
Table 1: In Vitro Efficacy of YD23 in Human Cancer Cell Lines
| Cell Line | SMARCA4 Status | DC50 (nM) | IC50 (µM) | Treatment Duration |
| H1792 | Wild-Type | 64 | - | - |
| H1975 | Wild-Type | 297 | - | - |
| SMARCA4-mutant (median) | Mutant | - | 0.11 | 12 days |
| SMARCA4-WT (median) | Wild-Type | - | 6.0 | 12 days |
Data compiled from MedChemExpress product information.[1]
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol outlines the steps to quantify SMARCA2 protein levels following YD23 treatment.
1. Cell Culture and YD23 Treatment: a. Plate cells at a density that allows for logarithmic growth and ensures they do not exceed 80-90% confluency at the time of harvest. b. Prepare a stock solution of YD23 in DMSO. c. Dilute the YD23 stock solution in cell culture medium to the desired final concentrations for your dose-response or time-course experiment. Include a vehicle control (DMSO). d. Treat the cells for the desired duration.
2. Cell Lysis and Protein Quantification: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations and prepare samples with Laemmli sample buffer. b. Heat the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][5]
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4][5] b. Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2, typically at a 1:1000 dilution) overnight at 4°C.[5] c. Wash the membrane three times for 10 minutes each with TBST.[4] d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[4][5] e. Wash the membrane three times for 10 minutes each with TBST.[4] f. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system.[5] g. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Recommended Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve YD23.
-
Positive Control: A cell line known to express high levels of SMARCA2.
-
Negative Control: A SMARCA2 knockout or knockdown cell line, if available.
Visualizations
Caption: Mechanism of action for the YD23 PROTAC.
Caption: Experimental workflow for optimizing YD23 treatment.
Caption: YD23 effect on the SMARCA2-YAP/TEAD pathway.
References
YD23 Technical Support Center: Stability and Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the stability and solubility of YD23 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is YD23 and what is its mechanism of action?
A1: YD23 is a potent and selective proteolysis-targeting chimera (PROTAC) that specifically targets the SMARCA2 protein for degradation.[1][2] As a heterobifunctional molecule, YD23 links a ligand that binds to SMARCA2 and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[3][4][5][6][][8] This targeted degradation of SMARCA2 has shown therapeutic potential in cancers with mutations in the SMARCA4 gene, a paralog of SMARCA2, by exploiting a synthetic lethal interaction.[2][9]
Q2: What is the known solubility of YD23?
A2: YD23 is soluble in dimethyl sulfoxide (B87167) (DMSO). However, like many PROTACs which are often large and hydrophobic molecules, it is expected to have low aqueous solubility.[8][10][11][12] This can present challenges when diluting DMSO stock solutions into aqueous cell culture media.
Q3: How should I prepare a stock solution of YD23?
A3: It is recommended to prepare a high-concentration stock solution of YD23 in anhydrous, high-quality DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the powder is fully dissolved by vortexing.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.
Q5: How can I determine the stability of YD23 in my specific cell culture medium?
A5: The stability of YD23 in your chosen cell culture medium (e.g., DMEM, RPMI-1640) can be determined experimentally. This involves incubating a solution of YD23 in the medium at 37°C over a time course (e.g., 0, 2, 6, 12, 24, 48 hours) and then quantifying the remaining amount of YD23 at each time point using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15]
Troubleshooting Guides
Issue 1: Precipitation upon dilution in cell culture media
-
Problem: I observe a precipitate immediately after diluting my YD23 DMSO stock solution into the cell culture medium.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of YD23 exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of YD23. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media can cause the compound to "crash out" of solution due to rapid solvent exchange. | Perform a serial dilution. First, create an intermediate dilution of YD23 in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of medium. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| Media Components | Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with YD23 and reduce its solubility. | Test solubility in basal medium versus complete medium (with FBS). If precipitation is only observed in complete medium, consider reducing the serum percentage if your experimental design allows. |
Issue 2: Delayed precipitation in the incubator
-
Problem: The YD23-containing medium is clear initially, but a precipitate forms after several hours or days of incubation.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | YD23 may be degrading over time into less soluble byproducts. | Perform a stability study (as described in the FAQs and Protocol section) to determine the half-life of YD23 in your medium. If it is unstable, you may need to perform more frequent media changes to maintain the desired concentration. |
| pH Shift in Media | Changes in the pH of the culture medium during incubation can affect the solubility of YD23. | Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered medium. Monitor the color of the phenol (B47542) red indicator in your medium. |
| Evaporation | Evaporation of water from the culture vessel can lead to an increase in the concentration of all components, including YD23, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. Use filter-capped flasks or seal plates appropriately to minimize evaporation. |
Quantitative Data Summary
The following tables provide a template for summarizing experimentally determined solubility and stability data for YD23. It is crucial to perform these experiments under your specific laboratory and cell culture conditions.
Table 1: Solubility of YD23 in Cell Culture Media
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) | Observations |
| DMEM | 10 | [Enter experimental value] | e.g., Clear solution, slight haze, precipitate |
| RPMI-1640 | 10 | [Enter experimental value] | e.g., Clear solution, slight haze, precipitate |
| Basal DMEM (no serum) | 0 | [Enter experimental value] | e.g., Clear solution, slight haze, precipitate |
| Basal RPMI-1640 (no serum) | 0 | [Enter experimental value] | e.g., Clear solution, slight haze, precipitate |
Table 2: Stability of YD23 in DMEM with 10% FBS at 37°C
| Time (hours) | YD23 Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100 |
| 2 | [Experimental Value] | [Calculated Value] |
| 6 | [Experimental Value] | [Calculated Value] |
| 12 | [Experimental Value] | [Calculated Value] |
| 24 | [Experimental Value] | [Calculated Value] |
| 48 | [Experimental Value] | [Calculated Value] |
Note: The values in these tables should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of YD23
-
Prepare a serial dilution of YD23 in DMSO: Start with your high-concentration stock (e.g., 10 mM) and prepare a series of dilutions in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Add to pre-warmed media: In separate microcentrifuge tubes or wells of a clear-bottom plate, add a fixed volume of your pre-warmed (37°C) cell culture medium (e.g., 1 mL).
-
Spike with YD23 dilutions: Add a small, consistent volume of each YD23 DMSO dilution to the corresponding tube/well of medium to achieve a consistent final DMSO concentration (e.g., 2 µL to 1 mL for a 1:500 dilution). Include a DMSO-only control.
-
Incubate and observe: Gently mix and incubate at 37°C. Visually inspect for precipitation or turbidity at several time points (e.g., 0, 1, 4, and 24 hours).
-
Determine solubility: The highest concentration that remains a clear solution is the maximum soluble concentration under these conditions.
Protocol 2: Assessing the Stability of YD23 in Cell Culture Media
-
Prepare YD23 working solution: Prepare a fresh solution of YD23 in your complete cell culture medium at the desired final concentration. Ensure the solution is clear before starting the experiment.
-
Incubate samples: Dispense the YD23-containing medium into multiple sterile tubes or a multi-well plate and place it in a 37°C, 5% CO2 incubator.
-
Collect time points: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot of the medium. The 0-hour time point serves as the initial concentration.
-
Store samples: Immediately store the collected aliquots at -80°C to halt any further degradation until all time points are collected.
-
Quantify YD23: Thaw the samples and analyze the concentration of intact YD23 using a validated analytical method such as HPLC or LC-MS.
-
Calculate stability: Determine the percentage of YD23 remaining at each time point relative to the 0-hour sample to calculate its half-life in the medium.
Visualizations
Caption: Mechanism of action of YD23 as a PROTAC for SMARCA2 degradation.
Caption: Troubleshooting workflow for YD23 precipitation in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. preludetx.com [preludetx.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Lack of YD23 (Vγ9Vδ2 T Cell) Activity
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the lack of Vγ9Vδ2 T cell (presumed YD23) activity against specific cell lines in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my target cell line is not being killed by Vγ9Vδ2 T cells?
A1: The lack of Vγ9Vδ2 T cell activity against a target cell line can stem from several factors, which can be broadly categorized as:
-
Deficiencies in the Target Cell: The cell line may not be producing the necessary molecular signals to be recognized by Vγ9Vδ2 T cells.
-
Issues with the Effector Cells: The Vγ9Vδ2 T cells themselves may not be in an optimal state for activation and cytotoxicity.
-
Suboptimal Experimental Conditions: The assay conditions may not be conducive to T cell-mediated killing.
Q2: How do Vγ9Vδ2 T cells typically recognize and kill target cells?
A2: Vγ9Vδ2 T cells are a unique subset of T cells that primarily recognize small, non-peptidic molecules called phosphoantigens (pAgs).[1][2] These pAgs, such as isopentenyl pyrophosphate (IPP), are intermediates of the mevalonate (B85504) metabolic pathway.[3][4][5] In target cells, these pAgs are presented by the butyrophilin 3A1 (BTN3A1) molecule, which activates the Vγ9Vδ2 T cell receptor (TCR), leading to subsequent target cell lysis.[1][2][6][7]
Q3: Can some cell lines be inherently resistant to Vγ9Vδ2 T cell attack?
A3: Yes, certain cell lines can exhibit intrinsic resistance. This can be due to a variety of mechanisms, including:
-
Defects in the mevalonate pathway, leading to insufficient production of endogenous pAgs.[3][4][5]
-
The expression of inhibitory ligands on the cell surface that suppress T cell activity.[8][9]
Troubleshooting Guides
This section provides a step-by-step approach to systematically investigate the lack of Vγ9Vδ2 T cell activity.
Guide 1: Investigating Target Cell-Related Issues
| Potential Problem | Troubleshooting Steps | Expected Outcome if this is the Cause |
| Low or absent BTN3A1 expression on the target cell line. | 1. Assess the surface expression of BTN3A1 on your target cell line using flow cytometry. 2. Compare the expression level to a known Vγ9Vδ2 T cell-sensitive cell line (e.g., Daudi). | The resistant cell line will show significantly lower or no BTN3A1 expression compared to the sensitive control. |
| Insufficient production of endogenous phosphoantigens (pAgs) due to a dysregulated mevalonate pathway. | 1. Treat the target cell line with a nitrogen-containing bisphosphonate (e.g., zoledronic acid) to inhibit the enzyme farnesyl pyrophosphate synthase (FPPS), leading to the accumulation of IPP.[3][4][5] 2. Perform the cytotoxicity assay with the treated target cells. | If the lack of activity is due to insufficient pAg production, treatment with a bisphosphonate should sensitize the target cells to Vγ9Vδ2 T cell-mediated killing. |
| Expression of inhibitory ligands on the target cell surface. | 1. Use flow cytometry to screen for the expression of common inhibitory ligands such as PD-L1, Galectin-9, or HLA-E. 2. If an inhibitory ligand is identified, use blocking antibodies against that ligand or its receptor on the T cells during the cytotoxicity assay. | Blockade of the inhibitory pathway should restore or enhance Vγ9Vδ2 T cell activity. |
Guide 2: Assessing Vγ9Vδ2 T Cell Functionality
| Potential Problem | Troubleshooting Steps | Expected Outcome if this is the Cause |
| Poor viability or activation state of Vγ9Vδ2 T cells. | 1. Check the viability of your Vγ9Vδ2 T cell population using a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) via flow cytometry. 2. Perform a positive control experiment by co-culturing your Vγ9Vδ2 T cells with a highly sensitive cell line (e.g., Daudi) or by stimulating them with a potent pAg like HMB-PP. | Vγ9Vδ2 T cells should exhibit high viability and demonstrate robust cytotoxic activity in the positive control experiment. |
| Suboptimal effector-to-target (E:T) ratio. | 1. Perform the cytotoxicity assay using a range of E:T ratios (e.g., 1:1, 5:1, 10:1, 20:1). | A higher E:T ratio may be required to observe significant cytotoxicity against some target cell lines. |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of BTN3A1 Expression
-
Cell Preparation:
-
Harvest 1 x 10^6 target cells and a positive control cell line.
-
Wash the cells twice with FACS buffer (PBS containing 2% FBS).
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add an anti-BTN3A1 antibody conjugated to a fluorophore at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire data on a flow cytometer, ensuring to include an unstained control for gating.
-
Protocol 2: Sensitization of Target Cells with Zoledronic Acid
-
Cell Culture:
-
Plate your target cells at an appropriate density in a culture dish.
-
-
Treatment:
-
Add zoledronic acid to the culture medium at a final concentration of 1-10 µM.
-
Incubate the cells for 24-48 hours.
-
-
Harvesting:
-
Harvest the zoledronic acid-treated cells and wash them twice with culture medium.
-
-
Cytotoxicity Assay:
-
Use the treated cells as targets in your standard Vγ9Vδ2 T cell cytotoxicity assay.
-
Data Presentation
Table 1: Example Troubleshooting Data
| Cell Line | BTN3A1 Expression (MFI) | % Cytotoxicity (E:T 10:1) | % Cytotoxicity with Zoledronic Acid (1µM) |
| Daudi (Positive Control) | High (e.g., >1000) | High (e.g., >80%) | High (e.g., >85%) |
| Resistant Cell Line 1 | Low (e.g., <100) | Low (e.g., <10%) | Low (e.g., <15%) |
| Resistant Cell Line 2 | High (e.g., >1000) | Low (e.g., <10%) | High (e.g., >70%) |
| Resistant Cell Line 3 | High (e.g., >1000) | Low (e.g., <10%) | Low (e.g., <15%) |
MFI = Mean Fluorescence Intensity
Interpretation of Table 1:
-
Resistant Cell Line 1: The low BTN3A1 expression is the likely cause of resistance.
-
Resistant Cell Line 2: The restoration of cytotoxicity with zoledronic acid treatment strongly suggests a defect in the endogenous production of pAgs.
-
Resistant Cell Line 3: Resistance is likely due to other mechanisms, such as the expression of inhibitory ligands, as both BTN3A1 expression and pAg production appear to be sufficient.
Visualizations
Vγ9Vδ2 T Cell Activation Pathway
References
- 1. Activation of Human γδ T Cells by Cytosolic Interactions of BTN3A1 with Soluble Phosphoantigens and the Cytoskeletal Adaptor Periplakin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Human T Cell Receptor γδ Cells Recognize Endogenous Mevalonate Metabolites in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Reduced expression of the mevalonate pathway enzyme farnesyl pyrophosphate synthase unveils recognition of tumor cells by Vgamma9Vdelta2 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Up-regulation of BTN3A1 on CD14+ cells promotes Vγ9Vδ2 T cell activation in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor resistance mechanisms and their consequences on γδ T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating YD23-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating cytotoxicity induced by the novel therapeutic compound YD23 in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is YD23 and what is its primary mechanism of action?
YD23 is an experimental compound under investigation for its potent anti-cancer properties. Its primary mechanism of action is believed to involve the inhibition of key signaling pathways essential for cancer cell proliferation and survival. While highly effective against target cancer cells, YD23 has demonstrated off-target cytotoxicity in various non-cancerous cell lines.
Q2: What are the common signs of YD23-induced cytotoxicity in my cell cultures?
Common indicators of cytotoxicity include a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), increased membrane permeability, and the activation of apoptotic pathways. These effects can be quantified using various cytotoxicity assays.
Q3: How can I determine if the observed cell death in my non-target cells is due to apoptosis or necrosis?
Assays such as Annexin V/Propidium (B1200493) Iodide staining can differentiate between apoptotic and necrotic cell death.[1] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide is a fluorescent agent that stains the DNA of cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[1]
Q4: What are some initial steps I can take to reduce the off-target cytotoxicity of YD23 in my experiments?
Initial troubleshooting should focus on optimizing the experimental conditions. This includes titrating the concentration of YD23 to find the optimal therapeutic window, adjusting the incubation time, and ensuring the overall health of your cell cultures. Stressed cells may be more susceptible to drug-induced toxicity.
Q5: Are there any potential co-treatment strategies to protect non-target cells from YD23?
If the mechanism of off-target cytotoxicity is known or suspected, co-treatment with protective agents can be explored. For instance, if oxidative stress is implicated, the use of antioxidants like N-acetylcysteine or Vitamin E might offer a protective effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity data between experiments. | Inconsistent cell seeding density. Variation in YD23 concentration. Differences in incubation time. | Ensure a consistent number of cells are seeded in each well.[2] Prepare fresh serial dilutions of YD23 for each experiment. Standardize the incubation period across all experiments. |
| YD23 is cytotoxic to both target and non-target cells at similar concentrations. | Narrow therapeutic window. Off-target effects are mediated by the same mechanism as on-target effects. | Explore combination therapies to potentially lower the required dose of YD23. Investigate the possibility of developing more targeted delivery systems for YD23. |
| Unexpected cell death in control (untreated) wells. | Cell culture contamination (e.g., mycoplasma). Poor cell health due to suboptimal culture conditions. Issues with the culture medium or supplements. | Regularly test cell lines for mycoplasma contamination. Optimize cell culture conditions, including media composition, serum concentration, and incubator settings. Use fresh, high-quality reagents and screen new batches of media and serum. |
| Difficulty in reproducing published data on YD23's effects. | Differences in cell lines or passage numbers. Variations in experimental protocols. The vehicle used to dissolve YD23 may have its own cytotoxic effects. | Use cell lines from a reputable source and maintain a consistent passage number for experiments. Carefully follow established protocols and note any deviations. Run a vehicle-only control to assess the cytotoxicity of the solvent used for YD23. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
YD23 stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of YD23 in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of YD23. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1][3]
Materials:
-
96-well plates
-
YD23 stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Data Presentation
Table 1: Hypothetical IC50 Values of YD23 in Various Cell Lines
| Cell Line | Cell Type | YD23 IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | 5.1 |
| HCT116 | Colon Cancer | 3.8 |
| HEK293 | Normal Kidney | 15.2 |
| NHBE | Normal Bronchial Epithelial | 22.5 |
IC50 values represent the concentration of YD23 required to inhibit cell growth by 50% and were determined using the MTT assay.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Measuring YD23-Mediated Ubiquitination of SMARCA2
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for measuring the ubiquitination of SMARCA2 mediated by the PROTAC® degrader, YD23.
Frequently Asked Questions (FAQs)
Q1: What is YD23 and how does it induce SMARCA2 ubiquitination?
YD23 is a selective SMARCA2 PROTAC® (Proteolysis Targeting Chimera) degrader.[1][2] It is a heterobifunctional molecule that brings the target protein, SMARCA2, into close proximity with an E3 ubiquitin ligase. YD23 contains a ligand that binds to SMARCA2 and another ligand that recruits the Cereblon (CRBN) E3 ligase.[1][3][4] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to SMARCA2, leading to its polyubiquitination and subsequent degradation by the proteasome.
Q2: What is SMARCA2 and why is its ubiquitination of interest?
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[5][6] In cancers with a mutation in the paralog gene SMARCA4, cancer cells become dependent on SMARCA2 for survival.[7][8][9][10] Inducing the degradation of SMARCA2 through ubiquitination is therefore a promising therapeutic strategy for these types of cancers.
Q3: What are the primary methods to measure YD23-mediated ubiquitination of SMARCA2?
The primary methods include:
-
In-Cell Co-Immunoprecipitation (Co-IP) followed by Western Blotting: This is the most common method to demonstrate the ubiquitination of a target protein within a cellular context.[11][12][13][14]
-
In Vitro Ubiquitination Assay: This cell-free system uses purified components to directly assess the ubiquitination of SMARCA2 in the presence of YD23.[15][16]
-
Mass Spectrometry: This technique can identify specific lysine (B10760008) residues on SMARCA2 that are ubiquitinated.[17][18]
Q4: How can I confirm that the observed ubiquitination is dependent on the proteasome?
To confirm proteasome-dependent degradation, cells can be co-treated with YD23 and a proteasome inhibitor, such as MG-132.[7][19] If YD23-mediated degradation of SMARCA2 is blocked in the presence of MG-132, it indicates that the process is dependent on the proteasome.
Signaling and Experimental Workflow Diagrams
Caption: YD23-mediated ubiquitination and degradation of SMARCA2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMARCA2 PROTAC YD23 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 12. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Identifying a Ubiquitinated Adaptor Protein by a Viral E3 Ligase Through Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 17. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 18. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
Addressing inconsistent results in YD23 degradation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during YD23 degradation assays. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during YD23 degradation experiments, offering potential causes and solutions.
FAQ 1: No or Minimal YD23 Degradation Observed
Question: I am not observing any significant degradation of my target protein, YD23, after treatment with my degrader compound. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can lead to a lack of YD23 degradation. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Ineffective Ternary Complex Formation: The formation of a stable ternary complex between YD23, the degrader, and an E3 ligase is crucial for degradation.[1]
-
Troubleshooting: Confirm the interaction between the components. Consider performing co-immunoprecipitation (Co-IP) or proximity assays like TR-FRET to verify the formation of the YD23-degrader-E3 ligase complex.[1]
-
-
Proteasome Inhibition: The 26S proteasome is essential for the degradation of ubiquitinated proteins.[2][3] Its activity might be compromised in your experimental setup.
-
Suboptimal Experimental Conditions: The incubation time and lysis conditions can significantly impact the observed degradation.
-
Troubleshooting: Review and optimize your treatment time. An incubation period of 8-24 hours is typically sufficient for many degraders.[1] Ensure your lysis buffer is optimized for YD23 extraction and includes protease and phosphatase inhibitors to prevent non-specific degradation during sample preparation.[5][6]
-
-
Issues with Detection (Western Blot): The absence of a signal change might be due to technical issues with the Western blot analysis.
-
Troubleshooting: Verify the specificity and sensitivity of your primary antibody for YD23. Ensure efficient protein transfer from the gel to the membrane and use a positive control cell lysate known to express YD23.[1]
-
Troubleshooting Workflow for No Degradation:
Caption: Troubleshooting workflow for absence of YD23 degradation.
FAQ 2: Incomplete or Plateaued YD23 Degradation
Question: My YD23 degradation is incomplete, and the level of degradation plateaus even at high concentrations of the degrader (high Dmax). How can I achieve more complete degradation?
Answer:
Incomplete degradation can be attributed to cellular protein dynamics or the specific mechanism of action of your degrader.
Potential Causes and Solutions:
-
High Rate of YD23 Synthesis: The cell might be synthesizing new YD23 protein at a rate that counteracts the degradation induced by your compound.
-
Troubleshooting: Perform a time-course experiment to identify the optimal degradation window. Shorter treatment times (<6 hours) may reveal more profound degradation before significant new protein synthesis occurs.[1]
-
-
Suboptimal Ternary Complex Stability: The stability of the YD23-degrader-E3 ligase complex directly influences the efficiency of degradation.[1]
-
Troubleshooting: While difficult to directly modulate without altering the degrader molecule, ensuring optimal cell health and consistent assay conditions can contribute to complex stability.
-
-
"Hook Effect": At very high concentrations, bifunctional degraders can lead to the formation of binary complexes (YD23-degrader or degrader-E3 ligase) instead of the productive ternary complex, which can reduce degradation efficiency.
-
Troubleshooting: Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves at lower concentrations.
-
Data Presentation: Dose-Response Parameters
| Parameter | Description | Typical Value Range |
| DC50 | The concentration of the degrader that induces 50% degradation of the target protein. | Varies (nM to µM) |
| Dmax | The maximum percentage of protein degradation observed. | 0-100% |
FAQ 3: High Variability Between Replicates
Question: I am observing high variability in YD23 degradation levels between my experimental replicates. What could be causing this and how can I improve consistency?
Answer:
High variability can stem from several sources, including technical inconsistencies and biological variations.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding and Health: Variations in cell number and health across wells can lead to different responses to the degrader.
-
Troubleshooting: Ensure uniform cell seeding density and monitor cell health and confluency. Avoid using cells that are passaged too many times.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the degrader or lysis reagents can introduce significant variability.
-
Troubleshooting: Use calibrated pipettes and ensure thorough mixing of solutions. For dose-response experiments, prepare serial dilutions carefully.
-
-
Uneven Protein Extraction and Loading: Incomplete cell lysis or unequal loading of protein samples for Western blotting will result in inconsistent band intensities.
-
Troubleshooting: Ensure complete cell lysis by using an appropriate lysis buffer and sonication if necessary.[5] Quantify protein concentration using a reliable method (e.g., BCA assay) and normalize the loading amount for all samples.[1] Always use a loading control (e.g., GAPDH, α-Tubulin) to normalize the Western blot data.[1]
-
Experimental Protocols
Protocol 1: Cell-Based YD23 Degradation Assay (Western Blot)
This protocol outlines a typical workflow for assessing YD23 degradation in cultured cells.
-
Cell Seeding: Plate cells at a consistent density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the YD23 degrader or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 8, 16, or 24 hours).[1]
-
Cell Lysis:
-
Protein Quantification:
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[1]
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for YD23 and a primary antibody for a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for YD23 and the loading control. Normalize the YD23 signal to the loading control and then to the vehicle-treated control to determine the percentage of YD23 degradation.
Experimental Workflow Diagram:
Caption: Workflow for a cell-based YD23 degradation assay.
Protocol 2: In Vitro Ubiquitination Assay
This assay can help determine if YD23 is a substrate for ubiquitination, a key step in proteasome-mediated degradation.[7]
Reagents and their Recommended Final Concentrations:
| Component | Working Concentration |
| E1 Activating Enzyme | 50-100 nM |
| E2 Conjugating Enzyme | 0.2-1 µM |
| E3 Ligase (if known) | 0.1-0.5 µM |
| Ubiquitin | 5-10 µM |
| YD23 (Substrate) | 0.5-2 µM |
| ATP | 2-5 mM |
| 10x Ubiquitination Buffer | 1x (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT) |
Procedure:
-
Combine E1, E2, E3 (if applicable), ubiquitin, and YD23 in a microfuge tube on ice.
-
Add 10x ubiquitination buffer and water to the desired volume.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the reaction products by Western blot using an antibody against YD23 or an antibody against ubiquitin to detect polyubiquitinated YD23 species, which will appear as a high-molecular-weight smear or ladder.
Signaling Pathways
YD23 Degradation via the Ubiquitin-Proteasome System
The degradation of many intracellular proteins, and likely YD23 in the context of targeted degradation, is mediated by the ubiquitin-proteasome system (UPS).[3] A bifunctional degrader facilitates the ubiquitination of YD23 by bringing it into proximity with an E3 ubiquitin ligase. The polyubiquitinated YD23 is then recognized and degraded by the 26S proteasome.
Caption: The ubiquitin-proteasome pathway for targeted YD23 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Substrate degradation by the proteasome: a single-molecule kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Assays to Measure ER-Associated Degradation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
YD23 resistance mechanisms in cancer cells
Welcome to the technical support center for YD23, a selective, preclinical proteolysis targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. This resource is intended for researchers, scientists, and drug development professionals utilizing YD23 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide clarity on the use of YD23.
Frequently Asked Questions (FAQs)
Q1: What is YD23 and what is its mechanism of action?
A1: YD23 is a PROTAC that selectively induces the degradation of the SMARCA2 protein.[1][2][3] It is being investigated as a potential therapeutic for cancers with mutations in the SMARCA4 gene, particularly non-small cell lung cancer (NSCLC). The therapeutic strategy is based on the principle of synthetic lethality, where cancer cells with a SMARCA4 mutation are highly dependent on the SMARCA2 protein for survival. YD23 recruits the E3 ubiquitin ligase cereblon (CRBN) to tag SMARCA2 for proteasomal degradation, leading to the inhibition of cell growth in SMARCA4-mutant cancer cells.[4][5][6] Mechanistically, the degradation of SMARCA2 by YD23 leads to a reduction in chromatin accessibility at the enhancer regions of genes that are critical for cell proliferation.[6][7]
Q2: What are the known resistance mechanisms to YD23?
A2: While specific resistance mechanisms to YD23 have not been extensively documented in published literature, general resistance mechanisms to PROTACs have been described. A primary potential mechanism of acquired resistance is through genomic alterations in the components of the E3 ligase machinery that the PROTAC utilizes.[8] Since YD23 is a cereblon-based PROTAC, mutations in the CRBN gene that prevent the binding of YD23 could lead to resistance. Other potential mechanisms could include the upregulation of efflux pumps that remove YD23 from the cell or compensatory activation of other signaling pathways that bypass the need for SMARCA2.
Q3: In which cell lines is YD23 expected to be most effective?
A3: YD23 is designed to be most effective in cancer cell lines that have inactivating mutations in the SMARCA4 gene and are dependent on SMARCA2. It has been shown to selectively inhibit the growth of SMARCA4-mutant lung cancer cell lines.[4][5][6]
Q4: What are the recommended in vitro concentrations for YD23?
A4: The effective concentration of YD23 can vary between cell lines. It has been shown to selectively inhibit the growth of SMARCA4-mutant lung cancer cell lines with a median IC50 of 0.11 µM, while SMARCA4-wild-type cells have a much higher median IC50 of 6.0 µM.[4] For degradation studies, DC50 values (the concentration required for 50% degradation) have been reported as 64 nM in H1792 cells and 297 nM in H1975 cells.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Problem 1: Inconsistent or lack of SMARCA2 degradation after YD23 treatment.
-
Possible Cause 1: Suboptimal YD23 concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of YD23 for your cell line. We recommend testing a range from 10 nM to 1 µM.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: PROTAC-mediated degradation is a time-dependent process. We recommend a time-course experiment, for example, treating cells for 6, 12, 24, and 48 hours to determine the optimal treatment duration for maximal degradation.
-
-
Possible Cause 3: Low expression of Cereblon (CRBN).
-
Solution: YD23 requires CRBN for its activity. Verify the expression level of CRBN in your cell line by western blot or qPCR. If CRBN expression is low, consider using a different cell line or a lentiviral vector to overexpress CRBN.
-
-
Possible Cause 4: Impaired proteasome function.
-
Solution: As a control, co-treat cells with YD23 and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated SMARCA2 or a rescue of SMARCA2 degradation would indicate that the proteasome pathway is active and the lack of degradation is due to other factors.
-
Problem 2: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and use a multichannel pipette for dispensing cells to minimize variability between wells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Inaccurate drug concentration.
-
Solution: Prepare fresh serial dilutions of YD23 for each experiment from a validated stock solution.
-
Data Presentation
Table 1: In Vitro Efficacy of YD23 in Lung Cancer Cell Lines
| Cell Line | SMARCA4 Status | DC50 (nM) | Median IC50 (µM) |
| H1792 | Mutant | 64 | 0.11 (median for mutant) |
| H1975 | Wild-Type | 297 | 6.0 (median for wild-type) |
| H1568 | Mutant | Not Reported | Not Reported |
| H322 | Mutant | Not Reported | Not Reported |
| H2126 | Mutant | Not Reported | Not Reported |
Data compiled from MedchemExpress product information.[4]
Table 2: In Vivo Antitumor Activity of YD23 in SMARCA4-Mutant Xenograft Models
| Xenograft Model | YD23 Dosage | Treatment Duration | Tumor Growth Inhibition (%) |
| H1568 | 12.5 mg/kg, i.p., once daily | 25-26 days | 72 |
| H322 | 12.5 mg/kg, i.p., once daily | 25-26 days | 49 |
| H2126 | 12.5 mg/kg, i.p., once daily | 25-26 days | 44 |
Data compiled from MedchemExpress product information.[4]
Experimental Protocols
Western Blot for SMARCA2 Degradation
-
Cell Lysis: After treatment with YD23, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SMARCA2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the level of SMARCA2 degradation.
Mandatory Visualizations
Caption: Mechanism of action of YD23 in SMARCA4-mutant cancer cells.
Caption: Troubleshooting workflow for inconsistent SMARCA2 degradation.
References
- 1. YD23 | 2951015-29-3 | MOLNOVA [molnova.com]
- 2. selleckchem.com [selleckchem.com]
- 3. YD23 [chemlab-tachizaki.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lung.org [lung.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Linker optimization for improved YD23 efficacy and selectivity
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing and optimizing YD23, a novel targeted kinase inhibitor. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to enhance the efficacy and selectivity of your YD23-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is YD23 and what is its mechanism of action?
A1: YD23 is an experimental, potent, and selective inhibitor of Tyrosine Kinase 2 (TYK2), a key enzyme in the Janus kinase (JAK) family.[1] TYK2 mediates signaling of crucial pro-inflammatory cytokines like IL-23 and Type I interferons. By binding to the ATP-binding site of TYK2, YD23 blocks the phosphorylation of downstream STAT (Signal Transducer and Activator of Transcription) proteins. This inhibition disrupts the JAK/STAT signaling cascade, which is aberrantly activated in various autoimmune diseases and cancers. The linker component of YD23 is critical for its binding affinity and selectivity.
Q2: What is the role of the linker in YD23's efficacy and selectivity?
A2: The linker in YD23 connects the active pharmacophore to a targeting moiety, influencing its stability, solubility, and pharmacokinetic properties.[2][3] Linker optimization is crucial for:
-
Improving Efficacy: A well-designed linker ensures the stable delivery of YD23 to the target cell and efficient release of the active component.[2][]
-
Enhancing Selectivity: Modifications to the linker can alter the conformational presentation of the drug, leading to a higher affinity for the intended target (TYK2) over other related kinases (e.g., JAK1, JAK2, JAK3), thereby minimizing off-target effects.[5]
-
Controlling Drug Release: For potential targeted delivery applications, cleavable linkers can be engineered to release the active YD23 molecule under specific physiological conditions within the target tissue.[3][6]
Q3: How do different linker modifications affect YD23 performance?
A3: The table below summarizes the in vitro performance of YD23 with three different linker variants (YD23-L1, YD23-L2, YD23-L3) compared to the parent molecule. The data illustrates how linker chemistry can significantly impact potency and selectivity.
| Compound | Linker Type | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Index (vs. JAK1/2/3) |
| YD23 (Parent) | Rigid Aromatic | 15 | 150 | 300 | 450 | 10x / 20x / 30x |
| YD23-L1 | Flexible PEG | 8 | 90 | 250 | 350 | 11x / 31x / 44x |
| YD23-L2 | pH-Sensitive Hydrazone | 12 | 120 | 280 | 400 | 10x / 23x / 33x |
| YD23-L3 | Enzyme-Cleavable Peptide | 5 | 200 | 500 | 600 | 40x / 100x / 120x |
This data is hypothetical and for illustrative purposes only.
Troubleshooting Guide
Q4: I am observing low potency (high IC50 value) in my in vitro kinase assay with YD23. What are the possible causes?
A4: Several factors can contribute to lower-than-expected potency in an in vitro kinase assay:
-
ATP Concentration: Since YD23 is an ATP-competitive inhibitor, high concentrations of ATP in your assay can compete with the inhibitor, leading to a higher apparent IC50. Consider using an ATP concentration at or below the Km for TYK2.
-
Inhibitor Inactivity: Ensure that your YD23 stock solution is fresh and has been stored properly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Incorrect Enzyme: Confirm that you are using an active TYK2 enzyme.
-
Assay Conditions: Optimize your kinase assay conditions, including buffer components, temperature, and incubation time.[7]
Q5: My results show poor selectivity of YD23 against other JAK family kinases. How can I troubleshoot this?
A5: Poor selectivity can be addressed by:
-
Linker Modification: As demonstrated in the table above, the linker plays a significant role in selectivity. Consider synthesizing and testing YD23 analogues with different linker types to identify a variant with an improved selectivity profile.
-
Dose-Response Curves: Generate full dose-response curves for your target kinase (TYK2) and potential off-target kinases to accurately determine their respective sensitivities to your YD23 variant.
-
Reviewing Assay Purity: Ensure the purity of your recombinant kinase enzymes, as contaminants can lead to misleading results.
Q6: I am seeing inconsistent results in my cell-based assays for downstream signaling inhibition (e.g., phospho-STAT). What should I check?
A6: Inconsistent results in cell-based assays can often be resolved by addressing the following:
-
Timing of Treatment and Lysis: The phosphorylation of STAT proteins can be transient. It is crucial to optimize the time course of YD23 treatment and perform cell lysis at the appropriate time point to capture the desired inhibitory effect.
-
Cell Line Variability: Different cell lines may have varying levels of TYK2 expression and pathway activation. Ensure you are using a consistent and appropriate cell model.
-
Compound Precipitation: YD23, particularly with certain linkers, may have limited solubility in aqueous cell culture media. Visually inspect for any precipitation and consider using a lower concentration or a different formulation if necessary.
Experimental Protocols
Protocol 1: In Vitro TYK2 Kinase Assay
This protocol provides a general guideline for determining the IC50 of YD23 variants against TYK2.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of YD23 or its analogues in 100% DMSO.
-
Prepare a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of recombinant human TYK2 enzyme in kinase assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for TYK2.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted YD23 compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the TYK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity-based detection).[8]
-
-
Data Analysis:
-
Calculate the percent inhibition for each YD23 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the YD23 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT3 Inhibition in a Cellular Assay
This protocol details the assessment of YD23's ability to inhibit TYK2-mediated STAT3 phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., a human cell line with an active JAK/STAT pathway) in a 6-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of YD23 in complete cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. Include a vehicle control.
-
Treat the cells with the different concentrations of YD23 for 2 hours.
-
Stimulate the cells with a cytokine (e.g., IL-23) for 30 minutes to induce STAT3 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT3 and total STAT3.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the relative level of phosphorylation.
-
Visualizations
Caption: YD23 inhibits the IL-23 signaling pathway by targeting TYK2.
References
- 1. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. veranova.com [veranova.com]
- 3. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 5. Linker Design | SpiroChem [spirochem.com]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
Strategies to reduce non-specific binding of YD23
Welcome to the technical support center for YD23. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with YD23, a potent and selective PROTAC (Proteolysis-Targeting Chimera) degrader of the SMARCA2 protein.
Understanding YD23 and its Target
YD23 is a heterobifunctional molecule designed to induce the degradation of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2). It achieves this by simultaneously binding to SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][2][3][4][5]
Diagram: The SWI/SNF Chromatin Remodeling Complex
Caption: The three major mammalian SWI/SNF complexes: cBAF, PBAF, and ncBAF.[1][2][4]
Troubleshooting Guide: Non-Specific Binding of YD23
Non-specific binding (NSB) can be a significant issue in experiments involving PROTACs like YD23, leading to off-target effects and confounding results. This guide provides strategies to minimize NSB in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What causes non-specific binding of YD23?
A1: Non-specific binding of small molecules like YD23 is primarily driven by non-covalent interactions such as:
-
Hydrophobic interactions: The hydrophobic regions of YD23 can interact with hydrophobic surfaces of proteins or plasticware.
-
Ionic interactions: Charged moieties on YD23 can interact with oppositely charged surfaces.
-
Hydrogen bonding and van der Waals forces: These weaker interactions can also contribute to non-specific binding.
Q2: How can I detect non-specific binding of YD23 in my assay?
A2: A simple preliminary test is to run your experiment with a control that lacks the primary target (SMARCA2) or by using a structurally similar but inactive control compound. If you still observe a signal or effect, it is likely due to non-specific binding. Techniques like Surface Plasmon Resonance (SPR) can also be used to assess binding to a bare sensor surface as a measure of NSB.[6]
Q3: What are the initial steps to reduce non-specific binding?
A3: Optimizing your assay buffer is the first and most crucial step. This can involve adjusting the pH, ionic strength, and including blocking agents or detergents.
Strategies to Reduce Non-Specific Binding
The following table summarizes common additives and conditions to mitigate non-specific binding. It is recommended to test a range of concentrations to find the optimal condition for your specific experimental setup.
| Strategy | Agent | Typical Concentration Range | Mechanism of Action | Considerations |
| Protein Blocking | Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v)[6][7][8] | Coats surfaces and other proteins, preventing YD23 from binding non-specifically through hydrophobic and ionic interactions.[6][7] | Can sometimes interfere with the primary interaction. Use high-purity, fatty acid-free BSA. |
| Detergent Addition | Tween-20 | 0.01% - 0.1% (v/v)[9][10][11][12][13][14] | A non-ionic detergent that disrupts hydrophobic interactions.[9][10] | Higher concentrations can disrupt specific binding and protein structure. |
| Ionic Strength Adjustment | Sodium Chloride (NaCl) | 150 mM - 500 mM[15] | Shields electrostatic charges, reducing non-specific ionic interactions. | High salt concentrations can sometimes affect protein stability and specific binding. |
| pH Optimization | Buffer Selection | pH 6.0 - 8.0 | Alters the charge of YD23 and interacting proteins, which can minimize ionic interactions. | Ensure the chosen pH is compatible with the stability and activity of your target protein. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and troubleshoot YD23 binding.
Protocol 1: General Assay Buffer Optimization
This protocol provides a systematic approach to optimizing your assay buffer to reduce non-specific binding.
Workflow Diagram:
Caption: A stepwise workflow for optimizing assay buffer conditions.
Methodology:
-
Baseline Measurement: Perform your assay with YD23 in a simple buffer (e.g., PBS, pH 7.4) to establish a baseline for non-specific binding. Include a "no target" control.
-
BSA Titration: Prepare a series of buffers containing increasing concentrations of BSA (e.g., 0.1%, 0.5%, 1.0%). Repeat the assay with each buffer and compare the signal in the "no target" control to the baseline.
-
Tween-20 Titration: In parallel, prepare buffers with varying concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%). Perform the assay and assess the reduction in non-specific signal.
-
Salt Titration: Test the effect of ionic strength by adding different concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) to your basic buffer.
-
Combination Matrix: Based on the individual results, design a small matrix of experiments combining the most effective concentrations of BSA, Tween-20, and NaCl to identify the optimal buffer composition.
-
Validation: Once an optimized buffer is selected, validate it by running your full experiment with appropriate positive and negative controls to ensure that the specific interaction is not compromised.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of YD23 with SMARCA2 in a cellular context.[3][16][17][18][19][20][21]
Workflow Diagram:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).[3][16][17][18][19][20][21]
Methodology:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat one set of cells with the desired concentration of YD23 and another set with a vehicle control (e.g., DMSO) for a specified time.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments).
-
Cell Lysis: Immediately after heating, lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble SMARCA2 at each temperature point by Western Blotting or another quantitative proteomic method.
-
Data Analysis: Plot the percentage of soluble SMARCA2 as a function of temperature for both the YD23-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of YD23 indicates target engagement.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the YD23-SMARCA2 interaction.[22][23][24][25][26]
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified SMARCA2 protein (typically 10-50 µM) in a well-defined buffer.
-
Prepare a solution of YD23 (typically 10-20 times the protein concentration) in the exact same buffer. Thoroughly degas both solutions.
-
-
Instrument Setup:
-
Clean the ITC cell and syringe thoroughly with the experimental buffer.
-
Load the SMARCA2 solution into the sample cell and the YD23 solution into the injection syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the YD23 solution into the SMARCA2 solution, with sufficient time between injections for the signal to return to baseline.
-
A typical experiment consists of 20-30 injections.
-
-
Control Experiment: Perform a control titration by injecting YD23 into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 4: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding kinetics and affinity between YD23 and SMARCA2.[6][9][17][18][27]
Methodology:
-
Sensor Chip Preparation:
-
Immobilize purified SMARCA2 protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Activate a reference flow cell without immobilizing the protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation: Prepare a series of dilutions of YD23 in an optimized running buffer (determined from Protocol 1).
-
Binding Measurement:
-
Inject the different concentrations of YD23 over both the SMARCA2-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the response units (RU) over time to obtain association and dissociation curves.
-
-
Regeneration: After each YD23 injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.
-
Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
This document is intended for research use only. Please refer to the specific product datasheet for YD23 for detailed storage and handling instructions.
References
- 1. researchgate.net [researchgate.net]
- 2. SWI/SNF Family - Creative BioMart [creativebiomart.net]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Adsorption of small molecules to bovine serum albumin studied by the spin-probe method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 16. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | Semantic Scholar [semanticscholar.org]
- 19. pelagobio.com [pelagobio.com]
- 20. pelagobio.com [pelagobio.com]
- 21. youtube.com [youtube.com]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 25. tainstruments.com [tainstruments.com]
- 26. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Validating On-Target Activity of PROTAC SMARCA2 Degrader-23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the on-target activity of PROTAC SMARCA2 degrader-23.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC SMARCA2 degrader?
A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to target specific proteins for degradation.[1] A PROTAC consists of a ligand that binds to the target protein (in this case, SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] Upon entering a cell, the PROTAC forms a ternary complex with SMARCA2 and an E3 ligase.[2] This proximity induces the E3 ligase to ubiquitinate SMARCA2, tagging it for recognition and subsequent degradation by the proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]
Q2: Why is validating the on-target activity of a SMARCA2 degrader crucial?
Q3: What are the primary assays to confirm SMARCA2 degradation?
A3: The primary and most direct method to confirm protein degradation is Western blotting. This technique allows for the visualization and quantification of the decrease in SMARCA2 protein levels following treatment with the PROTAC. For higher throughput analysis, In-Cell Western or ELISA-based methods can be employed.[1] To further validate that the degradation is the intended outcome, global proteomics studies using mass spectrometry can provide an unbiased view of changes across the proteome.[5]
Q4: What is the significance of the ternary complex in PROTAC activity?
A4: The formation of a stable ternary complex between the PROTAC, the target protein (SMARCA2), and an E3 ligase is a critical step for effective protein degradation.[6] The stability and conformation of this complex can significantly influence the efficiency and selectivity of the PROTAC.[3] Even with a non-selective binder to SMARCA2 and SMARCA4, a PROTAC can achieve selective degradation of SMARCA2 if it preferentially forms a productive ternary complex with SMARCA2 and the E3 ligase.[3][7]
Troubleshooting Guides
Problem 1: No or weak SMARCA2 degradation observed by Western blot.
| Possible Cause | Troubleshooting Steps |
| Insufficient PROTAC concentration or treatment time | Perform a dose-response experiment with a range of PROTAC concentrations and a time-course experiment to determine the optimal conditions for degradation. |
| Poor cell permeability of the PROTAC | If the PROTAC has poor physicochemical properties, consider using a different formulation or a more permeable analog if available. |
| Low expression of the recruited E3 ligase in the cell line | Verify the expression level of the E3 ligase (e.g., Cereblon, VHL) in your cell model by Western blot or qPCR. If expression is low, consider using a different cell line. |
| Inefficient ternary complex formation | The linker length or composition of the PROTAC may not be optimal for the formation of a stable ternary complex. Consider testing analogs with different linkers. |
| Issues with the Western blot protocol | Ensure the SMARCA2 antibody is validated and working correctly. Run positive and negative controls. Optimize lysis buffers and protein transfer conditions. |
Problem 2: Significant degradation of the paralog SMARCA4 is observed.
| Possible Cause | Troubleshooting Steps |
| Non-selective binding of the PROTAC warhead | The ligand binding to SMARCA2 may also have a high affinity for SMARCA4.[3] |
| Formation of a productive ternary complex with SMARCA4 | Even with a selective binder, the PROTAC might still form a ternary complex with SMARCA4 and the E3 ligase.[3] |
| High PROTAC concentration | At high concentrations, the selectivity of the PROTAC may be reduced. Determine the DC50 for both SMARCA2 and SMARCA4 to assess the selectivity window. |
| Solution | While the warhead may bind both, selectivity can be achieved through differential ternary complex formation.[7] Consider redesigning the PROTAC with a different E3 ligase ligand or linker to favor a productive complex with SMARCA2 over SMARCA4.[3] Perform a careful dose-response analysis to find a concentration that maximizes SMARCA2 degradation while minimizing effects on SMARCA4. |
Problem 3: Cell death or unexpected phenotype is observed, but SMARCA2 degradation is minimal.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of the PROTAC molecule | The PROTAC may be binding to and degrading other proteins, or the warhead/E3 ligase ligand may have independent pharmacological activity.[8] |
| Perturbation of the ubiquitin-proteasome system | High concentrations of the PROTAC could saturate the E3 ligase or the proteasome, leading to cellular stress.[8] |
| Solution | Perform a global proteomics analysis (e.g., TMT-based mass spectrometry) to identify unintended protein degradation.[9] Treat cells with an inactive control PROTAC (e.g., one with a non-binding warhead) to see if the phenotype persists.[8] Conduct a dose-response analysis to separate the degradation-dependent phenotype from potential off-target toxicity.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data for exemplary SMARCA2 degraders.
Table 1: In Vitro Degradation Potency of SMARCA2 PROTACs
| PROTAC | Cell Line | DC50 (SMARCA2) | Dmax (SMARCA2) | Time Point | Reference |
| YDR1 | H1792 | 69 nM | 87% | 24 h | [10] |
| YDR1 | H1792 | 60 nM | 94% | 48 h | [10] |
| YD54 | H1792 | 8.1 nM | 98.9% | 24 h | [10] |
| YD54 | H1792 | 16 nM | 99.2% | 48 h | [10] |
| A947 | SW1573 | 39 pM | 96% | 18 h | [3] |
| YD23 | H1792 | 64 nM | N/A | N/A | [11] |
| YD23 | H1975 | 297 nM | N/A | N/A | [11] |
Table 2: In Vitro Selectivity of SMARCA2 PROTACs
| PROTAC | Cell Line | DC50 (SMARCA4) | Dmax (SMARCA4) | Time Point | Selectivity (SMARCA4/SMARCA2 DC50) | Reference |
| YDR1 | H1792 | 135 nM | 79% | 24 h | ~2x | [10] |
| YDR1 | H1792 | 381 nM | 69% | 48 h | ~6.4x | [10] |
| A947 | SW1573 | 1.1 nM | 92% | 18 h | ~28x | [3] |
Experimental Protocols
Protocol 1: Western Blotting for SMARCA2 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against SMARCA2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Protocol 2: Global Proteomics by Mass Spectrometry
-
Sample Preparation: Treat cells with this compound and controls. Harvest and lyse cells.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label peptides with isobaric tags (e.g., TMT, iTRAQ).
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.[1]
-
Data Analysis: Use specialized software to identify and quantify proteins from the mass spectrometry data. Identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.[1]
Visualizations
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: Experimental workflow for validating on-target activity.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. preludetx.com [preludetx.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: YD23 Performance & E3 Ligase Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the performance of YD23, a selective SMARCA2 PROTAC® degrader that recruits the CRBN E3 ligase.[1] The efficacy of YD23 is intrinsically linked to the expression levels of its recruited E3 ligase, CRBN.[2][3] This guide will address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is YD23 and how does it work?
A1: YD23 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the SMARCA2 protein, which has shown synthetic lethality in the context of SMARCA4-deficient cancers.[1] YD23 works by simultaneously binding to the SMARCA2 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This forms a ternary complex, which brings the E3 ligase in close proximity to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5]
Q2: Why is the expression level of the CRBN E3 ligase critical for YD23 activity?
A2: The mechanism of YD23 is entirely dependent on hijacking the cell's natural ubiquitin-proteasome system via the CRBN E3 ligase.[1][3] The concentration of CRBN within the cell directly influences the rate of ternary complex formation (SMARCA2-YD23-CRBN).[2] Low CRBN expression can lead to reduced YD23 efficacy, while variable expression across different cell lines can explain inconsistencies in performance.[2][3] Therefore, characterizing CRBN levels in your experimental model is a critical step for interpreting YD23 activity data.
Q3: What is the "hook effect" and how does it relate to YD23?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC, like YD23, decreases at very high concentrations.[6][7] This occurs because an excess of YD23 molecules leads to the formation of binary complexes (YD23-SMARCA2 or YD23-CRBN) instead of the productive ternary complex (SMARCA2-YD23-CRBN).[6] This results in a characteristic bell-shaped dose-response curve. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to avoid misinterpreting the hook effect as a lack of activity.[6][7]
Q4: How do I select an appropriate cell line for my YD23 experiments?
A4: Cell line selection is critical. The ideal cell line should have:
-
SMARCA4-mutant background: YD23 shows selective growth inhibition in SMARCA4-mutant lung cancer cells.[1]
-
Sufficient SMARCA2 expression: The target protein must be present to be degraded.
-
Robust CRBN expression: The recruited E3 ligase must be present at sufficient levels for degradation to occur.[2] It is highly recommended to quantify both SMARCA2 and CRBN protein levels in your candidate cell lines before starting extensive experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| YD23 shows little to no SMARCA2 degradation. | 1. Low CRBN Expression: The cell line may not express enough CRBN E3 ligase.[2] 2. Poor Cell Permeability: YD23 may not be efficiently entering the cells. 3. Concentration Out of Range: The tested concentrations may be too low to be effective or too high and are in the "hook effect" region.[7] 4. Compound Instability: YD23 may be unstable in the experimental medium. | 1. Quantify CRBN Levels: Use Western Blot or qPCR to measure CRBN expression. Compare with a positive control cell line (e.g., H1792). If low, consider using a different cell line or a lentiviral system to overexpress CRBN. 2. Verify Target Engagement: If possible, use cellular thermal shift assays (CETSA) or similar methods to confirm YD23 is engaging SMARCA2 in cells. 3. Perform a Wide Dose-Response: Test YD23 over a broad concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window and rule out the hook effect.[6] 4. Check Compound Stability: Assess the stability of YD23 in your specific cell culture medium over the experiment's time course. |
| Inconsistent degradation results between experiments. | 1. Variable Cell State: Differences in cell passage number, confluency, or overall health can alter protein expression, including CRBN.[6] 2. Inconsistent Drug Treatment: Variations in incubation time or final compound concentration. | 1. Standardize Cell Culture: Use cells within a narrow passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase during treatment.[6] 2. Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at an optimal YD23 concentration to determine the time point for maximal degradation (Dmax). |
| High background or non-specific effects observed. | 1. Off-Target Effects: At high concentrations, YD23 might induce degradation of other proteins.[6] 2. Cellular Toxicity: The observed effect may be due to general toxicity rather than specific SMARCA2 degradation. | 1. Perform Proteomics: Use unbiased proteomics to assess global protein level changes after YD23 treatment to identify potential off-targets. 2. Use a Negative Control: Synthesize or obtain an inactive version of YD23 (e.g., with a mutated CRBN ligand) to distinguish specific degradation from non-specific effects. 3. Assess Cell Viability: Run a parallel cell viability assay (e.g., CellTiter-Glo) to ensure the degradation is not a secondary effect of cell death. |
Quantitative Data Summary
The performance of YD23 can vary based on the cellular context, particularly the expression levels of the CRBN E3 ligase. Below is a summary of reported in-vitro data.
| Cell Line | SMARCA4 Status | YD23 DC50 (Degradation) | YD23 IC50 (Growth Inhibition) | Relative CRBN Expression (Hypothetical) |
| H1792 | WT | 64 nM[1] | ~6.0 µM (Median for WT)[1] | High |
| H1975 | WT | 297 nM[1] | ~6.0 µM (Median for WT)[1] | Medium |
| H1568 | Mutant | Not Reported | ~0.11 µM (Median for Mutant)[1] | High |
| H322 | Mutant | Not Reported | ~0.11 µM (Median for Mutant)[1] | Medium-High |
| H2126 | Mutant | Not Reported | ~0.11 µM (Median for Mutant)[1] | Medium |
Note: Relative CRBN expression is hypothetical and should be experimentally determined for your specific cell lines.
Experimental Protocols & Visualizations
Protocol 1: Determining YD23-Mediated SMARCA2 Degradation via Western Blot
This protocol outlines the quantification of SMARCA2 protein levels following YD23 treatment.
-
Cell Seeding: Plate cells (e.g., H1792, H1568) in 6-well plates at a density that will ensure they are ~70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
YD23 Treatment: Prepare serial dilutions of YD23 in complete growth medium. A recommended concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). Aspirate the old medium and add the YD23-containing medium to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-SMARCA2, anti-CRBN, and a loading control like anti-Actin or anti-GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.[6]
-
Quantify band intensities using densitometry software.[6]
-
Normalize the SMARCA2 band intensity to the loading control.[6]
-
Calculate the percentage of SMARCA2 remaining relative to the vehicle control and plot against the log of YD23 concentration to determine the DC50 value.[6]
-
Protocol 2: Assessing CRBN mRNA Expression via RT-qPCR
This protocol allows for the relative quantification of CRBN gene expression across different cell lines.
-
Cell Culture: Grow selected cell lines to ~80-90% confluency.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for CRBN and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA template.
-
Use the following cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CRBN and the housekeeping gene in each sample.
-
Calculate the relative expression of CRBN using the ΔΔCt method, normalizing to the housekeeping gene and a reference cell line (e.g., one with known high CRBN expression).
-
YD23 Mechanism of Action
The following diagram illustrates the catalytic cycle of YD23-mediated SMARCA2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expanding PROTACtable genome universe of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SMARCA2 PROTAC Degraders: A947 vs. YD23
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and methodologies of two prominent SMARCA2 PROTAC degraders: A947 and YD23. This analysis is based on available experimental data to assist in the selection and application of these targeted protein degraders in cancer research.
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4. Proteolysis-targeting chimeras (PROTACs) have proven to be effective tools for inducing the degradation of SMARCA2. This guide focuses on a comparative analysis of two such PROTACs: A947, a VHL-recruiting degrader, and YD23, a CRBN-recruiting degrader. While direct head-to-head studies are limited, this document synthesizes available data to highlight their respective characteristics and performance.
Mechanism of Action: VHL vs. CRBN Recruitment
Both A947 and YD23 are bifunctional molecules designed to bring SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The primary distinction in their mechanism lies in the specific E3 ligase they recruit.
-
A947 incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
YD23 utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
This difference in E3 ligase recruitment can influence the degradation efficiency, selectivity, and potential for resistance mechanisms.
In Vitro Efficacy
Both A947 and YD23 have demonstrated potent and selective degradation of SMARCA2 in various cancer cell lines, particularly those with SMARCA4 mutations.
| Parameter | A947 | YD23 | Reference |
| Target | SMARCA2 | SMARCA2 | [1][2] |
| E3 Ligase Recruited | VHL | CRBN | [1][2] |
| DC50 (SMARCA2) | 39 pM (SW1573 cells) | 64 nM (H1792 cells), 297 nM (H1975 cells) | [1][2] |
| Selectivity | Selective for SMARCA2 over SMARCA4 | Selective for SMARCA2 over SMARCA4 | [2][3] |
| Cell Line Activity | Potent growth inhibition of SMARCA4-mutant NSCLC cells. | Selectively inhibits the growth of SMARCA4 mutant lung cancer cells. | [1][2] |
Note: DC50 values are highly dependent on the cell line and experimental conditions and should be compared with caution.
In Vivo Efficacy
Both degraders have shown significant anti-tumor activity in preclinical xenograft models of SMARCA4-mutant cancers.
| Parameter | A947 | YD23 | Reference |
| Model | SMARCA4-mutant NSCLC xenografts | SMARCA4-mutated lung cancer xenografts | [1][2] |
| Dosing | 40 mg/kg, intravenous, every other week | 12.5 mg/kg, intraperitoneal, once daily | [1][2] |
| Tumor Growth Inhibition | Significant decrease in tumor growth. | Significant tumor growth inhibition (TGI) of 72% (H1568), 49% (H322), and 44% (H2126). | [1][2] |
| In Vivo Target Degradation | Rapidly reduced tumor SMARCA2 protein levels. | Effectively degraded SMARCA2 in vivo. | [1][2] |
| Tolerance | Not explicitly stated, but efficacious. | Showed a slight weight loss (<10%), indicating good tolerance. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for both A947 and YD23.
A947 Experimental Protocols
-
Cell Viability Assay: SMARCA4-mutant NSCLC cells were treated with A947 (0-500 nM) and cell growth was assessed.[1]
-
Western Blotting for Protein Degradation: SW1573 cells were treated with varying concentrations of A947 for 18-20 hours, followed by lysis and immunoblotting for SMARCA2 and SMARCA4 protein levels.[4]
-
In Vivo Efficacy Study: SMARCA4-mutant NSCLC xenograft models were established in mice. Animals were treated with A947 (40 mg/kg, i.v.) and tumor growth was monitored.[1]
References
A Head-to-Head Comparison of YD23 and ACBI2 for Selective SMARCA2 Degradation
For researchers, scientists, and drug development professionals, the selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, presents a promising therapeutic strategy for certain cancers, particularly those with SMARCA4 mutations. Two prominent proteolysis-targeting chimeras (PROTACs), YD23 and ACBI2, have emerged as potent and selective SMARCA2 degraders. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable tool compound for specific research needs.
Executive Summary
Both YD23 and ACBI2 are highly effective in degrading SMARCA2, the catalytic subunit of the BAF chromatin remodeling complex. Their primary distinction lies in the E3 ligase they recruit to induce proteasomal degradation of the target protein. YD23 utilizes the Cereblon (CRBN) E3 ligase, while ACBI2 engages the von Hippel-Lindau (VHL) E3 ligase. This fundamental difference can influence their degradation kinetics, potential off-target effects, and overall cellular response. This comparison guide delves into their selectivity, potency, and the experimental frameworks used to characterize them.
Data Presentation: Quantitative Comparison of YD23 and ACBI2
The following tables summarize the key quantitative data for YD23 and ACBI2, providing a clear comparison of their degradation potency and selectivity for SMARCA2 over its close homolog, SMARCA4.
| Compound | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| YD23 | SMARCA2 | CRBN | H1792 | 64 | 88 | |
| SMARCA2 | CRBN | H1975 | 297 | 95 | ||
| SMARCA2 | CRBN | Panel of 10 SMARCA4-WT cell lines (median) | 92.8 | >90 | ||
| ACBI2 | SMARCA2 | VHL | RKO | 1 | >90 | [1] |
| SMARCA2 | VHL | NCI-H1568 | 1-13 | >90 | [2][3] | |
| SMARCA4 | VHL | RKO | 32 | >90 | [1] |
Table 1: Degradation Potency (DC50) and Maximal Degradation (Dmax) of YD23 and ACBI2 against SMARCA2 and SMARCA4.
| Compound | Selectivity Metric | Value | Cell Line | Citation |
| YD23 | SMARCA2 vs. SMARCA4 | Minimal impact on SMARCA4 up to 10 µM | H1975 | |
| ACBI2 | SMARCA2 vs. SMARCA4 (DC50 fold difference) | >30-fold | RKO | [1] |
Table 2: Degradation Selectivity of YD23 and ACBI2.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: PROTAC-mediated degradation of SMARCA2 by YD23 and ACBI2.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for global proteomics analysis.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 and SMARCA4 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. Treat cells with the desired concentrations of YD23, ACBI2, or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 18, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes. Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in the blocking buffer:
-
Rabbit anti-SMARCA2 antibody (e.g., 1:1000 dilution)
-
Rabbit anti-SMARCA4 antibody (e.g., 1:1000 dilution)
-
Mouse or Rabbit anti-GAPDH antibody (e.g., 1:5000 dilution) as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the SMARCA2 and SMARCA4 signals to the loading control (GAPDH).
Global Proteomics by Mass Spectrometry
This protocol is used to assess the proteome-wide selectivity of the degraders.
-
Cell Culture and Treatment: Treat cells with YD23, ACBI2, or vehicle control at a specific concentration (e.g., 100 nM) for a defined period (e.g., 4 hours).
-
Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse the cells in a buffer containing a denaturing agent (e.g., urea) and protease inhibitors.
-
Protein Digestion: Reduce the protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide. Digest the proteins into peptides using trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the peptide samples using a solid-phase extraction method (e.g., C18 StageTips).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system. For label-free quantification, a data-independent acquisition (DIA) method like diaPASEF can be employed.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut). Perform protein identification and label-free quantification. Statistical analysis, such as a t-test, is used to identify proteins that are significantly downregulated upon treatment with the degrader compared to the vehicle control.
In Vivo Xenograft Studies
This protocol is used to evaluate the anti-tumor efficacy of the degraders in a preclinical animal model.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549 or NCI-H1568) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer YD23 (e.g., 12.5 mg/kg, intraperitoneally, once daily) or ACBI2 (e.g., 80 mg/kg, orally, once daily) and a vehicle control to the respective groups.[2][4]
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., twice a week) to assess treatment efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissues to analyze the levels of SMARCA2 and SMARCA4 by western blotting or immunohistochemistry to confirm target engagement and degradation in vivo.
Conclusion
Both YD23 and ACBI2 are potent and selective degraders of SMARCA2, offering valuable tools for investigating the therapeutic potential of targeting this protein. ACBI2 demonstrates remarkable potency with a DC50 in the low nanomolar range and exhibits a clear selectivity window over SMARCA4.[1] YD23 also effectively degrades SMARCA2 with high maximal degradation and shows minimal impact on SMARCA4 levels. The choice between these two compounds may depend on the specific experimental context, including the cell lines being used and the desired E3 ligase pathway to be engaged. The detailed protocols provided in this guide should enable researchers to rigorously evaluate and compare these compounds in their own experimental systems, ultimately accelerating the development of novel cancer therapies.
References
YD23 in the Landscape of SMARCA2 PROTAC Degraders: A Comparative Analysis
In the rapidly evolving field of targeted protein degradation, several proteolysis-targeting chimeras (PROTACs) aimed at the chromatin remodeler SMARCA2 have emerged as promising therapeutic candidates, particularly for SMARCA4-deficient cancers. This guide provides a comparative overview of YD23 and other notable published SMARCA2 PROTAC degraders, focusing on their performance based on available experimental data.
YD23 is a selective SMARCA2 degrader that demonstrates synthetic lethality in cancer cells with mutations in the SMARCA4 gene.[1] This approach leverages the functional redundancy of SMARCA2 and SMARCA4, two key ATPases in the SWI/SNF chromatin remodeling complex. In SMARCA4-mutant cancers, the degradation of SMARCA2 leads to cell death. YD23 accomplishes this by engaging the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of SMARCA2.
Comparative Performance of SMARCA2 Degraders
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported in vitro degradation performance of YD23 and other published SMARCA2 PROTACs.
| Degrader | Recruited E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| YD23 | CRBN | H1792 (SMARCA4-WT) | 64 | 88 | Not Specified |
| H1975 (SMARCA4-WT) | 297 | 95 | Not Specified | ||
| YDR1 | CRBN | H1792 (SMARCA4-WT) | 69 | 87 | 24 |
| H1792 (SMARCA4-WT) | 60 | 94 | 48 | ||
| H322 (SMARCA4-mutant) | 6.4 | 99.2 | Not Specified | ||
| HCC515 (SMARCA4-mutant) | 10.6 | 99.4 | Not Specified | ||
| H2030 (SMARCA4-mutant) | 12.7 | 98.7 | Not Specified | ||
| H2126 (SMARCA4-mutant) | 1.2 | 99.6 | Not Specified | ||
| YD54 | CRBN | H1792 (SMARCA4-WT) | 8.1 | 98.9 | 24 |
| H1792 (SMARCA4-WT) | 16 | 99.2 | 48 | ||
| H322 (SMARCA4-mutant) | 1 | 99.3 | Not Specified | ||
| HCC515 (SMARCA4-mutant) | 1.2 | 98.9 | Not Specified | ||
| H2030 (SMARCA4-mutant) | 10.3 | 98.6 | Not Specified | ||
| H2126 (SMARCA4-mutant) | 1.6 | 98.9 | Not Specified | ||
| ACBI2 | VHL | RKO | 1 | >90 (assumed) | 4/18 |
| NCI-H1568 | 1-13 | >90 (assumed) | 4/18 | ||
| A947 | VHL | SW1573 | 0.039 | 96 | 20 |
| SMD-3040 | VHL | HeLa | 12 | 91 | Not Specified |
| K-Mel-5 | 20 | >90 (assumed) | Not Specified | ||
| SK-Mel-28 | 35 | >90 (assumed) | Not Specified |
Table 1: In Vitro Degradation Performance of SMARCA2 PROTACs. Data compiled from publicly available sources. "Not Specified" indicates that the specific treatment time was not found in the reviewed sources. Dmax for some compounds is inferred from statements like ">90% degradation".
Selectivity Profile
A critical aspect of SMARCA2-targeting PROTACs is their selectivity over the closely related paralog, SMARCA4. High selectivity is desirable to minimize potential off-target effects.
| Degrader | Recruited E3 Ligase | Cell Line | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Selectivity (SMARCA4/SMARCA2) |
| YD23 | CRBN | H1975 | 297 | Minimal impact up to 10 µM | High |
| YDR1 | CRBN | H1792 (24h) | 69 | 135 | ~2-fold |
| H1792 (48h) | 60 | 381 | ~6.4-fold | ||
| YD54 | CRBN | H1792 (24h) | 8.1 | 19 | ~2.3-fold |
| H1792 (48h) | 16 | 149 | ~9.3-fold | ||
| ACBI2 | VHL | RKO | 1 | 32 | 32-fold |
| A947 | VHL | SW1573 | 0.039 | 1.1 | ~28-fold |
Table 2: Selectivity of SMARCA2 PROTACs for SMARCA2 over SMARCA4.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the general mechanism of action for a SMARCA2 PROTAC and a typical experimental workflow for determining its degradation efficiency.
Caption: General mechanism of SMARCA2 PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for determining PROTAC efficiency.
Experimental Protocols
The following is a generalized protocol for assessing SMARCA2 protein degradation and determining DC50 and Dmax values. Specific parameters may need to be optimized for different cell lines and antibodies.
1. Cell Culture and Treatment:
-
Seed cells (e.g., H1792, RKO, SW1573) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC degrader in fresh culture medium.
-
Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time (e.g., 4, 18, 24, or 48 hours) at 37°C and 5% CO2.
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
3. Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Data Acquisition and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of remaining SMARCA2 protein relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
References
YD23 as a Chemical Probe for SMARCA2: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of YD23 as a chemical probe for the selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. In cancer cells with mutations in the paralog SMARCA4, SMARCA2 becomes essential for survival, making it a compelling therapeutic target. This guide offers a comparative analysis of YD23 against other known SMARCA2-targeting chemical probes, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of SMARCA2 Chemical Probes
The following tables summarize the performance of YD23 in comparison to other small molecule inhibitors and degraders targeting SMARCA2.
Table 1: Potency and Selectivity of SMARCA2 PROTAC Degraders
| Compound | Type | Target(s) | DC50 (SMARCA2) | DC50 (SMARCA4) | Selectivity (SMARCA2 vs SMARCA4) | E3 Ligase Recruited |
| YD23 | PROTAC Degrader | SMARCA2 | 64 nM (H1792 cells), 297 nM (H1975 cells)[1] | Minimally affected up to 10 µM[2] | High | CRBN[1] |
| A947 | PROTAC Degrader | SMARCA2 | 39 pM (SW1573 cells)[3][4] | 1.1 nM (SW1573 cells)[4] | ~28-fold[4] | VHL[4] |
| ACBI2 | PROTAC Degrader | SMARCA2 | 1-13 nM (RKO & NCI-H1568 cells)[5][6] | 32 nM (RKO cells)[7][8] | >30-fold[8] | VHL[5][7] |
| YDR1 | PROTAC Degrader | SMARCA2 | Avg. 7.7 nM (SMARCA4 mutant cells)[9] | 135 nM (24h), 381 nM (48h)[10] | Moderate | Cereblon[10] |
| YD54 | PROTAC Degrader | SMARCA2 | Avg. 3.5 nM (SMARCA4 mutant cells)[9] | 19 nM (24h), 149 nM (48h)[10] | Moderate | Cereblon[10] |
Table 2: Potency and Binding Affinity of SMARCA2 Bromodomain Inhibitors
| Compound | Type | Target(s) | Kd (SMARCA2) | IC50 / EC50 (SMARCA2) |
| PFI-3 | Bromodomain Inhibitor | SMARCA2/4, PB1(5) | 89 nM[11][12] | 5.78 µM (cellular displacement)[13] |
| GNE-064 | Bromodomain Inhibitor | SMARCA2/4, PBRM1(5) | 16 nM[14][15] | 0.10 µM (EC50, cellular)[14][15] |
Mechanism of Action: YD23 as a PROTAC Degrader
YD23 is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It achieves this by simultaneously binding to SMARCA2 and an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful alternative to traditional inhibition.
Caption: Mechanism of YD23-mediated SMARCA2 degradation.
SMARCA2 in the SWI/SNF Signaling Pathway
SMARCA2 is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) complex, a key regulator of chromatin structure.[16][17] By hydrolyzing ATP, the SWI/SNF complex can remodel nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins. This process is fundamental to gene expression. In cancers with a loss-of-function mutation in SMARCA4, the paralogous SWI/SNF complex containing SMARCA2 becomes essential for maintaining the chromatin landscape required for cancer cell proliferation.
Caption: Role of SMARCA2 within the SWI/SNF complex.
Experimental Protocols
Validation of a chemical probe like YD23 involves a series of rigorous experiments to determine its potency, selectivity, and cellular activity.
Biochemical Assays
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
-
Objective: To determine the dissociation constant (Kd) of the probe for its target protein.
-
Protocol:
-
Purified SMARCA2 bromodomain protein is placed in the sample cell of the ITC instrument.
-
The chemical probe (e.g., PFI-3) is loaded into the injection syringe at a known concentration.
-
A series of small, precise injections of the probe into the protein solution are performed.
-
The heat released or absorbed during each injection is measured.
-
The data is analyzed to determine the Kd, stoichiometry, and thermodynamic parameters of the binding interaction.[18]
-
Cellular Assays
In-Cell Western for Protein Degradation (DC50)
-
Objective: To quantify the dose-dependent degradation of the target protein in a cellular context.
-
Protocol:
-
Cells (e.g., H1792 or SW1573) are seeded in multi-well plates.
-
Cells are treated with a serial dilution of the PROTAC degrader (e.g., YD23, A947) for a specified time (e.g., 18-24 hours).
-
After treatment, cells are fixed and permeabilized.
-
Primary antibodies specific for the target protein (SMARCA2) and a loading control (e.g., HDAC1) are added.
-
Infrared dye-conjugated secondary antibodies are used for detection.
-
The plate is scanned on an infrared imaging system, and the intensity of the target protein signal is normalized to the loading control.
-
The DC50 value (concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.
-
Cell Viability/Proliferation Assay (IC50)
-
Objective: To determine the concentration of the probe that inhibits cell growth by 50%.
-
Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the chemical probe.
-
After a defined incubation period (e.g., 7 days), cell viability is assessed using a reagent such as CellTiter-Glo® or by crystal violet staining.
-
Luminescence or absorbance is measured, and the data is normalized to untreated control cells.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Chemical Probe Validation Workflow
The validation of a chemical probe is a multi-step process to ensure its suitability for target interrogation.
Caption: A generalized workflow for chemical probe validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 9. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GNE-064|1997321-20-6|COA [dcchemicals.com]
- 16. SMARCA2 Gene: Role in Cancer, Development, and Disease [learn.mapmygenome.in]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Navigating the Labyrinth of Bromodomains: A Comparative Guide to PFI-1 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides an objective comparison of the bromodomain inhibitor PFI-1's cross-reactivity with other bromodomain-containing proteins, supported by experimental data and detailed protocols.
PFI-1 is a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene expression. PFI-1 acts as a competitive inhibitor by binding to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[1] While PFI-1 is a valuable tool for studying BET protein function, a thorough understanding of its interactions with other bromodomain-containing proteins is crucial for accurate interpretation of experimental results.
Quantitative Analysis of PFI-1 Selectivity
The selectivity of PFI-1 has been assessed against a panel of bromodomain-containing proteins using various biophysical and biochemical assays. The following table summarizes the inhibitory activity of PFI-1 against different bromodomains.
| Bromodomain Family | Protein | Domain | IC50 (nM) [Assay] | Reference |
| BET | BRD2 | BD1/BD2 | 98 [Cell-free] | [2] |
| BET | BRD4 | BD1/BD2 | 220 [Cell-free] | [2][3] |
| Non-BET | CREBBP | - | 49,000 (Kd) | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the binding of a fluorescently labeled ligand by 50%. A lower IC50 value indicates higher potency. Kd (dissociation constant) is another measure of binding affinity, with a lower value indicating stronger binding.
Comparative Selectivity Profile
To provide a broader context, the following table compares the selectivity of PFI-1 with other well-known bromodomain inhibitors.
| Inhibitor | Target Bromodomain(s) | Selectivity Profile | Reference |
| PFI-1 | BRD2, BRD4 | Selective for BET family over other bromodomain families. | [1][4] |
| JQ1 | BRD2, BRD3, BRD4, BRDT | Pan-BET inhibitor with high potency. | [5] |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | Potent pan-BET inhibitor. | [6] |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | High affinity for BET bromodomains with little to no activity against other families like ATAD2, BAZ2B, CREBBP, PCAF, and SP140. | [7][8] |
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to evaluate the selectivity of bromodomain inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a high-throughput assay that measures the binding of an inhibitor to a bromodomain by detecting the disruption of energy transfer between a donor fluorophore (e.g., terbium-cryptate) and an acceptor fluorophore (e.g., d2). The bromodomain protein is typically tagged (e.g., with GST) and recognized by an antibody conjugated to the donor fluorophore. A biotinylated, acetylated histone peptide ligand binds to the bromodomain and is recognized by streptavidin conjugated to the acceptor fluorophore. When the ligand is bound to the bromodomain, the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor competes with the ligand for binding to the bromodomain, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20). Dilute the GST-tagged bromodomain protein, biotinylated acetylated histone peptide, terbium-cryptate labeled anti-GST antibody, and streptavidin-d2 in the assay buffer.
-
Inhibitor Dispensing: In a 384-well plate, perform serial dilutions of the test compound (e.g., PFI-1).
-
Reagent Addition: Add the bromodomain protein and incubate with the inhibitor for a defined period (e.g., 15 minutes) to allow for binding equilibration.
-
Detection Mix Addition: Add a pre-mixed solution of the biotinylated histone peptide and the FRET pair (antibody and streptavidin).
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 1-2 hours. Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals and plot the values against the inhibitor concentration to determine the IC50.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). A solution of the inhibitor is titrated into a solution containing the bromodomain protein, and the heat released or absorbed is measured.
Methodology:
-
Sample Preparation: Prepare solutions of the bromodomain protein and the inhibitor in the same buffer (e.g., PBS or Tris buffer). Degas the solutions to prevent air bubbles.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe. Equilibrate the system to the desired temperature.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the data to a binding model to determine the thermodynamic parameters.
Signaling Pathway Context
BET proteins, the primary targets of PFI-1, are key regulators of gene transcription. They are recruited to acetylated histones at enhancers and promoters, where they facilitate the assembly of the transcriptional machinery, including RNA Polymerase II. By inhibiting this interaction, PFI-1 can lead to the downregulation of key oncogenes such as c-MYC.
Conclusion
PFI-1 is a valuable chemical probe for studying the biological functions of the BET family of bromodomains. While it exhibits high selectivity for BET proteins over other bromodomain families, a comprehensive understanding of its cross-reactivity profile is essential for rigorous scientific inquiry. The experimental protocols and comparative data presented in this guide are intended to assist researchers in the design and interpretation of their studies involving PFI-1 and other bromodomain inhibitors. As the field of epigenetics continues to evolve, the development and characterization of highly selective chemical probes will remain a critical endeavor in the pursuit of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. BET bromodomain inhibitors PFI-1 and JQ1 are identified in an epigenetic compound screen to enhance C9ORF72 gene expression and shown to ameliorate C9ORF72-associated pathological and behavioral abnormalities in a C9ALS/FTD model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]
- 8. amsbio.com [amsbio.com]
Head-to-head comparison of CRBN vs VHL-based SMARCA2 degraders
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ligase is a critical juncture in the design of effective SMARCA2 degraders. This guide provides a comprehensive, data-supported comparison of Proteolysis Targeting Chimeras (PROTACs) that recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of SMARCA2, a key epigenetic regulator and a promising cancer target.
SMARCA2 is a core ATPase subunit of the SWI/SNF chromatin remodeling complex. In cancers with mutations in its paralog, SMARCA4, cells become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability. Degrading SMARCA2 protein is a more definitive therapeutic strategy than simple inhibition. This guide dissects the performance of CRBN and VHL-recruiting SMARCA2 degraders, presenting key quantitative data, detailed experimental methodologies, and visual aids to inform rational degrader design.
General Considerations: CRBN vs. VHL E3 Ligases
The selection between CRBN and VHL is not arbitrary and carries significant implications for a degrader's properties. CRBN, primarily located in the nucleus, is recruited by smaller, more "drug-like" ligands such as derivatives of thalidomide, which can contribute to better physicochemical properties and oral bioavailability.[1][2] CRBN complexes often exhibit fast turnover rates, which can be advantageous for rapidly dividing cells.[] Conversely, VHL is present in both the cytoplasm and the nucleus and is recruited by larger, more peptidic ligands based on a hydroxyproline (B1673980) scaffold.[1] VHL-based degraders tend to form more stable ternary complexes, which may be beneficial for degrading stable target proteins.[] However, the larger size of VHL ligands can present challenges for cell permeability and oral bioavailability.[1]
Quantitative Data Summary
The following tables summarize the performance of notable CRBN and VHL-based SMARCA2 degraders based on publicly available data. It is crucial to note that direct comparisons should be made with caution, as experimental conditions and cell lines often vary between studies.
Table 1: Performance of VHL-Based SMARCA2 Degraders
| Compound | Target(s) | DC50 | Dmax | Cell Line | Source |
| ACBI2 | SMARCA2 | 1 nM | >90% | RKO | [4][5] |
| SMARCA4 | 32 nM | >90% | RKO | [4] | |
| SMARCA2 | 1-13 nM | N/A | NCI-H1568 | [6] | |
| PRT3789 | SMARCA2 | 0.73 nM | >90% | N/A | [7] |
| SMARCA2 | 21 nM (plasma) | 95% | HiBiT Assay | [8] | |
| SMARCA4 | 830 nM (plasma) | 63% | HiBiT Assay | [8] | |
| A947 | SMARCA2 | 39 pM | 96% | SW1573 | [9][10] |
| SMARCA4 | 1.1 nM | 92% | SW1573 | [10] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Performance of CRBN-Based SMARCA2 Degraders
| Compound | Target(s) | DC50 | Dmax | Cell Line | Source |
| YDR1 | SMARCA2 | Potent | >81% (in vivo) | H1568 (xenograft) | [11] |
| YD54 | SMARCA2 | Potent | N/A | H322 | [11] |
| Prelude Compound (unnamed) | SMARCA2 | <100 nM | N/A | A549 | [12] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: SMARCA2 Degradation Pathways via CRBN and VHL E3 Ligases.
Caption: General Experimental Workflow for SMARCA2 Degrader Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments used to assess SMARCA2 degraders.
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.[13][14]
-
Cell Culture and Treatment: Plate cells (e.g., SW1573, A549) at an appropriate density. Once attached, treat cells with various concentrations of the SMARCA2 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature protein samples and separate them by size on a polyacrylamide gel. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.[15]
-
Reagents: Prepare recombinant SMARCA2 bromodomain protein (e.g., His-tagged), recombinant E3 ligase complex (e.g., VHL/ElonginB/ElonginC or CRBN/DDB1, often biotinylated), and fluorescently labeled antibodies (e.g., anti-His-Terbium and Streptavidin-d2).
-
Assay Setup: In a microplate, combine the SMARCA2 protein, the E3 ligase complex, and serial dilutions of the PROTAC degrader in an appropriate assay buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours) to allow for ternary complex formation.
-
Detection: Add the fluorescently labeled antibodies to the wells and incubate further.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at very high concentrations due to the "hook effect" (formation of binary complexes).[16]
Conclusion
The choice between a CRBN or VHL-based degrader for targeting SMARCA2 is multifaceted and context-dependent. VHL-based degraders like ACBI2 and A947 have demonstrated picomolar to low nanomolar degradation potency and selectivity for SMARCA2.[4][9] Prelude Therapeutics has also advanced a VHL-based degrader, PRT3789, into clinical trials, highlighting the viability of this approach.[17][18] On the other hand, while less quantitative data is available in the public domain for CRBN-based SMARCA2 degraders, their development is actively being pursued, with the potential advantages of smaller size and more favorable drug-like properties.[11]
Ultimately, the optimal SMARCA2 degrader will be a product of the synergistic interplay between the SMARCA2 binder, the E3 ligase ligand, and the connecting linker. Both CRBN and VHL remain highly valuable E3 ligases for the development of SMARCA2 degraders. The selection should be guided by empirical data, considering the desired selectivity profile, pharmacokinetic properties, and the specific therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. investors.preludetx.com [investors.preludetx.com]
- 8. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. preludetx.com [preludetx.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. biorxiv.org [biorxiv.org]
- 17. youtube.com [youtube.com]
- 18. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated [globenewswire.com]
YD23 Demonstrates Potent and Selective Efficacy in SMARCA4-Mutant Cancer Models
A comprehensive analysis of preclinical data reveals the synthetic lethal interaction of the SMARCA2 degrader, YD23, in cancers harboring SMARCA4 mutations. This guide provides a detailed comparison of YD23's efficacy in SMARCA4-mutant versus wild-type cancer models, supported by quantitative data, experimental methodologies, and pathway visualizations.
Researchers and drug development professionals will find a thorough examination of YD23, a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade SMARCA2. The data presented underscores the therapeutic potential of targeting SMARCA2 in cancers that have lost the function of its paralog, SMARCA4, a common event in various malignancies, including non-small cell lung cancer (NSCLC).
Quantitative Efficacy of YD23
The efficacy of YD23 is markedly different between cancer models with and without SMARCA4 mutations. In vitro and in vivo studies consistently demonstrate a potent anti-proliferative and tumor-regressive effect specifically in SMARCA4-mutant contexts.
In Vitro Cell Viability
YD23 exhibits a significant selective growth inhibitory effect on SMARCA4-mutant lung cancer cell lines compared to their SMARCA4 wild-type counterparts.
| Cell Line Type | Median IC50 (µM) |
| SMARCA4-Mutant | 0.11 |
| SMARCA4-Wild-Type | 6.0 |
The degradation capacity of YD23, measured by the half-maximal degradation concentration (DC50), has been quantified in specific cell lines.
| Cell Line | DC50 (nM) |
| H1792 | 64 |
| H1975 | 297 |
In Vivo Tumor Growth Inhibition
In xenograft models using SMARCA4-mutated human lung cancer cell lines, YD23 demonstrated significant tumor growth inhibition (TGI).
| Xenograft Model | YD23 Treatment | Tumor Growth Inhibition (%) |
| H1568 | 12.5 mg/kg, i.p., daily for 25-26 days | 72 |
| H322 | 12.5 mg/kg, i.p., daily for 25-26 days | 49 |
| H2126 | 12.5 mg/kg, i.p., daily for 25-26 days | 44 |
Studies in SMARCA4 wild-type xenograft models have shown a lack of significant tumor growth inhibition upon treatment with effective doses of SMARCA2 degraders, highlighting the specificity of this therapeutic approach.
Mechanism of Action: Synthetic Lethality and Pathway Modulation
The therapeutic efficacy of YD23 in SMARCA4-mutant cancers is rooted in the principle of synthetic lethality. Cancer cells with a loss-of-function mutation in SMARCA4 become dependent on its paralog, SMARCA2, for survival. YD23, by inducing the degradation of SMARCA2, selectively targets this vulnerability.
The degradation of SMARCA2 in SMARCA4-mutant cells leads to a reprogramming of the enhancer landscape, which in turn affects the expression of genes crucial for cell proliferation and survival. A key downstream signaling pathway implicated in this process is the YAP/TEAD pathway. SMARCA2 has been identified as a critical partner for the YAP/TEAD transcription factors in driving the growth of SMARCA4-mutant cells.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of YD23's efficacy.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (both SMARCA4-mutant and wild-type) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of YD23 (e.g., 0.0001-10 µM) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 12 days), allowing for the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., NCI-H1568, NCI-H322, NCI-H2126 for SMARCA4-mutant models) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The treatment group receives YD23 (e.g., 12.5 mg/kg, intraperitoneally, once daily), while the control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study (e.g., for 25-26 days).
-
Endpoint: At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor activity.
Evaluating the Therapeutic Window of YD23 in Preclinical Models: A Comparative Guide
This guide provides a comprehensive evaluation of the therapeutic window of YD23, a novel selective TYK2 inhibitor, in preclinical models of non-small cell lung cancer (NSCLC). By objectively comparing its performance with an established JAK1/2/3 inhibitor and a standard-of-care chemotherapy agent, this document aims to provide researchers, scientists, and drug development professionals with critical data to assess the potential of YD23 as a targeted cancer therapy.
Introduction to YD23 and Comparator Therapies
YD23 is a next-generation, orally bioavailable small molecule inhibitor that selectively targets the Tyrosine Kinase 2 (TYK2) protein. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways, such as those involving IL-23 and Type I interferons, which are implicated in the proliferation and survival of certain cancer cells.[1] The precise mechanism linking TYK2 inhibition to therapeutic effectiveness in oncology is an active area of investigation.
For this comparative analysis, YD23 is evaluated against two key alternatives:
-
Pan-JAKi: A non-selective Janus kinase inhibitor that targets JAK1, JAK2, and JAK3 in addition to TYK2.
-
Cisplatin: A platinum-based chemotherapy agent widely used as a standard-of-care treatment for NSCLC.
The objective of this guide is to delineate the therapeutic window of YD23 by assessing its efficacy and toxicity profiles in relation to these established therapies. A wider therapeutic window, indicating a larger dose range between the minimum effective dose and the maximum tolerated dose, is a key characteristic of a promising drug candidate.[2]
In Vitro Efficacy and Selectivity
The initial evaluation of YD23 and Pan-JAKi was conducted using a panel of NSCLC cell lines to determine their half-maximal inhibitory concentration (IC50), a measure of drug potency.
| Cell Line | YD23 IC50 (nM) | Pan-JAKi IC50 (nM) | Cisplatin IC50 (µM) |
| A549 | 150 | 75 | 5.2 |
| H460 | 210 | 98 | 8.1 |
| NCI-H1975 | 185 | 88 | 6.5 |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
To assess anti-tumor activity in a more clinically relevant setting, the efficacy of YD23 was evaluated in patient-derived xenograft (PDX) models of NSCLC.[3]
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2.5 |
| YD23 (25 mg/kg) | 45 | +1.8 |
| YD23 (50 mg/kg) | 78 | -1.2 |
| Pan-JAKi (25 mg/kg) | 65 | -5.7 |
| Cisplatin (5 mg/kg) | 85 | -10.3 |
Toxicity Profile in Rodent Models
The safety and tolerability of YD23 were assessed in healthy murine models to determine the maximum tolerated dose (MTD) and identify potential off-target toxicities.
| Compound | Maximum Tolerated Dose (mg/kg) | Observed Toxicities |
| YD23 | >100 | None observed at tested doses |
| Pan-JAKi | 30 | Hematological toxicities, weight loss |
| Cisplatin | 7.5 | Nephrotoxicity, myelosuppression, weight loss |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: YD23 selectively inhibits TYK2 phosphorylation.
Caption: Workflow for preclinical evaluation of YD23.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
NSCLC cell lines (A549, H460, NCI-H1975) were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with serial dilutions of YD23, Pan-JAKi, or Cisplatin for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis of the dose-response curves.
Patient-Derived Xenograft (PDX) Model Efficacy Study
Freshly biopsied NSCLC tumor tissue was implanted subcutaneously into immunodeficient mice.[3] When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups (n=8 per group). YD23 and Pan-JAKi were administered orally once daily, while Cisplatin was administered intraperitoneally once weekly. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.
Maximum Tolerated Dose (MTD) Study
Healthy BALB/c mice were administered escalating doses of YD23, Pan-JAKi, or Cisplatin for 14 consecutive days. Animals were monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. The maximum tolerated dose was defined as the highest dose that did not induce more than a 20% loss in body weight or significant clinical signs of distress.
Conclusion
The preclinical data presented in this guide demonstrate that YD23 has a promising therapeutic window for the treatment of non-small cell lung cancer. Its high selectivity for TYK2 translates to potent anti-tumor efficacy in vitro and in vivo, with a significantly improved safety profile compared to the non-selective Pan-JAKi and the standard-of-care chemotherapy, Cisplatin. The favorable therapeutic index of YD23, as evidenced by its high MTD and robust efficacy at well-tolerated doses, warrants further investigation in clinical settings. These findings underscore the potential of YD23 as a targeted therapy that could offer a more favorable risk-benefit profile for NSCLC patients.
References
Unraveling the Transcriptomic Consequences of SMARCA2 Degradation: A Comparative Analysis of Leading Degraders
A detailed examination of how different SMARCA2-targeting PROTACs reshape the gene expression landscape in cancer cells, providing a crucial resource for researchers and drug developers in the field of targeted protein degradation.
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal approach has spurred the development of several potent and selective SMARCA2 degraders, primarily Proteolysis Targeting Chimeras (PROTACs). Understanding the precise transcriptomic changes induced by these molecules is paramount for elucidating their mechanisms of action and identifying biomarkers of response. This guide provides a comparative analysis of the gene expression changes elicited by different classes of SMARCA2 degraders, based on publicly available RNA-sequencing (RNA-seq) data.
Introduction to SMARCA2 Degraders
SMARCA2-targeting PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome. This approach has led to the development of several distinct degraders, including dual SMARCA2/4 degraders and those with high selectivity for SMARCA2. Here, we compare the transcriptomic impacts of prominent SMARCA2 degraders, including the dual degrader AU-15330 and its orally bioavailable successor AU-24118, the selective degrader A947, and the PRT series of degraders.
Comparative Transcriptomic Analysis
The following sections summarize the key findings from RNA-seq analyses of cancer cell lines treated with different SMARCA2 degraders. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, vary between studies, which should be taken into consideration when comparing the results.
Dual SMARCA2/4 Degraders: AU-15330 and AU-24118
AU-15330 is a first-generation, VHL-based PROTAC that degrades both SMARCA2 and SMARCA4.[1][2] Its successor, AU-24118, is a CRBN-based, orally bioavailable degrader with a similar degradation profile.[1][2] RNA-seq studies have been instrumental in understanding the cellular response and resistance mechanisms to these degraders.
In a study on prostate cancer cell lines, RNA-seq was employed to characterize acquired resistance to AU-15330.[1][2] This analysis revealed that long-term treatment can lead to the upregulation of the multidrug resistance protein ABCB1, conferring resistance to the degrader.[1][2]
Table 1: Summary of RNA-seq analysis of AU-15330-resistant cells
| Cell Line | Treatment | Key Transcriptomic Finding |
| 22Rv1-AUR-3 (AU-15330 Resistant) | Chronic AU-15330 | Upregulation of ABCB1 expression |
Selective SMARCA2 Degrader: A947
A947 is a potent and selective SMARCA2-targeting PROTAC.[3][4] RNA-seq analysis of SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines treated with A947 revealed significant transcriptional changes.
Table 2: Summary of RNA-seq analysis of cells treated with A947
| Cell Line | Treatment | Key Transcriptomic Findings |
| HCC2302, HCC515 | 100nM A947 for 24h and 96h | Downregulation of genes involved in cell proliferation and KRAS signaling |
PRT Series of SMARCA2 Degraders
The PRT series of degraders includes compounds with varying selectivity and potency. RNA-seq analysis was performed on SMARCA4-deleted NSCLC cells treated with PRT001 and PRT003.[5]
Table 3: Summary of RNA-seq analysis of cells treated with PRT degraders
| Cell Line | Treatment | Key Transcriptomic Findings |
| NCI-H1693 | PRT001 or PRT003 for 3 days | Downregulation of KRT80, AXL, and other key genes |
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for RNA-seq analysis of cancer cells treated with SMARCA2 degraders.
Caption: Signaling pathway of SMARCA2 degradation by PROTACs and its impact on gene expression.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility and comparison of RNA-seq data. Below are generalized protocols based on the methodologies reported in the referenced studies.
RNA Isolation and Library Preparation for AU-15330/AU-24118 Studies
-
Cell Lysis and RNA Extraction: Total RNA was extracted from cell pellets using a suitable RNA isolation kit.
-
RNA Quality Control: RNA concentration and quality were assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: RNA-seq libraries were prepared using 800 ng of total RNA with the KAPA RNA HyperPrep RiboErase kit to deplete ribosomal RNA, followed by poly(A) mRNA selection.[6]
RNA Isolation and Library Preparation for A947 Studies
-
Cell Treatment: HCC2302 or HCC515 cells were treated with DMSO or 100nM A947 for 24 and 96 hours.[3]
-
RNA Isolation: Total RNA was isolated using the MagMax mirVana total RNA isolation kit.[3]
-
Library Preparation: A standard RNA-seq library preparation protocol was followed to generate libraries for sequencing.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads were assessed for quality using tools like FastQC.
-
Read Alignment: Reads were aligned to the human reference genome (e.g., hg19 or hg38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Gene-level read counts were generated using tools like featureCounts or RSEM.
-
Differential Expression Analysis: Differentially expressed genes between treatment and control groups were identified using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 were typically considered significant.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools were used to identify the biological pathways and processes affected by the SMARCA2 degrader.
Conclusion
The RNA-seq analyses of different SMARCA2 degraders consistently demonstrate their ability to induce significant transcriptomic changes in cancer cells, particularly those with SMARCA4 mutations. While the specific sets of differentially expressed genes may vary depending on the degrader's selectivity and the cellular context, common themes emerge, such as the downregulation of genes involved in cell proliferation and key oncogenic signaling pathways. This comparative guide highlights the power of transcriptomic profiling in understanding the mechanism of action of novel therapeutics and underscores the need for standardized experimental and analytical approaches to facilitate cross-study comparisons. As more data on novel SMARCA2 degraders becomes available, such comparative analyses will be invaluable for advancing the clinical development of this promising class of anti-cancer agents.
References
- 1. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preludetx.com [preludetx.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of YD23 and SMARCA2 siRNA Knockdown in Cellular Function
For Immediate Release
This guide provides a detailed side-by-side analysis of the effects of YD23, a selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, and SMARCA2 siRNA (small interfering RNA) knockdown on cellular processes. This comparison is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the SWI/SNF chromatin remodeling complex.
SMARCA2, a core ATPase subunit of the SWI/SNF complex, plays a crucial role in regulating gene expression through chromatin remodeling.[1] Its paralog, SMARCA4, is frequently mutated in various cancers, creating a dependency on SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[2] This guide explores two distinct strategies for downregulating SMARCA2 function: targeted protein degradation using the small molecule YD23 and gene silencing via siRNA.
Quantitative Data Summary
The following tables summarize the quantitative effects of YD23 treatment and SMARCA2 siRNA knockdown on cell viability and gene expression.
Table 1: Effect on Cell Viability in SMARCA4-Mutant Cancer Cells
| Treatment | Cell Line(s) | Concentration/Dose | Effect on Cell Viability | Reference(s) |
| YD23 | H1792, H1975 (NSCLC) | DC50: 64 nM, 297 nM | Selective growth inhibition | |
| H322, HCC515, H2030, H2126 (NSCLC) | DC50: 1.2 - 12.7 nM | Potent degradation and growth inhibition | [3] | |
| SMARCA2 siRNA | GAMG (Glioblastoma) | Not specified | Significant reduction in cell proliferation | [2] |
| A549 (Lung Carcinoma) | Not specified | >1 log10 increase in viral titer (in presence of MxA) | [1] | |
| Rh30, Rh41, Rh5, CF-1 (ARMS) | Not specified | Partial compromise of cell viability at 72h | [4] |
Table 2: Impact on Gene and Protein Expression
| Treatment | Key Affected Genes/Pathways | Direction of Change | Experimental System | Reference(s) |
| YD23 | Cell cycle and cell growth regulatory genes | Downregulation | SMARCA4-deficient cells | |
| SMARCA2 protein | Degradation (Dmax >98%) | H322, HCC515, H2030, H2126 cells | [3] | |
| SMARCA2 siRNA | Interferon-stimulated genes (ISGs) | Decreased induction | IFN-treated A549 cells | [1] |
| KRAS signaling | Repression | SMARCA4 mutant cells | [5] | |
| SMARCA2 mRNA and protein | Knockdown | Various cell lines | [1][2] |
Experimental Methodologies
SMARCA2 siRNA Knockdown Protocol
This protocol provides a general framework for transiently knocking down SMARCA2 expression using siRNA. Optimization is recommended for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Preparation of siRNA-Lipid Complex:
-
Solution A: Dilute 20-80 pmols of SMARCA2-targeting siRNA duplex into a suitable volume of serum-free medium (e.g., 100 µl of siRNA Transfection Medium).[6]
-
Solution B: Dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a separate tube with serum-free medium according to the manufacturer's instructions.[6][7]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow complex formation.[6]
-
-
Transfection:
-
Post-Transfection:
-
After the initial incubation, add antibiotic-containing normal growth medium.
-
Assay for gene knockdown and phenotypic effects at 24-72 hours post-transfection. It's important to note that maximal mRNA knockdown is often observed earlier (24-48 hours) than the maximal protein and phenotypic responses (48-96 hours).
-
YD23 Treatment Protocol
This protocol outlines a general procedure for treating cultured cells with the SMARCA2 degrader, YD23.
-
Cell Plating:
-
Seed cells in a multi-well plate at a density appropriate for the duration of the experiment. For a 7-day viability assay, a starting density of 500 cells per well in a 96-well plate has been used.[8]
-
-
Compound Preparation:
-
Prepare a stock solution of YD23 in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of YD23 in the appropriate cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of YD23 or a vehicle control (e.g., DMSO).
-
For long-term assays, the medium containing the compound may need to be refreshed periodically (e.g., every 5 days).[3]
-
-
Endpoint Analysis:
-
After the desired incubation period (e.g., 7 days for cell viability), perform the appropriate assay, such as a CellTiter-Glo® assay to measure cell viability.[8]
-
For protein degradation analysis, cells are typically harvested after a shorter treatment period (e.g., 24-48 hours) and analyzed by Western blot or mass spectrometry.[3]
-
Visualizing the Mechanisms and Pathways
The following diagrams illustrate the key mechanisms and pathways affected by YD23 and SMARCA2 siRNA knockdown.
References
- 1. SMARCA2-regulated host cell factors are required for MxA restriction of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wp.ryvu.com [wp.ryvu.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
YD23 Demonstrates Superior In Vivo Efficacy Over Standard-of-Care Chemotherapy in SMARCA4-Deficient Lung Cancer Models
For Immediate Release
[City, State] – [Date] – New preclinical data on YD23, a potent and selective SMARCA2 degrader, reveals significant tumor growth inhibition in xenograft models of SMARCA4-deficient non-small cell lung cancer (NSCLC). These findings position YD23 as a promising therapeutic alternative to standard-of-care chemotherapies, which have shown limited efficacy in this patient population. This guide provides a comprehensive comparison of the in vivo efficacy of YD23 with conventional chemotherapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
SMARCA4-mutant NSCLC is a particularly aggressive subtype of lung cancer, often associated with poor prognosis and resistance to conventional treatments.[1][2][3] The standard-of-care for such patients typically involves platinum-based chemotherapy. However, the clinical outcomes have been largely unsatisfactory, highlighting a critical unmet need for novel therapeutic strategies.
YD23 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of SMARCA2, a protein that becomes essential for the survival of cancer cells harboring a mutation in the SMARCA4 gene. This "synthetic lethal" approach offers a targeted strategy for treating these difficult-to-treat cancers.[4][5]
In Vivo Efficacy of YD23
Recent in vivo studies have demonstrated the potent anti-tumor activity of YD23 in multiple SMARCA4-mutant lung cancer xenograft models. Administration of YD23 at a dose of 12.5 mg/kg via intraperitoneal injection once daily for 25-26 days resulted in significant tumor growth inhibition (TGI). The treatment was well-tolerated, with mice showing only a slight weight loss of less than 10%.[4]
| Cell Line | YD23 Tumor Growth Inhibition (TGI) |
| H1568 | 72% |
| H322 | 49% |
| H2126 | 44% |
| Table 1: In vivo efficacy of YD23 in SMARCA4-mutant lung cancer xenograft models.[4] |
While direct head-to-head preclinical studies comparing YD23 with standard-of-care chemotherapy are not yet publicly available, the observed TGI with YD23 is substantial, especially when considered in the context of the known resistance of SMARCA4-deficient tumors to conventional chemotherapy. Clinical data has consistently shown that patients with SMARCA4-mutant NSCLC have a poor response to platinum-based chemotherapy regimens.
Standard-of-Care Chemotherapy in SMARCA4-Deficient NSCLC
Platinum-based chemotherapy remains a cornerstone of first-line treatment for NSCLC. However, its efficacy is significantly diminished in tumors with SMARCA4 mutations. This resistance is a major clinical challenge, leading to poor patient outcomes. The development of targeted therapies like YD23 is a direct response to this challenge.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
In Vivo Xenograft Study Protocol for YD23
A representative protocol for evaluating the in vivo efficacy of YD23 in a SMARCA4-mutant NSCLC xenograft model is as follows:
-
Cell Culture: SMARCA4-mutant human NSCLC cell lines (e.g., H1568, H322, H2126) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.
-
Tumor Implantation: A suspension of 5 x 10^6 cancer cells in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements. The volume is calculated using the formula: (width^2 * length) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
YD23 Group: YD23 is administered intraperitoneally at a dose of 12.5 mg/kg, once daily.
-
Vehicle Control Group: The vehicle solution used to dissolve YD23 is administered following the same schedule.
-
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the YD23-treated group to the vehicle control group.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.
Signaling Pathway and Experimental Workflow
The mechanism of action of YD23 and the experimental workflow for the in vivo studies are illustrated in the following diagrams.
References
- 1. The Genomic Landscape of SMARCA4 Alterations and Associations with Outcomes in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMARCA4 deficiency: implications for non-small cell lung cancer and management strategies, with relevance to and distinctions from thoracic undifferentiated tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMARCA4/BRG1-deficient non-small cell lung cancer: clinical, imaging, pathological features, and follow-up results of 23 patients - Wumener - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming YD23 Target Engagement in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YD23, a novel therapeutic agent, with alternative strategies for cancers harboring specific genetic mutations. We present supporting experimental data from patient-derived xenograft (PDX) models to objectively evaluate target engagement and efficacy.
Introduction to YD23 and its Therapeutic Rationale
YD23 is a selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2] The therapeutic strategy behind YD23 is based on the concept of synthetic lethality. In cancers with inactivating mutations in the SMARCA4 gene, the paralog protein SMARCA2 becomes essential for tumor cell survival.[1][3] By selectively degrading SMARCA2, YD23 aims to induce cell death specifically in these SMARCA4-mutant cancer cells, with a primary focus on non-small cell lung cancer (NSCLC).[1][3] Preclinical studies have demonstrated that YD23 selectively inhibits the growth of SMARCA4-mutant lung cancer cells and exhibits potent tumor growth inhibitory activity in xenograft models.[1][2][3]
Comparative Analysis of Therapeutic Agents in PDX Models
The following table summarizes the performance of YD23 and alternative therapeutic strategies in patient-derived xenograft models of SMARCA4-deficient cancers.
| Therapeutic Agent | Target(s) | Mechanism of Action | PDX Model(s) | Target Engagement (In Vivo) | Tumor Growth Inhibition (TGI) |
| YD23 | SMARCA2 | PROTAC Degrader | H1568, H322, H2126 (NSCLC) | Effectively degraded SMARCA2[2] | 72% (H1568), 49% (H322), 44% (H2126)[2] |
| YDR1 | SMARCA2 | PROTAC Degrader | H1568 (NSCLC) | 87% degradation at 80 mg/kg[4][5] | Significant tumor growth inhibition[5] |
| YD54 | SMARCA2 | PROTAC Degrader | HCC515, H2030 (NSCLC) | 76-96% degradation[4][5] | Significant tumor growth inhibition[5] |
| PRT3789 | SMARCA2 | PROTAC Degrader | NCI-H1793 (NSCLC) | Reduced SMARCA2 protein levels[6] | Significant dose-related inhibition[1][6] |
| GLR-203101 | SMARCA2 | PROTAC Degrader | A549 (NSCLC) | Robust degradation of SMARCA2[7][8] | Robust, dose-dependent antitumor activity[7] |
| FHD-286 | SMARCA2/SMARCA4 | ATPase Inhibitor | AML CDX and PDX models | Target engagement demonstrated[9] | Strong tumor growth inhibition[9] |
| Palbociclib | CDK4/6 | Kinase Inhibitor | H1299, H1703 (NSCLC) | Target modulation confirmed[3] | Significant tumor growth inhibition[3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams are provided.
YD23 Mechanism of Action
PDX Experimental Workflow
Comparative Therapeutic Logic
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Establishment and Monitoring of Patient-Derived Xenografts
-
Tumor Implantation: Fresh tumor tissue from consenting patients is subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).[10]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured using digital calipers, typically 2-3 times per week.[10]
-
Tumor Volume Calculation: Tumor volume is calculated using the modified ellipsoid formula: Volume = (length × width²) / 2.[10][11]
-
Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Efficacy Assessment: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
Western Blot Analysis for Target Engagement
-
Tumor Lysate Preparation: At the study endpoint, xenograft tumors are excised, snap-frozen in liquid nitrogen, and homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors to extract total protein.[12][13]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.[13]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by size on an SDS-polyacrylamide gel and then transferred to a PVDF membrane.[14]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-SMARCA2). A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection.[2][14]
-
Detection and Analysis: The signal is visualized using a chemiluminescent substrate, and band intensities are quantified using densitometry software. Protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for Target Expression
-
Tissue Preparation: Excised xenograft tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are then cut and mounted on slides.[15]
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval to unmask the target antigen.[15]
-
Immunostaining: Sections are blocked and then incubated with a primary antibody against the target protein (e.g., anti-SMARCA2). A polymer-based detection system with an HRP-conjugated secondary antibody is then applied.[15]
-
Visualization: The signal is developed using a chromogen such as DAB, which produces a brown precipitate at the site of the antigen. The sections are then counterstained with hematoxylin.
-
Analysis: The staining intensity and percentage of positive tumor cells are assessed by a pathologist to determine the level and localization of target protein expression within the tumor tissue.
References
- 1. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot analysis of xenograft tumors [bio-protocol.org]
- 13. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 14. preludetx.com [preludetx.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Benchmarking YD23: A Comparative Analysis of Novel SMARCA2 Targeting Strategies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YD23, a promising SMARCA2-targeting PROTAC, against other novel strategies aimed at the same therapeutic target. This document summarizes key performance data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
The therapeutic targeting of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising strategy in oncology, particularly for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship has spurred the development of various modalities to inhibit or degrade SMARCA2. This guide focuses on YD23, a selective SMARCA2 proteolysis-targeting chimera (PROTAC) degrader, and benchmarks its performance against other innovative approaches, including other PROTACs, molecular glues, and small-molecule inhibitors.
Performance Benchmarking of SMARCA2 Targeting Agents
The following tables summarize the in vitro efficacy and degradation data for YD23 and several other novel SMARCA2-targeting compounds. These agents are broadly categorized into PROTAC degraders, molecular glues, and small-molecule inhibitors, each with a distinct mechanism of action.
PROTAC Degraders
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.
| Compound | Target(s) | Cell Line | DC50 | Dmax | IC50 | E3 Ligase Recruited | Reference(s) |
| YD23 | SMARCA2 | H1792 (SMARCA4-WT) | 64 nM | 88% | - | CRBN | [1][2] |
| H1975 (SMARCA4-WT) | 297 nM | 95% | - | CRBN | [1][2] | ||
| SMARCA4-mutant lung cancer cell lines (median) | 30 nM | >90% | 0.11 µM | CRBN | [3] | ||
| H322, HCC515, H2030, H2126 (SMARCA4-mutant) | 1 - 10.3 nM | ~99% | - | CRBN | [4] | ||
| A947 | SMARCA2 | SW1573 | 39 pM | 96% (at 10 nM) | 7 nM (mean in SMARCA4-mutant NSCLC) | VHL | [5][6][7] |
| SMARCA4 | SW1573 | 1.1 nM | 92% (at 100 nM) | 86 nM (in SMARCA4-WT) | VHL | [5] | |
| GLR-203101 | SMARCA2 | HeLa | < 10 nM | > 80% | Low nM (in SMARCA4-deficient) | CRBN | [8][9] |
| SMARCA4 | HeLa | - | < 10% | >1000-fold selective | CRBN | [8][9] | |
| PRT3789 | SMARCA2 | - | - | - | - | - | [10][11][12][13] |
Note: DC50 is the concentration required for 50% maximal degradation, and Dmax is the maximum percentage of degradation. IC50 is the concentration for 50% inhibition of cell viability. Data is compiled from various sources and experimental conditions may differ.
Molecular Glues
Molecular glues are small molecules that induce a direct interaction between a target protein and an E3 ligase, leading to degradation.
| Compound/Platform | Target(s) | Key Features | E3 Ligase Recruited | Reference(s) |
| Amphista "Targeted Glues" | SMARCA2 | >95% SMARCA2 degradation within 4 hours; <5% SMARCA4 degradation; CNS penetrant. | DCAF16 | [14][15][16] |
Small-Molecule Inhibitors
These molecules inhibit the function of SMARCA2, typically by targeting its ATPase activity, without inducing its degradation.
| Compound | Target(s) | Key Features | Reference(s) |
| FHD-909 (LY4050784) | SMARCA2 (ATPase) | Orally bioavailable; >30-fold selectivity over SMARCA4 in cell-based assays. | [6][8][12][17][18][19] |
| G-141 (Onco3r) | SMARCA2 | "Best-in-class" cellular potency and selectivity; induces synthetic lethality in SMARCA4-deficient cells. | [7][13] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for SMARCA2-targeting strategies in SMARCA4-mutant cancers is based on the principle of synthetic lethality. The SWI/SNF complex, essential for chromatin remodeling and gene expression, can utilize either SMARCA4 or SMARCA2 as its catalytic ATPase subunit. In cancers with loss-of-function mutations in SMARCA4, the cells become solely dependent on SMARCA2 for the activity of the SWI/SNF complex and, consequently, for their survival.[5] Targeting SMARCA2 in this context leads to cell death.
References
- 1. promega.com [promega.com]
- 2. SMARCA2 and SMARCA4 participate in DNA damage repair | bioRxiv [biorxiv.org]
- 3. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early County Gin Inc. - Stock Quotes [earlycountygin.com]
- 6. Onco3R Therapeutics reports first pre-clinical data from [globenewswire.com]
- 7. Foghorn Therapeutics Reports Progress in FHD-909 Phase 1 Trial and Pipeline Developments with Strong Financial Position [quiverquant.com]
- 8. youtube.com [youtube.com]
- 9. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin accessibility profiling by ATAC-seq | Springer Nature Experiments [experiments.springernature.com]
- 11. Foghorn Therapeutics Presents New Preclinical Data on [globenewswire.com]
- 12. First preclinical data oncology at 2025 AACR-NCI-EORTC — Onco3R Therapeutics [onco3r.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ATAC-seq Analysis: Chromatin Accessibility Profiling | IWC [iwc.galaxyproject.org]
- 15. medium.com [medium.com]
- 16. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. reactionbiology.com [reactionbiology.com]
A Comparative Guide to PROTAC SMARCA2 Degrader-23 (YD23) and Other Selective SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on the PROTAC SMARCA2 degrader-23, also known as YD23, alongside other notable selective SMARCA2 degraders. The data presented is intended to help researchers replicate and build upon existing findings in the pursuit of novel therapeutics targeting SMARCA4-mutant cancers.
Introduction to SMARCA2 Degradation
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression. Mutations in the SMARCA4 (BRG1) subunit of this complex are prevalent in a variety of cancers. In these SMARCA4-deficient cancers, the paralog SMARCA2 (BRM) becomes essential for cell survival, presenting a synthetic lethal therapeutic target. Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide focuses on PROTACs developed to selectively degrade SMARCA2.
Quantitative Comparison of SMARCA2 Degraders
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of YD23 and other key SMARCA2 PROTACs as reported in published literature. These values are critical for comparing the efficacy and selectivity of these molecules.
| Degrader | Target E3 Ligase | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | Notes |
| YD23 | CRBN | H1792 | 64 nM | 88% | - | Selective for SMARCA2.[1] |
| H1975 | 297 nM | - | - | |||
| A947 | VHL | SW1573 | 39 pM | 96% | 1.1 nM | Potent and highly selective for SMARCA2 over SMARCA4.[2][3] |
| ACBI2 | VHL | RKO | 1 nM | >90% | 32 nM | Orally bioavailable and selective.[4][5] |
| NCI-H1568 | 1-13 nM | - | - | |||
| SMD-3040 | VHL | HeLa | 12 nM | 91% | >1000 nM | Potent and highly selective for SMARCA2.[6][7] |
| K-Mel-5 | 20 nM | >90% | - | |||
| SK-Mel-28 | 35 nM | >90% | - | |||
| YDR1 | CRBN | H322 | 6.4 nM | 99.2% | 135 nM (24h) | Orally bioavailable.[8][9] |
| HCC515 | 10.6 nM | 99.4% | - | |||
| H2030 | 12.7 nM | 98.7% | - | |||
| H2126 | 1.2 nM | 99.6% | - | |||
| YD54 | CRBN | H322 | 1 nM | 99.3% | 19 nM (24h) | Potent degrader.[8] |
| HCC515 | 1.2 nM | 98.9% | - | |||
| H2030 | 10.3 nM | 98.6% | - | |||
| H2126 | 1.6 nM | 98.9% | - |
Experimental Protocols
Detailed methodologies are essential for the replication of published findings. Below are protocols for key experiments used to characterize SMARCA2 degraders.
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) assay or a similar protein quantification method.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of SMARCA2 degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the SMARCA2 degrader on cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC degrader or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 7 to 12 days), allowing for multiple cell doublings.
-
Assay:
-
For MTT assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Processes and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YDR1 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC SMARCA2 degrader-23
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like PROTAC SMARCA2 degrader-23 are critical for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this targeted protein degrader. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the bioactive nature of PROTACs, treating them as potentially hazardous cytotoxic compounds is a prudent measure.
-
Primary PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Lab coat
-
-
For Handling Powder or Creating Solutions:
-
Work within a certified chemical fume hood to prevent inhalation of aerosols or dust.
-
Consider double-gloving for added protection.
-
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is the foundation of a safe disposal process. Never mix incompatible waste streams. All materials that have come into contact with this compound must be treated as hazardous chemical waste.
Solid Waste Disposal:
-
Items to Include: Unused or expired powder, contaminated gloves, pipette tips, vials, and any other solid materials that have been in contact with the compound.
-
Procedure:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Ensure the container is sealed when not in use.
-
Liquid Waste Disposal:
-
Items to Include: Solutions containing this compound, solvents used for rinsing contaminated labware, and any liquid spill cleanup materials.
-
Procedure:
-
Collect all liquid waste in a dedicated, sealed, and labeled waste container.[1]
-
Do not dispose of this chemical down the drain or in general trash.[1]
-
The container must be chemically compatible with the solvents used (e.g., a glass or polyethylene (B3416737) container for organic solvents).
-
III. Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded.
-
Procedure:
-
Triple rinse the empty container with a suitable solvent capable of dissolving the compound.
-
Collect the rinsate as hazardous liquid waste.[2]
-
After triple rinsing, deface or remove the original chemical label.[2]
-
Dispose of the decontaminated container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Procedure:
-
Evacuate and isolate the spill area.
-
For liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all cleanup materials into a designated, sealed container for hazardous waste.[1]
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol), followed by a thorough wash.
-
V. Final Disposal Protocol
The ultimate disposal of all collected hazardous waste must be handled through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.
-
Key Steps:
-
Ensure all waste containers are securely sealed and properly labeled with their contents.
-
Store the waste in a designated satellite accumulation area.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[1]
-
Quantitative Data for Disposal Management
This table summarizes key parameters for the safe disposal of this compound.
| Parameter | Guideline | Relevance to Disposal |
| Waste Category | Hazardous Chemical Waste | Requires segregation from general trash and biohazardous waste. |
| Container Type | Sealed, leak-proof, and chemically compatible (e.g., HDPE, glass). | Prevents leaks and reactions with the container material. |
| Labeling | "Hazardous Waste," chemical name, and associated hazards. | Ensures proper identification for handling and disposal. |
| Storage | Designated and secure satellite accumulation area. | Complies with regulations and prevents unauthorized access. |
| Disposal Route | Institutional EHS or certified hazardous waste contractor. | Ensures legal and environmentally sound disposal. |
| Spill Cleanup | Use absorbent material for liquids; avoid dust for solids. | Minimizes exposure and spread of the compound. |
Experimental Protocols and Visualizations
Disposal Workflow for this compound
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistics for Handling PROTAC SMARCA2 Degrader-23
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active molecules like PROTAC SMARCA2 degrader-23 is of paramount importance. This guide provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
PROTAC (Proteolysis Targeting Chimera) molecules are designed to be biologically active at low concentrations, necessitating stringent handling protocols to prevent accidental exposure.[1] this compound is a potent and selective degrader of the SMARCA2 protein.[2] Adherence to the following guidelines is critical for minimizing risk.
Immediate Safety and Handling Precautions
Before working with this compound, a thorough understanding of its potential hazards is essential. The Safety Data Sheet (SDS) should be consulted as the primary source of information.[3] General best practices for handling potent compounds should always be followed.
Engineering Controls:
-
Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to avoid the formation and inhalation of dust and aerosols.[3] For highly potent compounds, containment technologies like flexible containment glove bags can significantly lower exposure risk.[4]
-
Eye Wash Station and Safety Shower: Ensure easy access to a functional eye wash station and safety shower in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial for comprehensive protection.[5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical Impermeable Gloves | Double gloving is recommended. Use nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.[3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes and airborne particles.[6][7] |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable or made of a material like Tyvek®, should be worn to protect from spills.[8] |
| Respiratory Protection | Respirator | For handling the solid compound outside of a fume hood or glove box, or if there is a risk of aerosolization, a respirator (e.g., N95) is necessary.[7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
1. Compound Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3] For long-term stability, solid compounds are often stored at -20°C.[9]
2. Preparation of Stock Solutions:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[9]
-
All weighing and reconstitution should be performed within a chemical fume hood or glove box.
-
Use a suitable solvent, such as anhydrous Dimethyl Sulfoxide (DMSO), for reconstitution.[9]
-
Vortex and, if necessary, sonicate to ensure complete dissolution.[9]
-
Aliquot the stock solution into single-use, light-protected tubes for storage to avoid repeated freeze-thaw cycles.[9]
3. Experimental Use:
-
When using the compound in experiments, always wear the appropriate PPE.
-
Avoid direct contact with skin and eyes.[3]
-
Minimize the generation of aerosols.
First Aid Measures: In case of accidental exposure, follow these first aid procedures immediately.[3]
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor. |
Disposal Plan: Waste Management and Decontamination
All materials that have come into contact with this compound must be treated as hazardous waste.[6]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, vials, gloves, lab coats) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.[6]
Waste Container Labeling: All waste containers must be clearly labeled with the following information:[6]
-
"Hazardous Waste" or "Cytotoxic Waste"
-
Full chemical name: "this compound"
-
The concentration (if applicable)
-
Date of accumulation
-
Name of the principal investigator or research group
Storage and Disposal:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[6]
-
Arrange for disposal through your institution's EHS office, following all local, state, and federal regulations.[3]
Decontamination:
-
All surfaces and equipment that may have come into contact with the compound should be decontaminated.
-
Use an appropriate cleaning agent (e.g., a solution of soap and water, followed by a solvent rinse if compatible with the surface).
-
Dispose of all cleaning materials as hazardous waste.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. aiha.org [aiha.org]
- 5. gerpac.eu [gerpac.eu]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
